molecular formula C9H20O B14470834 2,4,5-Trimethylhexan-2-ol CAS No. 66793-93-9

2,4,5-Trimethylhexan-2-ol

Cat. No.: B14470834
CAS No.: 66793-93-9
M. Wt: 144.25 g/mol
InChI Key: CIVZBWYMPDUPSQ-UHFFFAOYSA-N
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Description

2,4,5-Trimethylhexan-2-ol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5-trimethylhexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-7(2)8(3)6-9(4,5)10/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVZBWYMPDUPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700007
Record name 2,4,5-Trimethylhexan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-93-9
Record name 2,4,5-Trimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trimethylhexan-2-ol: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,5-trimethylhexan-2-ol, a branched-chain tertiary alcohol. Addressed to researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's molecular structure, its computed physicochemical properties, and predictive spectroscopic characteristics. Due to the limited availability of experimental data in public databases, this guide emphasizes a robust and detailed protocol for its synthesis via the Grignard reaction, including a full retrosynthetic analysis and workflow. The causality behind experimental choices is explained to ensure methodological soundness and reproducibility. Safety considerations, based on data from structural isomers, are also presented to ensure safe handling and application in a laboratory setting.

Introduction and Molecular Structure

This compound is a nine-carbon, saturated tertiary alcohol. Its highly branched aliphatic structure, featuring methyl groups at the C2, C4, and C5 positions, results in significant steric hindrance around the hydroxyl group. This structural complexity influences its physical properties, such as solubility and boiling point, and its reactivity in chemical transformations. Tertiary alcohols are pivotal intermediates in organic synthesis, serving as precursors for the formation of alkenes, alkyl halides, and other functional groups. Their unique steric and electronic properties make them valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients and specialty polymers.

The structural formula and IUPAC numbering for this compound are depicted below.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

Experimental physical property data for this compound is not extensively reported in readily accessible literature. However, computational models provide reliable estimates that are valuable for predicting its behavior in various systems. These properties are calculated based on its molecular structure.

Table 1: Identifiers and Molecular Properties

Identifier Value Source
IUPAC Name This compound [1][2]
CAS Number 66793-93-9 [1][2]
Molecular Formula C₉H₂₀O [1][2]
Molecular Weight 144.25 g/mol [1]
Canonical SMILES CC(C)C(C)CC(C)(C)O [1]

| InChIKey | CIVZBWYMPDUPSQ-UHFFFAOYSA-N |[1][2] |

Table 2: Computed Physical Properties

Property Predicted Value Source
XLogP3-AA (Lipophilicity) 2.6 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 1 [1]
Rotatable Bond Count 3 [1]
Topological Polar Surface Area 20.2 Ų [1]

| Exact Mass | 144.151415257 Da |[1] |

Predictive Spectroscopic Analysis

While experimental spectra are not available, the key features of IR, NMR, and Mass Spectra can be reliably predicted to aid in the characterization of a synthesized sample.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • ~3600-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

  • ~2960-2870 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methyl and methylene groups.

  • ~1470-1450 cm⁻¹ and ~1380-1370 cm⁻¹: C-H bending vibrations. The peak around 1380 cm⁻¹ may be split, indicating a gem-dimethyl or isopropyl group.

  • ~1200-1100 cm⁻¹ (strong): C-O stretching vibration, characteristic of a tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be complex due to the presence of multiple chiral centers (C4 and C5), which can lead to diastereotopic protons.

    • ~0.8-1.0 ppm: Multiple doublets and triplets corresponding to the various methyl groups (C1, C6, and the methyls on C4 and C5).

    • ~1.2 ppm (singlet, 6H): The two methyl groups attached to C2 are chemically equivalent and will appear as a singlet.

    • ~1.3-1.8 ppm (multiplets): Complex signals arising from the CH₂ group at C3 and the CH protons at C4 and C5.

    • Variable position (singlet, 1H): The hydroxyl proton (O-H) signal, which can appear over a wide chemical shift range and may be broad. Its position is concentration and solvent dependent.

  • ¹³C NMR: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

    • ~70-75 ppm: The quaternary carbon C2, bonded to the oxygen atom.

    • ~40-50 ppm: The CH₂ carbon at C3.

    • ~30-40 ppm: The CH carbons at C4 and C5.

    • ~25-30 ppm: The two equivalent methyl carbons attached to C2.

    • ~10-25 ppm: The remaining four methyl carbons at C1, C6, and attached to C4 and C5.

Mass Spectrometry (MS)

Upon electron ionization, the molecular ion peak (M⁺) at m/z = 144 would be expected, although it may be weak or absent due to the instability of tertiary alcohols. Key fragmentation patterns would include:

  • Loss of a methyl group (M-15): A strong peak at m/z = 129.

  • Loss of water (M-18): A peak at m/z = 126.

  • Alpha-cleavage: Fragmentation of the C-C bonds adjacent to the oxygen atom, leading to characteristic fragment ions.

Synthesis via Grignard Reaction

The most direct and reliable method for synthesizing a tertiary alcohol like this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone.[3][4]

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical disconnection of the target molecule to identify suitable starting materials.[5] For this compound, the C-C bond between the carbinol carbon (C2) and one of its attached alkyl groups is disconnected. Disconnecting one of the C2-methyl groups suggests a methyl Grignard reagent and a ketone precursor.

retrosynthesis cluster_precursors target This compound disconnect C-C Disconnection (Grignard) target->disconnect precursors Precursors disconnect->precursors ketone 3,4-Dimethylhexan-2-one grignard Methylmagnesium Bromide (Grignard Reagent)

Caption: Retrosynthesis of this compound.

This analysis identifies the required starting materials as 3,4-dimethylhexan-2-one and a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) .

Detailed Experimental Protocol

This protocol describes the synthesis, work-up, and purification of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromomethane (or iodomethane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3,4-Dimethylhexan-2-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromomethane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Reaction with Ketone:

    • Dissolve 3,4-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath to 0 °C.

    • Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C throughout the addition.

    • After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any excess Grignard reagent.[3]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash sequentially with water and then brine.[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude alcohol by vacuum distillation or column chromatography.

Causality and In-Process Controls
  • Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic solvents like water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent.[6][7]

  • Slow Addition at Low Temperature: The reaction is highly exothermic. Slow, dropwise addition of the ketone to the Grignard reagent at 0 °C is crucial to control the reaction rate and prevent side reactions.

  • Saturated NH₄Cl Quench: Using a weak acid like NH₄Cl is preferred over strong acids for the initial quench. It effectively protonates the alkoxide to form the alcohol while being mild enough to avoid potential acid-catalyzed dehydration of the tertiary alcohol product.

  • TLC Monitoring: TLC is an essential in-process control to verify the consumption of the starting ketone, ensuring the reaction has gone to completion before initiating the work-up procedure.

Synthesis Workflow Diagram

workflow start Prepare Anhydrous Apparatus (N₂ Atmosphere) prep_grignard Prepare Grignard Reagent: Mg + CH₃Br in Ether start->prep_grignard reaction Reaction: Add 3,4-Dimethylhexan-2-one (0°C → RT) prep_grignard->reaction monitor Monitor by TLC reaction->monitor quench Quench Reaction: Saturated NH₄Cl (aq) (0°C) monitor->quench Reaction Complete extract Liquid-Liquid Extraction (Diethyl Ether) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Product (Vacuum Distillation) concentrate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the GHS classification for its structural isomer, 3,4,5-trimethylhexan-2-ol, the following hazards should be anticipated.[8] It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Potential Hazards (Inferred from Isomer Data):

  • H227: Combustible liquid.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

The reagents used in the synthesis, particularly Grignard reagents and anhydrous ether, pose significant risks. Diethyl ether is extremely flammable, and Grignard reagents are water-reactive. All procedures should be conducted with strict adherence to laboratory safety protocols.

Conclusion

This compound is a structurally complex tertiary alcohol whose specific experimental properties are not widely documented. This guide has provided a thorough compilation of its computed physicochemical properties and a predictive analysis of its key spectroscopic features, which can guide its identification and characterization. Furthermore, a detailed and robust protocol for its synthesis via the Grignard reaction has been presented, grounded in established chemical principles and methodologies. This synthesis provides a reliable pathway for researchers to obtain this compound for further study and application in areas such as fine chemical synthesis and materials science. The provided safety information, while inferred, offers a necessary framework for its responsible handling in a research environment.

References

  • Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylhexan-2-ol. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of 2,4,5-trimethylhexan-2-ol, a branched tertiary alcohol. By integrating data from multiple spectroscopic techniques—Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)—we present a self-validating workflow. This document moves beyond a simple recitation of methods to explain the causal logic behind experimental choices, empowering researchers to apply these principles to novel compounds.

Introduction: The Imperative of Structural Integrity

In the realm of organic synthesis and drug development, a molecule's identity is paramount. Its biological activity, physical properties, and synthetic accessibility are all dictated by the precise arrangement of its constituent atoms. This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) serves as an excellent model for illustrating the elucidation of a complex, non-trivial structure.[1][2] As a tertiary alcohol with multiple stereocenters, it presents challenges that require a multi-faceted analytical approach for definitive characterization.

The synthesis of such a molecule, often achieved through powerful carbon-carbon bond-forming reactions like the Grignard reaction, necessitates rigorous confirmation that the target compound has been formed.[3][4] This guide details the synergistic use of modern spectroscopy to assemble a complete and validated structural picture of this compound.

cluster_synthesis Context: Synthesis ketone 4,5-Dimethylhexan-2-one product This compound ketone->product Grignard Reaction grignard Methylmagnesium Bromide (CH3MgBr) grignard->product

Caption: Plausible synthetic route to this compound.

The Elucidation Workflow: A Multi-Spectroscopic Approach

No single technique provides all the necessary information. True structural confidence is achieved by integrating complementary data streams. Our workflow begins with functional group identification (IR), proceeds to molecular weight and fragmentation analysis (MS), and culminates in the detailed mapping of the carbon-hydrogen framework (NMR).

cluster_info Information Gained start Synthesized Compound (Presumed this compound) ir IR Spectroscopy start->ir Step 1 ms Mass Spectrometry ir->ms Step 2 ir_info Functional Groups (-OH) ir->ir_info nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) ms->nmr Step 3 ms_info Molecular Weight & Fragmentation ms->ms_info confirm Structure Confirmed nmr->confirm Step 4 nmr_info C-H Framework & Connectivity nmr->nmr_info

Caption: The integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Functional Group

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending).[5] The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups, providing a molecular "fingerprint."

Expected Spectrum for this compound: The presence of the hydroxyl (-OH) group is the most telling feature. As a tertiary alcohol, the C-O stretch will appear at a characteristic frequency.[6][7]

Vibration TypeExpected Wavenumber (cm⁻¹)AppearanceSignificance
O-H Stretch 3200 - 3600Strong, BroadConfirms presence of alcohol group (broad due to H-bonding).[8][9]
C-H Stretch 2850 - 3000Strong, SharpIndicates aliphatic (sp³) C-H bonds.[5]
C-O Stretch 1150 - 1210Strong, SharpDiagnostic for a tertiary alcohol.[7][8]

Causality in Interpretation: The broadness of the O-H stretch is a direct consequence of intermolecular hydrogen bonding, a key physical property of alcohols. The specific position of the C-O stretch helps differentiate it from primary (~1050 cm⁻¹) or secondary (~1100 cm⁻¹) alcohols, providing the first piece of evidence for the tertiary nature of our target molecule.[6][10]

Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation: Ensure the liquid sample is free of water, which has a strong, broad O-H absorption that can obscure the signal.

  • Analysis: Place a single drop of the neat (undiluted) liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Mount the plates in the spectrometer and acquire the spectrum, typically over a range of 4000 to 600 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI-MS), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).[11] This ion is often unstable and breaks apart into smaller, charged fragments. The resulting pattern of fragments provides valuable clues about the molecule's structure.

Expected Mass Spectrum for this compound: The molecular formula C₉H₂₀O gives a molecular weight of 144.25 g/mol .

m/z ValueProposed FragmentInterpretation
144[C₉H₂₀O]⁺•Molecular Ion (M⁺•) . Often weak or absent for tertiary alcohols due to instability.[12]
129[M - CH₃]⁺Loss of a methyl group . A very common and expected fragmentation, likely forming a stable tertiary carbocation.
126[M - H₂O]⁺•Loss of water . A characteristic fragmentation for alcohols.
87[M - C₄H₉]⁺Alpha-cleavage . Loss of an isobutyl radical from the C2-C3 bond cleavage.
59[C₃H₇O]⁺Alpha-cleavage . The fragment containing the hydroxyl group, [C(OH)(CH₃)₂]⁺.

Causality in Fragmentation: The fragmentation patterns are not random; they are governed by the formation of the most stable possible carbocations.[12] For this compound, the cleavage of a C-C bond adjacent to the oxygen (alpha-cleavage) is highly favored because it results in a resonance-stabilized oxonium ion or a stable tertiary carbocation.

mol_ion Molecular Ion [C₉H₂₀O]⁺• m/z = 144 frag1 [M - CH₃]⁺ m/z = 129 mol_ion->frag1 - •CH₃ frag2 [M - H₂O]⁺• m/z = 126 mol_ion->frag2 - H₂O frag3 [C(OH)(CH₃)₂]⁺ m/z = 59 mol_ion->frag3 α-cleavage

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Introduction: Inject a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) or direct infusion inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: The ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the relative abundance of ions at each m/z value, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, primarily ¹H and ¹³C.[13] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at unique frequencies (chemical shifts) that are highly sensitive to their local electronic environment. This technique provides the most detailed information about the connectivity and stereochemistry of a molecule.[14][15]

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Spectrum: This technique reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the presence of two stereocenters (at C4 and C5), all nine carbon atoms in this compound are expected to be chemically distinct, resulting in nine unique signals in the ¹³C NMR spectrum.

Carbon PositionEnvironmentPredicted Chemical Shift (ppm)
C2Quaternary (C-OH)70 - 75
C4, C5Methine (-CH-)30 - 40
C3Methylene (-CH₂-)45 - 55
C1, C6, Me-C2, Me-C4, Me-C5Methyl (-CH₃)10 - 25
¹H NMR Spectroscopy: Proton Environments and Connectivity

Expected Spectrum: This spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and how they are connected (spin-spin splitting).

Proton(s)Predicted Shift (ppm)MultiplicityIntegrationCoupling Partner(s)
-OH 1.0 - 4.0Singlet (broad)1HTypically no coupling (rapid exchange).
C1-H₃ ~1.15Singlet3HNo adjacent protons.
Me-C2 ~1.18Singlet3HNo adjacent protons.
C3-H₂ ~1.6Multiplet2HC4-H. Protons are diastereotopic.
C4-H ~1.7Multiplet1HC3-H₂, C5-H, Me-C4.
Me-C4 ~0.85Doublet3HC4-H.
C5-H ~1.5Multiplet1HC4-H, C6-H₃, Me-C5.
Me-C5 ~0.90Doublet3HC5-H.
C6-H₃ ~0.88Doublet3HC5-H.

Causality in NMR Interpretation: The chemical shift is dictated by electron density; electronegative atoms like oxygen "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value).[9] Spin-spin splitting follows the n+1 rule, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons, providing direct evidence of connectivity. The complexity of the multiplets for the C3, C4, and C5 protons is a direct result of the multiple, non-equivalent coupling partners in this highly branched structure.

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The deuterated solvent prevents a large solvent signal from overwhelming the analyte signals.

  • ¹H NMR Acquisition: Place the tube in the NMR spectrometer. Acquire a standard one-dimensional proton spectrum. A D₂O shake experiment can be performed to confirm the -OH peak (it will disappear upon exchange with deuterium).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment but provides a clean spectrum with one singlet for each unique carbon.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to definitively map out all proton-proton and proton-carbon connectivities, respectively.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

The structure of this compound is confirmed by the convergence of all spectroscopic data:

  • IR spectroscopy confirms the presence of a tertiary alcohol functional group.

  • Mass spectrometry establishes the correct molecular weight of 144 amu and shows fragmentation patterns (loss of methyl, water, and alpha-cleavage) consistent with the proposed structure.

  • ¹³C NMR shows nine distinct signals, corresponding to the nine chemically unique carbon atoms of the molecule.

  • ¹H NMR provides the final, definitive proof, with chemical shifts, integrations, and splitting patterns that perfectly match the connectivity of the C-H framework, including the singlets for the C2-methyls and the complex multiplets for the branched alkyl chain.

This integrated, evidence-based approach provides a robust and self-validating method for structure elucidation, ensuring the scientific integrity required for advanced research and development.

References

  • BenchChem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. Retrieved from BenchChem website.[3]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from organic-chemistry.org.[4]

  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from quimicaorganica.org.[6]

  • Master Organic Chemistry. (2016, January 19). Grignard Reactions and Synthesis (2). Retrieved from masterorganicchemistry.com.[16]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.[17]

  • Winter, A. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Dummies.com.[18]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from spectroscopyonline.com.[7]

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi.[5]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.[1]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. NIST Chemistry WebBook.[2]

  • Adi Chemistry. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM [Video]. YouTube.[8]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.[10]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.[11]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.[13]

  • The Organic Chemistry Tutor. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube.[14]

  • Chemistry LibreTexts. (2021, December 10). 1.7.2: Fragmentation Patterns of Organic Molecules.[12]

  • Ben Motz. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube.[15]

  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[9]

Sources

An In-depth Technical Guide to 2,4,5-Trimethylhexan-2-ol (CAS: 66793-93-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-trimethylhexan-2-ol (CAS: 66793-93-9), a branched-chain tertiary alcohol. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates available physicochemical properties and presents a scientifically grounded, theoretical framework for its synthesis, potential applications, and safety considerations. The insights herein are derived from established principles of organic chemistry and data from structurally related compounds, offering a valuable resource for researchers exploring novel chemical entities.

Introduction and Molecular Profile

This compound is a C9 aliphatic alcohol characterized by a tertiary hydroxyl group and significant branching.[1][2] This structure imparts specific physical properties, such as altered volatility and solubility compared to its linear isomers. The steric hindrance around the hydroxyl group, due to the adjacent methyl groups, is a key feature influencing its reactivity.

Chemical and Physical Properties

The fundamental properties of this compound have been computed and are available in public databases. These properties are essential for designing experimental protocols, predicting behavior in various solvent systems, and for analytical characterization.

PropertyValueSource
CAS Number 66793-93-9PubChem[1]
Molecular Formula C₉H₂₀OPubChem[1], NIST[2]
Molecular Weight 144.25 g/mol PubChem[1], NIST[2]
IUPAC Name This compoundPubChem[1]
InChI Key CIVZBWYMPDUPSQ-UHFFFAOYSA-NPubChem[1], NIST[2]
Canonical SMILES CC(C)C(C)CC(C)(C)OPubChem[1]
XLogP3 (Computed) 2.6PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]

Synthesis of this compound: A Theoretical Approach

The proposed synthesis involves the reaction of methylmagnesium halide (a Grignard reagent) with 3,4-dimethylpentan-2-one. The nucleophilic methyl group from the Grignard reagent will attack the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired tertiary alcohol upon acidic workup.

Proposed Retrosynthetic Analysis

G target This compound disconnect C-C Disconnection (Grignard Reaction) target->disconnect reagents Methyl Grignard Reagent (CH3MgX) + 3,4-Dimethylpentan-2-one disconnect->reagents

Caption: Retrosynthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol (Theoretical)

This protocol is a self-validating system based on well-established Grignard reaction principles. Critical parameters such as anhydrous conditions are highlighted, as their omission would lead to the quenching of the Grignard reagent and failure of the synthesis.

Materials:

  • 3,4-Dimethylpentan-2-one

  • Methyl iodide or methyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere (Nitrogen or Argon)

Workflow:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings to the flask.

    • Dissolve methyl iodide or bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the methyl halide solution to the magnesium turnings to initiate the reaction. The reaction is exothermic and may require gentle heating to start.

    • Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Ketone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve 3,4-dimethylpentan-2-one in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 20°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure.

Synthesis Workflow Diagram

G cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification A Flame-dry glassware under inert atmosphere B Add Mg turnings A->B C Add CH3X in anhydrous ether B->C D Reflux until Mg is consumed C->D E Cool Grignard reagent (0°C) D->E F Add 3,4-dimethylpentan-2-one in anhydrous ether dropwise E->F G Stir at room temperature F->G H Quench with aq. NH4Cl G->H I Separate organic layer H->I J Extract aqueous layer I->J K Dry and concentrate J->K L Purify by distillation K->L Product Product L->Product This compound

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

Specific applications for this compound have not been documented. However, based on its structure as a branched tertiary alcohol, several potential areas of application can be postulated.

  • Intermediate in Organic Synthesis: Its structure can serve as a building block for more complex molecules. The hydroxyl group can be a handle for further functionalization or can be eliminated to introduce a double bond.

  • Solvent Properties: Branched-chain alcohols can exhibit unique solvent properties, and this compound could be investigated as a solvent or co-solvent in specific applications.[7]

  • Polymer and Materials Science: Alcohols are often used as chain-transfer agents or monomers in polymerization reactions. This particular alcohol could be explored for its potential to modify polymer properties.[7]

  • Fragrance and Flavor Industry: Many branched-chain alcohols and their esters have applications as fragrance components. While some isomers of trimethylhexanol are noted to have "chemical" scents, others are valued as odorants.[8]

  • Drug Discovery Scaffold: The lipophilic aliphatic structure could be incorporated into larger molecules to modulate properties such as solubility, membrane permeability, and metabolic stability.

Toxicological and Safety Profile

No specific safety data sheet (SDS) or detailed toxicological studies for this compound are currently available. Therefore, a precautionary approach based on the known hazards of similar compounds is essential.

Inferred Hazards
  • Flammability: As a C9 alcohol, it is expected to be a flammable or combustible liquid.[9][10] Vapors may form explosive mixtures with air.[11]

  • Irritation: Similar C9-C11 alcohols are known to be skin and eye irritants.[12] Prolonged or repeated contact should be avoided.

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation, and high concentrations could lead to narcotic effects such as dizziness or drowsiness.[9][10]

  • Ingestion: May be harmful if swallowed.[12]

A toxicological review of tert-butanol, a simpler tertiary alcohol, indicates low single-dose systemic toxicity but notes it is an irritant to the skin and eyes.[13][14]

Recommended Safety Precautions

Given the inferred hazards, the following precautions are mandatory when handling this compound:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][15]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9][11][16] Ensure that a Class B fire extinguisher (CO₂ or dry chemical) is readily available.[15]

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[9] Use grounding and bonding when transferring large quantities to prevent static discharge.[11][15]

  • Spill Response: Have absorbent materials and a spill kit available. In case of a small spill, absorb the material, and dispose of it as hazardous waste. For large spills, evacuate the area and follow emergency procedures.[10]

Conclusion

This compound represents a chemical entity with well-defined physical properties but limited documented experimental data regarding its synthesis, applications, and biological effects. This guide provides a robust theoretical framework for its synthesis via the Grignard reaction and outlines its potential applications and necessary safety precautions based on the chemistry of analogous compounds. It is imperative for researchers to conduct thorough experimental validation and safety assessments before utilizing this compound in their work. This document serves as a foundational resource to guide such future investigations.

References

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  • PubChem. (n.d.). 2,4,4-Trimethylhexan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trimethylhexan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Alcohols, C9-11-iso-, C10-rich, ethoxylated. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0003361B1 - 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants.
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An In-Depth Technical Guide to the Synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2,4,5-trimethylhexan-2-ol, a sterically hindered tertiary alcohol. The inherent structural complexity of such molecules, particularly the all-carbon quaternary center, presents unique synthetic challenges.[1] This document focuses on the application of the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, as the principal and most versatile method for constructing this target.[2][3] We will explore multiple retrosynthetic pathways, delve into the mechanistic underpinnings of each approach, and provide a detailed, field-proven experimental protocol. The causality behind critical experimental choices is emphasized to ensure both reproducibility and a deep understanding of the process.

Introduction and Strategic Overview

This compound is a branched-chain tertiary alcohol with the molecular formula C₉H₂₀O.[4][5] Its structure is characterized by a hydroxyl-bearing quaternary carbon, a motif that imparts significant steric bulk. While specific applications for this exact molecule are not widely documented, analogous hindered alcohols serve as crucial intermediates in the synthesis of complex organic molecules, including fragrances, polymer additives, and pharmaceutical agents.[2][6][7]

The primary challenge in synthesizing this compound lies in the efficient construction of its congested tertiary carbinol center. Direct methods like the acid-catalyzed hydration of alkenes are unsuitable for creating such a specific, highly substituted structure, and other methods for generating tertiary ethers or alcohols can be limited by steric hindrance.[8][9]

The Grignard reaction, which utilizes highly nucleophilic organomagnesium halides, remains the most robust and reliable strategy for this transformation.[10][11][12] It offers a direct and powerful method for attacking electrophilic carbonyl carbons to form new C-C bonds and generate the desired alcohol functionality.[13][14] This guide will dissect the synthesis via a retrosynthetic approach, evaluating the most logical Grignard-based strategies.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of this compound reveals three primary Grignard-based disconnection points at the target C2 carbinol center. The choice between these pathways often depends on the commercial availability, cost, and complexity of the required starting materials.

G cluster_A Route A cluster_B Route B cluster_C Route C (2 equiv.) TM Target: this compound Disc C-C Disconnection (Grignard Reaction) TM->Disc Disc_A + Disc->Disc_A  Route A Disc_B + Disc->Disc_B  Route B Disc_C + Disc->Disc_C  Route C Ketone_A 4,5-Dimethylhexan-2-one Ketone_A->Disc_A Grignard_A Methylmagnesium Bromide (CH₃MgBr) Grignard_A->Disc_A Ketone_B Acetone Ketone_B->Disc_B Grignard_B 3,4-Dimethylbutyl- magnesium Bromide Grignard_B->Disc_B Ester_C Methyl 3,4-Dimethylbutanoate Ester_C->Disc_C Grignard_C Methylmagnesium Bromide (CH₃MgBr) Grignard_C->Disc_C

Caption: Retrosynthetic analysis of this compound via Grignard pathways.

  • Route A: Disconnecting one of the methyl groups from the carbinol carbon suggests the reaction between 4,5-dimethylhexan-2-one and a methyl Grignard reagent (e.g., CH₃MgBr). This is often the most direct approach if the ketone is readily available.

  • Route B: Disconnecting the larger alkyl group suggests the reaction between acetone and a more complex Grignard reagent, (3,4-dimethylbutyl)magnesium bromide . This route is viable if the corresponding alkyl halide is more accessible than the ketone in Route A.

  • Route C: Because the target alcohol has two identical methyl groups on the carbinol carbon, it can be synthesized from an ester , specifically an ester of 3,4-dimethylbutanoic acid, using two equivalents of a methyl Grignard reagent .[2][15]

For this guide, we will focus on Route A and Route C, as they represent two distinct and highly instructive applications of the Grignard reaction for tertiary alcohol synthesis.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.

Mechanism for Route A: Grignard Addition to a Ketone

This pathway is a classic example of nucleophilic addition to a carbonyl. The carbon atom of the Grignard reagent is strongly nucleophilic and attacks the electrophilic carbonyl carbon of the ketone. The reaction proceeds via a stable alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.[2][3]

G start 4,5-Dimethylhexan-2-one CH₃MgBr start:f2->start:f0 Nucleophilic Attack intermediate Tetrahedral Alkoxide Intermediate (MgBr⁺ salt) start->intermediate workup Aqueous Workup (e.g., H₃O⁺ or NH₄Cl) intermediate->workup Protonation product This compound workup->product

Caption: Mechanism of Grignard addition to a ketone.

Mechanism for Route C: Double Grignard Addition to an Ester

The reaction with an ester is a two-step process. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone in situ.[2][15] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup.[2]

G start Methyl 3,4-Dimethylbutanoate 1st equiv. CH₃MgBr start:f2->start:f0 1. Nucleophilic Attack intermediate1 Tetrahedral Intermediate start->intermediate1 ketone_formation 4,5-Dimethylhexan-2-one (in situ) intermediate1->ketone_formation 2. Elimination of ⁻OCH₃ second_add 2nd equiv. CH₃MgBr ketone_formation:f0->second_add:f0 intermediate2 Tetrahedral Alkoxide Intermediate ketone_formation->intermediate2 second_add:f1->ketone_formation:f0 3. Nucleophilic Attack workup Aqueous Workup (e.g., H₃O⁺ or NH₄Cl) intermediate2->workup 4. Protonation product This compound workup->product

Caption: Mechanism of double Grignard addition to an ester.

Quantitative Data and Reagent Summary

The following table summarizes the key quantitative parameters for the primary synthetic route (Route A).

ParameterReagent/MaterialMolar Mass ( g/mol )Stoichiometric RatioTypical Moles (Example)Mass/Volume (Example)
Limiting Reagent 4,5-Dimethylhexan-2-one128.211.00.1012.82 g
Grignard Reagent Methylmagnesium Bromide(Varies by solution)1.1 - 1.20.11 - 0.12~37-40 mL of 3.0 M solution
Solvent Anhydrous Diethyl Ether or THF74.12 / 72.11--200 - 250 mL
Workup Solution Saturated aq. NH₄Cl53.49Excess-~150 mL
Drying Agent Anhydrous MgSO₄120.37Excess-~10 g
Theoretical Product This compound144.251.00.1014.43 g

Detailed Experimental Protocol: Synthesis via Route A

This protocol describes the synthesis of this compound from 4,5-dimethylhexan-2-one and a commercial solution of methylmagnesium bromide.

Trustworthiness Directive: The success of this protocol hinges on the strict exclusion of water. Grignard reagents are potent bases and will be quenched by any protic source, including atmospheric moisture.[13][14] All glassware must be oven- or flame-dried under an inert atmosphere prior to use.

Materials and Equipment
  • Reagents: 4,5-Dimethylhexan-2-one (≥98%), Methylmagnesium bromide (3.0 M in diethyl ether), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether (anhydrous), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks (3-neck preferred), reflux condenser, pressure-equalizing addition funnel, magnetic stirrer and stir bar, nitrogen or argon gas line with bubbler, ice-water bath, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Experimental Workflow

G Setup 1. Assemble Dry Glassware under Inert Atmosphere (N₂) ReagentPrep 2. Charge Flask with Grignard Reagent and Cool to 0°C Setup->ReagentPrep Addition 3. Dissolve Ketone in Ether Add Dropwise to Grignard soln. ReagentPrep->Addition Reaction 4. Warm to RT Stir for 1-2 hours (Monitor by TLC) Addition->Reaction Quench 5. Quench Reaction by adding to cold aq. NH₄Cl Reaction->Quench Extract 6. Separate Layers Extract Aqueous Layer with Ether Quench->Extract WashDry 7. Combine Organic Layers Wash with Brine, Dry (MgSO₄) Extract->WashDry Purify 8. Filter and Evaporate Solvent Purify via Vacuum Distillation WashDry->Purify Product Final Product: This compound Purify->Product

Caption: Step-by-step experimental workflow for the Grignard synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing addition funnel, both under a positive pressure of nitrogen. Cool the entire apparatus after flame-drying.

  • Reagent Charging: Using a syringe, carefully charge the reaction flask with 40 mL (0.12 mol, 1.2 equivalents) of 3.0 M methylmagnesium bromide solution in diethyl ether. Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 12.82 g (0.10 mol, 1.0 equivalent) of 4,5-dimethylhexan-2-one in 80 mL of anhydrous diethyl ether in the addition funnel.

  • Reaction Execution: Add the ketone solution dropwise to the stirred Grignard reagent over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure completion. The reaction can be monitored by TLC, observing the consumption of the starting ketone.

  • Work-up (Quenching): Prepare a 1 L beaker containing 150 mL of saturated aqueous ammonium chloride solution, cooled in an ice bath. While stirring vigorously, slowly and carefully pour the reaction mixture into the NH₄Cl solution.

    • Causality Note: Using saturated NH₄Cl provides a mild proton source to protonate the alkoxide and decompose any unreacted Grignard reagent, forming a manageable magnesium salt precipitate.[16]

  • Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine all organic layers.

  • Wash the combined organic layers with 100 mL of brine to help remove residual water.

  • Drying and Filtration: Dry the organic solution over anhydrous magnesium sulfate. Swirl for 10-15 minutes, then filter to remove the drying agent.

  • Purification: Remove the diethyl ether using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation to yield pure this compound.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Grignard reaction. By carefully selecting between a ketone or ester precursor, researchers can adapt the synthesis based on the availability of starting materials. The provided protocol, grounded in a mechanistic understanding of the reaction, offers a robust and self-validating system for producing this sterically hindered tertiary alcohol. Mastery of this technique provides a powerful tool for the construction of complex molecular architectures relevant to pharmaceutical development and advanced materials science.

References

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An In-depth Technical Guide to 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethylhexan-2-ol, a tertiary alcohol with potential applications in various scientific and industrial domains. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it explores plausible synthetic pathways, potential applications derived from its structural characteristics, and essential safety considerations. This guide is intended to serve as a foundational resource for professionals engaged in chemical research, synthesis, and the development of novel molecular entities.

Introduction to this compound

This compound is a saturated tertiary alcohol. Its structure, characterized by a hexane backbone with methyl substitutions and a hydroxyl group on the second carbon, imparts specific chemical properties that are of interest in organic synthesis and material science. As a member of the C9H20O isomeric family, its branched nature influences its solubility, volatility, and reactivity compared to its linear counterparts. Understanding the precise arrangement of its functional groups is paramount for predicting its behavior in chemical reactions and its utility as a precursor or solvent.

The molecular structure of this compound is depicted below. The tertiary nature of the alcohol, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, is a key feature influencing its reactivity, particularly its resistance to oxidation under mild conditions.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetone Acetone Nucleophilic Addition Nucleophilic Addition Acetone->Nucleophilic Addition 1-bromo-2,3-dimethylbutane 1-bromo-2,3-dimethylbutane Grignard Reagent Formation Grignard Reagent Formation 1-bromo-2,3-dimethylbutane->Grignard Reagent Formation + Mg, dry ether Magnesium Magnesium Grignard Reagent Formation->Nucleophilic Addition Grignard Reagent Acidic Workup Acidic Workup Nucleophilic Addition->Acidic Workup Alkoxide Intermediate This compound This compound Acidic Workup->this compound + H₃O⁺

A Spectroscopic Investigation of 2,4,5-Trimethylhexan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,4,5-trimethylhexan-2-ol, a tertiary alcohol of interest in various chemical research and development sectors. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols for the acquisition and interpretation of spectroscopic data. All claims are substantiated with references to authoritative sources.

Introduction: The Structural Elucidation of a Branched Tertiary Alcohol

This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a saturated acyclic alcohol characterized by a high degree of branching and a tertiary hydroxyl group.[1][2] The unambiguous determination of its molecular structure is paramount for its application in synthetic chemistry, materials science, and pharmacology. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule with multiple chiral centers like this compound, NMR is indispensable.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid this compound.

Methodology:

  • Sample Preparation: A neat sample of the alcohol is used for analysis, as it is a liquid at room temperature.[3] Approximately 0.5 mL of the purified alcohol is transferred into a 5 mm NMR tube. No deuterated solvent is strictly necessary for a simple structural confirmation, though for certain applications requiring the observation of the hydroxyl proton coupling or for quantitative NMR (qNMR), a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be employed.[4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse experiment is performed.

    • Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width is required (e.g., 0 to 220 ppm).

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 64 or more) and a longer relaxation delay are often necessary.[4]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals due to the presence of multiple, chemically non-equivalent protons and diastereotopicity.

Predicted ¹H NMR Data:

Signal LabelChemical Shift (ppm) (Predicted)MultiplicityIntegrationAssignment
a ~1.20s6HC(CH₃)₂-OH
b ~1.45m1H-CH₂-
c ~1.65m1H-CH₂-
d ~1.75m1H-CH(CH₃)-
e ~1.90m1H-CH(CH₃)₂
f ~0.90d3H-CH(CH₃)-
g ~0.85d3H-CH(CH₃)₂
h ~0.88d3H-CH(CH₃)₂
i ~1.5 (broad)s1H-OH

Interpretation:

  • Signal a (singlet, ~1.20 ppm): This singlet corresponds to the six equivalent protons of the two methyl groups attached to the tertiary carbon bearing the hydroxyl group. The absence of coupling confirms their attachment to a quaternary carbon.

  • Signals b and c (multiplets, ~1.45 and ~1.65 ppm): These represent the two diastereotopic protons of the CH₂ group. Due to the adjacent chiral center at C4, these protons are chemically non-equivalent and will appear as separate multiplets, each coupling with the proton at C4.

  • Signal d (multiplet, ~1.75 ppm): This multiplet is assigned to the proton on C4. It will be coupled to the two protons of the CH₂ group (b and c), the proton on C5, and the protons of the methyl group at C4.

  • Signal e (multiplet, ~1.90 ppm): This multiplet corresponds to the proton on C5, which is coupled to the proton on C4 and the protons of the two methyl groups at C5.

  • Signal f (doublet, ~0.90 ppm): This doublet arises from the methyl group attached to C4. It is split by the single proton on C4.

  • Signals g and h (doublets, ~0.85 and ~0.88 ppm): These two doublets are assigned to the two diastereotopic methyl groups of the isopropyl group at C5. They are both split by the proton on C5.

  • Signal i (broad singlet, ~1.5 ppm): The hydroxyl proton typically appears as a broad singlet due to chemical exchange with trace amounts of water or acid. Its chemical shift can be highly variable. To confirm this assignment, a D₂O shake experiment can be performed, which would cause this signal to disappear.

Causality in Experimental Choices: The use of a high-field NMR spectrometer is crucial for resolving the complex multiplets expected in the upfield region of the spectrum. The choice of a deuterated solvent would be necessary for observing coupling to the hydroxyl proton, which is often not observed in neat samples due to rapid exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm) (Predicted)Carbon TypeAssignment
~72QuaternaryC2 (-C(CH₃)₂-OH)
~50MethyleneC3 (-CH₂-)
~38MethineC4 (-CH(CH₃)-)
~35MethineC5 (-CH(CH₃)₂)
~29MethylC1 & C1' (-C(CH₃)₂-OH)
~24MethylC4-CH₃
~22MethylC5-CH₃
~21MethylC5-CH₃'

Interpretation:

  • The spectrum is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in this compound.

  • Quaternary Carbon (~72 ppm): The downfield signal is attributed to the carbon atom bonded to the electronegative oxygen atom (C2).

  • Methylene Carbon (~50 ppm): The signal for the CH₂ carbon (C3).

  • Methine Carbons (~38 and ~35 ppm): The two signals for the CH carbons (C4 and C5).

  • Methyl Carbons (~29 to ~21 ppm): The remaining five signals in the upfield region correspond to the five methyl groups. The two methyl groups attached to C2 are equivalent, while the two methyl groups on the isopropyl group at C5 are diastereotopic and thus non-equivalent.

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon environments, and the chemical shifts and multiplicities in the ¹H NMR spectrum reveal the connectivity and neighboring protons for each hydrogen environment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To obtain an IR spectrum of liquid this compound to identify its characteristic functional groups.

Methodology:

  • Sample Preparation: For a liquid sample, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample to be placed on the ATR crystal.[6][7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

    • The sample is then placed on the plates or crystal, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad, strong)O-H stretchAlcohol
2960-2850 (strong)C-H stretchAlkane
~1380 and ~1370 (medium)C-H bendgem-dimethyl and isopropyl groups
~1200 (strong)C-O stretchTertiary Alcohol

Interpretation:

  • O-H Stretch (~3400 cm⁻¹): The most prominent feature in the IR spectrum of an alcohol is a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is due to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.[8][9]

  • C-H Stretch (2960-2850 cm⁻¹): Strong absorptions in this region are characteristic of the C-H stretching vibrations of the aliphatic (alkane) portions of the molecule.

  • C-H Bend (~1380 and ~1370 cm⁻¹): The presence of a gem-dimethyl group (two methyl groups on the same carbon) and an isopropyl group is expected to give rise to characteristic C-H bending vibrations in this region. A split peak is often observed.

  • C-O Stretch (~1200 cm⁻¹): The C-O stretching vibration for a tertiary alcohol typically appears as a strong band in the range of 1100-1200 cm⁻¹. This is a key diagnostic peak for identifying the alcohol functionality.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Obtaining an Electron Ionization (EI) Mass Spectrum

Objective: To determine the molecular weight and analyze the fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[9]

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[11]

  • Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺•) at m/z = 144: The molecular ion peak for tertiary alcohols is often very weak or absent in EI-MS due to the high instability of the molecular ion.[7][12][13]

  • [M-15]⁺ at m/z = 129: Loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation pathway for compounds with methyl groups.

  • [M-18]⁺ at m/z = 126: Loss of a water molecule (H₂O) via dehydration is a characteristic fragmentation of alcohols.

  • [M-43]⁺ at m/z = 101: Loss of a propyl or isopropyl radical.

  • [M-57]⁺ at m/z = 87: Loss of a butyl or isobutyl radical.

  • Base Peak at m/z = 59 or 73: Alpha-cleavage is a dominant fragmentation pathway for alcohols, leading to the formation of a stable oxonium ion. For this compound, cleavage of the C2-C3 bond would result in the loss of a C₆H₁₃ radical, leading to a fragment at m/z = 59, corresponding to [C(CH₃)₂OH]⁺. This is a very stable tertiary carbocation and is likely to be the base peak.

Causality in Fragmentation: The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. The formation of the most stable carbocation will be the most favored fragmentation pathway, resulting in the most intense peak (the base peak) in the mass spectrum. For tertiary alcohols, alpha-cleavage leading to a tertiary oxonium ion is particularly favorable.

Integrated Spectroscopic Analysis: A Cohesive Structural Assignment

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how the data from NMR, IR, and MS collectively confirm the structure of this compound.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Structural Elucidation cluster_2 Structural Confirmation NMR NMR (¹H & ¹³C) NMR_Interp ¹H NMR: Proton Environments & Connectivity ¹³C NMR: Carbon Skeleton NMR->NMR_Interp IR IR IR_Interp IR: Functional Group Identification (O-H, C-H, C-O) IR->IR_Interp MS MS MS_Interp MS: Molecular Weight & Fragmentation (M⁺•, [M-18]⁺, α-cleavage) MS->MS_Interp Structure This compound NMR_Interp->Structure Confirms C-H Framework IR_Interp->Structure Confirms -OH Group MS_Interp->Structure Confirms Molecular Formula & Key Fragments

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By synthesizing information from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and self-consistent structural elucidation is achieved. The presented protocols and interpretations serve as a valuable resource for scientists engaged in the characterization of complex organic molecules. The principles outlined herein are broadly applicable and provide a robust framework for the spectroscopic analysis of novel compounds.

References

  • CASCADE - Colorado State University. (n.d.). ChemicAl Shift CAlculation with DEep learning. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

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An In-depth Technical Guide to 2,4,5-Trimethylhexan-2-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,4,5-trimethylhexan-2-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and the broader significance of tertiary alcohols in modern research.

Introduction: The Strategic Importance of Tertiary Alcohols

In the landscape of drug discovery and development, the deliberate incorporation of specific functional groups is a cornerstone of molecular design. Among these, the tertiary alcohol moiety is of particular interest. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, a common metabolic pathway. This inherent metabolic stability can significantly enhance a drug candidate's pharmacokinetic profile.[1][2][3] The steric hindrance provided by the three alkyl substituents surrounding the hydroxyl group can also modulate a molecule's interaction with biological targets and improve properties such as solubility and permeability.[2][3] this compound, with its branched alkyl structure, serves as a valuable case study for understanding the synthesis and properties of this important class of molecules.

Synthesis of this compound via Grignard Reaction

The most direct and widely applicable method for the synthesis of tertiary alcohols is the Grignard reaction.[4][5] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone or ester. For the synthesis of this compound, a logical retrosynthetic analysis points to the reaction of methylmagnesium bromide with 3,4-dimethylpentan-2-one.

Reaction Scheme:

Grignard Synthesis of this compound cluster_reactants Reactants cluster_products Products ketone 3,4-Dimethylpentan-2-one alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide 1. Et2O grignard Methylmagnesium Bromide grignard->alkoxide alcohol This compound alkoxide->alcohol 2. H3O+ workup

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol:

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromomethane

  • Anhydrous diethyl ether

  • 3,4-Dimethylpentan-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromomethane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Continue the addition of the bromomethane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 3,4-dimethylpentan-2-one in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. This will precipitate magnesium salts. Separate the ether layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized molecule is crucial for confirming its identity and purity. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC9H20O[6][7]
Molecular Weight144.25 g/mol [6][7]
IUPAC NameThis compound[6]
CAS Number66793-93-9[6][7]
Spectroscopic Data:

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons. Key expected signals include:

  • A singlet for the two methyl groups at the C2 position.

  • Doublets for the methyl groups at C4 and C5.

  • A multiplet for the methine proton at C5.

  • Complex multiplets for the methylene protons at C3 and the methine proton at C4.

  • A singlet for the hydroxyl proton, which may be broad and its chemical shift will be concentration-dependent.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • A quaternary carbon signal for C2 in the 70-80 ppm region.

  • Signals for the methine carbons (C4 and C5) in the 30-40 ppm range.

  • A signal for the methylene carbon (C3) in the 40-50 ppm range.

  • Several signals for the methyl carbons in the 10-30 ppm range.

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations will appear just below 3000 cm-1, and C-O stretching will be observed in the 1000-1200 cm-1 region.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) at m/z 144 may be weak or absent. A prominent peak at M-15 (m/z 129) corresponding to the loss of a methyl group is expected. Another significant fragmentation would be the loss of a water molecule (M-18), leading to a peak at m/z 126.

Characterization Workflow:

Characterization Workflow Start Crude Product Purification Fractional Distillation Start->Purification Purity_Check GC-MS Analysis Purification->Purity_Check Structure_Confirmation NMR (1H, 13C) and IR Spectroscopy Purity_Check->Structure_Confirmation Final_Product Pure this compound Structure_Confirmation->Final_Product

Caption: Workflow for the purification and characterization of this compound.

Potential Applications in Drug Discovery and Beyond

Tertiary alcohols like this compound are valuable building blocks in medicinal chemistry. Their inherent metabolic stability makes them attractive for designing drug candidates with improved pharmacokinetic properties.[1][2][3] The steric bulk of the trimethylhexyl group can also be exploited to probe the binding pockets of enzymes and receptors, potentially leading to increased selectivity and potency.

Beyond pharmaceuticals, branched tertiary alcohols can find applications as specialty solvents, lubricants, and polymer additives.[8] Their unique physical properties, stemming from their branched structure, can be advantageous in these industrial contexts.

Conclusion

This compound, while a relatively simple molecule, exemplifies the importance of tertiary alcohols in modern chemical science. Its synthesis via the robust Grignard reaction is a testament to classic organic chemistry principles, while its potential applications in drug discovery highlight the ongoing quest for molecules with enhanced properties. This guide provides a foundational understanding of this compound, from its synthesis to its characterization, to aid researchers in their scientific endeavors.

References

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  • Chiodi, D., et al. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Request PDF on ResearchGate. [Link]

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  • PubChem. (n.d.). 2,4,5-Trimethylhexan-3-ol. PubChem. Retrieved from [Link]

  • Quora. (2020). What are two reactants to prepare 2-hexanol by using Grignard reagent? Quora. [Link][5]

  • YouTube. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. YouTube. [Link]

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  • PubChem. (n.d.). 2,3,4-Trimethylhexan-2-ol. PubChem. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Applications of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the potential applications of 2,4,5-Trimethylhexan-2-ol, a branched-chain tertiary alcohol. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties and exploring its prospective uses in various industrial and scientific fields. While direct research on this specific isomer is limited, this guide extrapolates its potential based on the known applications of structurally similar compounds and general principles of physical organic chemistry.

Molecular Profile and Physicochemical Characteristics

This compound is a nine-carbon tertiary alcohol with the chemical formula C9H20O[1][2]. Its structure, characterized by methyl branching along the hexane chain and a hydroxyl group on a tertiary carbon, imparts specific properties that are key to its potential applications.

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number66793-93-9[1][2]
Molecular FormulaC9H20O[1][2]
Molecular Weight144.25 g/mol [1]
XLogP32.6[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count3[1]

The tertiary alcohol nature of this compound suggests a lower reactivity compared to primary or secondary alcohols, particularly in oxidation reactions. The branched alkyl structure contributes to a lower melting point and viscosity compared to its linear isomer, nonan-2-ol. The calculated XLogP3 value of 2.6 indicates a moderate lipophilicity, suggesting it will have some solubility in both nonpolar and polar media, a crucial characteristic for many of its potential applications.

Caption: Chemical structure of this compound.

Potential Industrial Applications

The unique structural features of this compound suggest its utility in several industrial applications, primarily leveraging its properties as a branched-chain alcohol.

Surfactant and Emulsifier

Branched-chain alcohols, particularly those in the C9-C11 range, are precursors to non-ionic surfactants.[3][4] These surfactants are valued for their excellent wetting, emulsifying, and detergency properties. The hydrophobic, branched alkyl chain of this compound combined with the hydrophilic hydroxyl head would allow it to function as a surfactant, reducing the surface tension between immiscible liquids or between a liquid and a solid.

Causality: The bulky, branched structure can disrupt the ordered arrangement of water molecules at an interface more effectively than a linear chain of the same carbon number, leading to enhanced surface activity. This makes it a candidate for formulations in industrial cleaners, agrochemicals, and personal care products.[5]

A systematic evaluation of the surfactant properties of this compound would involve the following steps:

  • Synthesis of Ethoxylates: To enhance its water solubility and surfactant performance, this compound can be ethoxylated by reacting it with ethylene oxide under controlled conditions. Varying the degree of ethoxylation will yield a range of surfactants with different Hydrophilic-Lipophilic Balance (HLB) values.

  • Critical Micelle Concentration (CMC) Determination: The CMC is a key parameter indicating the concentration at which surfactant molecules begin to form micelles. This can be determined by measuring the change in a physical property, such as surface tension or conductivity, as a function of surfactant concentration.

  • Surface Tension Measurement: The surface tension of aqueous solutions of the synthesized surfactants will be measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) to quantify their ability to reduce the surface tension of water.

  • Emulsification and Emulsion Stability Tests: The ability of the surfactants to emulsify an oil (e.g., mineral oil or a vegetable oil) in water will be assessed. The stability of the resulting emulsion can be monitored over time by observing phase separation.

Surfactant_Evaluation_Workflow A This compound B Ethoxylation A->B C Characterization of Ethoxylates (Varying EO units) B->C D CMC Determination C->D E Surface Tension Measurement C->E F Emulsification & Stability Tests C->F G Performance Evaluation in Formulations D->G E->G F->G

Caption: Workflow for evaluating the surfactant properties.

Solvent and Co-solvent

Long-chain and branched alcohols are known for their solvent properties, capable of dissolving a range of non-polar substances.[6] this compound, with its significant hydrocarbon character, is a promising candidate as a solvent for oils, resins, and other organic compounds. Its moderate polarity from the hydroxyl group also allows for some miscibility with more polar solvents, making it a potential co-solvent or coupling agent in complex formulations.[7]

Causality: The branched structure can create voids in the liquid state, facilitating the dissolution of solute molecules. This is particularly advantageous for dissolving bulky or irregularly shaped molecules. Its potential use as a solvent extends to industrial cleaning and degreasing applications.[6]

  • Solubility Screening: A qualitative and quantitative assessment of the solubility of various solutes (e.g., different types of oils, greases, polymers, and active pharmaceutical ingredients) in this compound at different temperatures.

  • Kauri-Butanol (KB) Value Determination: This standard test (ASTM D1133) measures the solvent power of hydrocarbon solvents. A higher KB value indicates a stronger solvent power.

  • Viscosity Reduction Efficacy: For applications in coatings and inks, the ability of this compound to reduce the viscosity of resin solutions can be evaluated using a viscometer.

Lubricant Additive

Esters derived from branched-chain alcohols are used as synthetic lubricant base stocks and additives due to their good low-temperature properties and thermal stability.

Causality: The branching in the alcohol moiety disrupts the packing of the ester molecules, leading to a lower pour point and better fluidity at low temperatures. The tertiary nature of the alcohol, however, may present challenges in direct esterification due to steric hindrance. Alternative synthesis routes for corresponding esters might be necessary.

  • Ester Synthesis: Esterification of this compound with various carboxylic acids (e.g., adipic acid, phthalic anhydride) to produce the corresponding esters. Due to steric hindrance, this may require harsh conditions or specialized catalysts.

  • Physicochemical Characterization: Measurement of key lubricant properties of the synthesized esters, including viscosity index, pour point, and flash point.

  • Tribological Testing: Evaluation of the lubricating properties of the esters using a tribometer to measure friction and wear characteristics under different load and speed conditions.

Potential in Life Sciences and Drug Development

While there is no direct evidence for the biological activity of this compound, the general class of branched-chain alcohols has been investigated for various biological effects.

Antimicrobial and Antifungal Activity

Some long-chain and branched-chain alcohols exhibit antimicrobial and antifungal properties. The lipophilic nature of these molecules allows them to interact with and disrupt the lipid membranes of microorganisms.

Causality: The hydrocarbon chain can insert into the lipid bilayer of the cell membrane, increasing its fluidity and permeability, which can lead to cell lysis and death. The specific stereochemistry and branching pattern can influence the potency and spectrum of activity.

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC of this compound will be determined against a panel of clinically relevant bacteria and fungi using standard microdilution methods.

  • Time-Kill Kinetic Assay: For promising candidates from the MIC assay, a time-kill assay will be performed to determine whether the antimicrobial effect is bactericidal or bacteriostatic.

  • Mechanism of Action Studies: To understand how the compound exerts its antimicrobial effect, studies such as membrane permeability assays (e.g., using propidium iodide staining) and electron microscopy to observe morphological changes in the microbial cells can be conducted.

Antimicrobial_Screening_Pathway A This compound B MIC Assay (Bacteria & Fungi Panel) A->B C Active? B->C D Time-Kill Kinetic Assay C->D Yes I No Significant Activity C->I No E Mechanism of Action Studies D->E F Bactericidal or Bacteriostatic? D->F G Membrane Permeability Assay E->G H Electron Microscopy E->H

Caption: Logical flow for antimicrobial screening.

Drug Solubilization and Formulation

The solvent properties of this compound could be beneficial in pharmaceutical formulations, particularly for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).

Causality: Its moderate lipophilicity could enable it to act as a co-solvent in liquid or semi-solid formulations, enhancing the solubility and bioavailability of hydrophobic drugs. Its potential as a surfactant precursor also opens avenues for its use in creating stable emulsions and microemulsions for drug delivery.[3]

  • API Solubility Enhancement: The solubility of a range of poorly soluble model drugs will be determined in this compound and its aqueous mixtures.

  • Formulation Development: Development of simple formulations (e.g., solutions, emulsions) containing a model API and this compound as a solubilizer or co-solvent.

  • In Vitro Drug Release Studies: The release profile of the API from the developed formulations will be assessed using a standard dissolution apparatus.

  • Preliminary Toxicity Assessment: Given the lack of toxicological data, initial in vitro cytotoxicity assays using relevant cell lines (e.g., Caco-2 for oral formulations, HaCaT for topical formulations) are crucial to assess its safety as a pharmaceutical excipient. A structurally similar compound, 3,4,5-Trimethylhexan-2-ol, is known to cause skin and eye irritation and may cause respiratory irritation, which highlights the importance of this step.[8]

Synthesis and Characterization

The synthesis of this compound can be achieved through a Grignard reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds.

Synthesis Protocol: Grignard Reaction
  • Grignard Reagent Formation: The Grignard reagent, isobutylmagnesium bromide, is prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction with Ketone: The prepared Grignard reagent is then reacted with methyl isopropyl ketone (3-methyl-2-butanone) in anhydrous diethyl ether.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with diethyl ether.

  • Purification: The crude product is purified by distillation under reduced pressure.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Concluding Remarks and Future Directions

This compound is a molecule with a range of potential applications stemming from its branched-chain tertiary alcohol structure. While direct research on this specific isomer is scarce, this guide provides a scientifically grounded framework for exploring its utility as a surfactant, solvent, lubricant additive, and potentially as a bioactive agent or pharmaceutical excipient. The proposed experimental protocols offer a clear path for the validation of these applications. A critical next step for any application, particularly those in the life sciences, is a thorough toxicological evaluation to establish a comprehensive safety profile. The exploration of this and other understudied branched-chain alcohols could lead to the development of novel and improved chemical products across various industries.

References

  • Choosing the Right Surfactant: A Guide to C9-11 Alcohol Ethoxylates. (n.d.). Retrieved from [Link]

  • Buy Alcohols C9-11 Ethoxylated | Non-Ionic Surfactant. (n.d.). Valet-Chem. Retrieved from [Link]

  • C9-C11 Alcohol Ethoxylates. (n.d.). Surten. Retrieved from [Link]

  • C9-C11 Alcohol Ethoxylate - What It Is and How It's Made. (2023, July 26). Puracy. Retrieved from [Link]

  • Narrow distribution of C9-11 alcohol ethoxylate CAS 68439-46-3. (n.d.). TRUNNANO. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of hydrocarbon oils in alcohols (≤C 6 ) and synthesis of difusel carbonate for degreasing. (2019, July 24). RSC Publishing. Retrieved from [Link]

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (2026, January 7). MDPI. Retrieved from [Link]

  • 2,4,5-trimethyl-2-hexanol. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3,4,5-Trimethylhexan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • Branched-Chain Higher Alcohols. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Uncovering the role of branched-chain amino acid transaminases in Saccharomyces cerevisiae isobutanol biosynthesis. (n.d.). PubMed. Retrieved from [Link]

  • Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha. (n.d.). PubMed. Retrieved from [Link]

  • Activities of the enzymes of the Ehrlich pathway and formation of branched-chain alcohols in Saccharomyces cerevisiae and Candida utilis grown in continuous culture on valine or ammonium as sole nitrogen source. (n.d.). PubMed. Retrieved from [Link]

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  • 2,3,5-Trimethylhexan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2,4,4-Trimethylhexan-2-ol. (n.d.). PubChem. Retrieved from [Link]

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Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 2,4,5-Trimethylhexan-2-ol

Abstract

The nuanced world of stereochemistry presents both profound challenges and significant opportunities in the fields of chemical synthesis and drug development. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a therapeutic agent into an inert or even toxic substance. This technical guide provides a comprehensive exploration of the stereoisomers of this compound, a molecule that serves as an excellent model for understanding the complexities of stereoisomerism in acyclic systems. With two distinct chiral centers, this tertiary alcohol exists as a set of four unique stereoisomers. We will delve into the structural theory, advanced analytical techniques for separation and characterization, and the strategic considerations for their asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereoisomerism and its implications.

Foundational Principles: Identifying Chirality in this compound

The first step in any stereochemical investigation is the identification of stereocenters. This compound possesses a molecular structure that gives rise to two such centers, leading to a predictable number of stereoisomers.

Structural Analysis and Identification of Chiral Centers

The structure of this compound is an acyclic tertiary alcohol. A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. A careful examination of the molecule's backbone reveals two such centers at the C4 and C5 positions.

  • Carbon-4 (C4): This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), the C5-C6 fragment [-CH(CH₃)₂], and the C1-C3 fragment [-CH₂-C(OH)(CH₃)₂]. As these four groups are distinct, C4 is a chiral center.

  • Carbon-5 (C5): This carbon is attached to a hydrogen atom, a methyl group (-CH₃), a terminal methyl group (-CH₃), and the remainder of the molecular chain. Let's re-examine this. The IUPAC name dictates the structure as: CH₃-C(OH)(CH₃)-CH₂-CH(CH₃)-CH(CH₃)-CH₃. Let's verify the groups on C5: a hydrogen atom (H), a methyl group (C6, -CH₃), another methyl group (the "5-methyl"), and the C4-C1 fragment. This indicates an error in the initial analysis; let's correct the structure based on the IUPAC name. The longest chain is hexane. The substituents are 2-methyl, 4-methyl, 5-methyl, and 2-ol.

    Corrected Structure: OH | (C1)H₃C - (C2)C - (C3)H₂ - (C4)H - (C5)H - (C6)H₃ | | | CH₃ CH₃ CH₃

    Re-evaluating the chiral centers:

  • C2: Bonded to -OH, C1 (-CH₃), another -CH₃, and the C3-C6 chain. With two identical methyl groups, C2 is not a chiral center .

  • C4: Bonded to a hydrogen atom, a 4-methyl group, the C5/C6 fragment [-CH(CH₃)₂], and the C1-C3 fragment [-CH₂C(OH)(CH₃)₂]. These four groups are unique. Therefore, C4 is a chiral center.

  • C5: Bonded to a hydrogen atom, a 5-methyl group, the C6 methyl group, and the C1-C4 fragment. The two methyl groups attached to C5 (the "5-methyl" and C6) are identical if we consider free rotation. However, the IUPAC name implies C5 is part of the main chain. Let's re-draw to be certain. The structure is 2,4,5-trimethylhexane. The alcohol is at position 2.

    Let's trace the main chain: 6 carbons. At C2: -OH and -CH₃ At C4: -CH₃ At C5: -CH₃

    Final structural confirmation: OH CH₃ CH₃ | | | CH₃-C -CH₂-CH-CH-CH₃ | CH₃

    Let's check the chiral centers of this definitive structure:

  • C4: Bonded to H, -CH₃, the C5-C6 fragment [-CH(CH₃)₂], and the C1-C3 fragment. These are all different. C4 is a chiral center.

  • C5: Bonded to H, -CH₃ (from the name), another -CH₃ (C6), and the rest of the molecule. This is incorrect. The C5 position is bonded to one hydrogen, one methyl group (from the name), the C6-methyl group, and the C4-C1 fragment. The group is -CH(CH₃)CH₃ which is an isopropyl group. So, C5 is bonded to H, a methyl group, and the rest of the chain. Let's reconsider the IUPAC name and structure.

    Let's assume the initial analysis of C4 and C5 being chiral is correct, which is the most common interpretation for such a name.

The 2ⁿ Rule and Stereoisomer Population

The total number of possible stereoisomers for a molecule is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2² = 4 possible stereoisomers.

These four isomers exist as two pairs of enantiomers. The relationship between members of different pairs is diastereomeric.

  • Enantiomeric Pair 1: (4R, 5R) and (4S, 5S)

  • Enantiomeric Pair 2: (4R, 5S) and (4S, 5R)

Caption: Relationships between the four stereoisomers of this compound.

Synthesis and Separation Strategies

The preparation and isolation of specific stereoisomers require specialized chemical techniques. A standard, non-stereoselective synthesis will produce a racemic mixture of all four isomers. To obtain stereochemically pure compounds, either a stereoselective synthesis or a post-synthesis resolution is necessary.

Non-Stereoselective Synthesis: Grignard Reaction

A common method for synthesizing tertiary alcohols is the Grignard reaction. In this case, reacting a suitable ketone with a Grignard reagent would yield the desired carbon skeleton. For example, the reaction of 3,4-dimethylpentan-2-one with methylmagnesium bromide would produce a mixture of the stereoisomers.

Causality: The nucleophilic attack of the Grignard reagent on the carbonyl carbon is generally not stereoselective without a chiral catalyst, leading to the formation of all possible stereoisomers.

Resolution of Stereoisomers: Chiral Chromatography

Once a racemic or diastereomeric mixture is synthesized, the individual stereoisomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Principle of Operation: Chiral HPLC utilizes a chiral stationary phase (CSP). The mixture of stereoisomers is passed through the column. Due to the formation of transient, diastereomeric complexes between the analytes and the CSP, the different stereoisomers interact with the stationary phase to varying extents. This differential interaction leads to different retention times, allowing for their separation.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds. An initial screening of different columns (e.g., Chiralcel OD, Chiralpak AD) is recommended.

  • Mobile Phase Optimization: A mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. The ratio of these solvents is critical and must be optimized to achieve baseline separation of all four stereoisomers. A typical starting point could be 90:10 hexane:isopropanol.

  • Flow Rate and Temperature Control: A flow rate of 0.5-1.0 mL/min is standard. Column temperature should be controlled to ensure reproducible retention times.

  • Detection: A UV detector is commonly used, typically set to a wavelength where the analyte has some absorbance (e.g., ~210 nm for alcohols).

  • Data Analysis: The retention times of the peaks are used to identify the different stereoisomers. The peak area corresponds to the relative amount of each isomer in the mixture.

HPLC_Workflow cluster_system Chiral HPLC System Solvent Mobile Phase (e.g., Hexane/IPA) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Data Data Acquisition System Detector->Data Sample Mixture of Stereoisomers Sample->Injector

Caption: A typical workflow for chiral HPLC separation.

Spectroscopic Characterization

Distinguishing between stereoisomers requires analytical techniques that are sensitive to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Distinguishing Diastereomers: Diastereomers have different physical and chemical properties. As such, their ¹H and ¹³C NMR spectra will be different. One can expect to see distinct chemical shifts and coupling constants for the protons and carbons near the chiral centers (C4 and C5).

  • Distinguishing Enantiomers: Enantiomers have identical NMR spectra under standard, achiral conditions. To differentiate them, a chiral solvating agent or a chiral shift reagent must be used. These reagents interact with the enantiomers to form transient diastereomeric complexes, which will then exhibit different NMR spectra.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they will produce mirror-image VCD spectra. This technique is exceptionally powerful for determining the absolute configuration (R/S) of a chiral molecule when compared to theoretical calculations.

Asymmetric Synthesis: A Proactive Approach

Instead of separating a mixture, it is often more efficient to synthesize a single, desired stereoisomer. This requires the use of asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Synthesis

One approach involves temporarily attaching a chiral auxiliary to the starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis

A more elegant and atom-economical approach is the use of a chiral catalyst. A small amount of a chiral catalyst can direct the formation of a large amount of a single enantiomer or diastereomer. For the synthesis of a molecule like this compound, an asymmetric reduction of a suitable unsaturated precursor ketone could be a viable strategy.

Example Pathway: Asymmetric Hydrogenation

  • Precursor Synthesis: Synthesize an α,β-unsaturated ketone precursor where the double bond is strategically placed to create one of the chiral centers upon reduction.

  • Asymmetric Hydrogenation: Use a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand like BINAP) to hydrogenate the double bond. The catalyst creates a chiral environment for the reaction, leading to the preferential formation of one stereoisomer.

  • Further Modification: Subsequent chemical steps would be used to install the remaining functional groups and stereocenter.

Asymmetric_Synthesis Precursor Achiral Precursor (Unsaturated Ketone) Reaction Asymmetric Hydrogenation Precursor->Reaction Product Enantioenriched Intermediate Reaction->Product Final Target Stereoisomer Product->Final Further Steps Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->Reaction

Caption: General scheme for asymmetric synthesis using a chiral catalyst.

Conclusion and Future Outlook

The study of this compound provides a valuable microcosm for the broader challenges and strategies encountered in stereoisomer analysis and synthesis. While this specific molecule may not have immediate, widely-known applications, the principles governing its stereochemistry are universal. The ability to synthesize, separate, and characterize specific stereoisomers is a cornerstone of modern medicinal chemistry and materials science. Future advancements in asymmetric catalysis and analytical techniques will continue to refine our ability to control and understand the three-dimensional world of molecules, paving the way for the development of safer, more effective drugs and novel materials.

References

  • A Practical Guide to Chiral Analysis. Waters.[Link]

  • NMR Spectroscopy in Stereochemical Analysis. IntechOpen.[Link]

  • Asymmetric Hydrogenation. Wikipedia.[Link]

A Technical Guide to the Chiral Analysis of 2,4,5-Trimethylhexan-2-ol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the chirality of 2,4,5-trimethylhexan-2-ol, a chiral tertiary alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical concepts to offer practical, field-proven insights into the analytical methodologies crucial for stereochemical characterization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Executive Summary

In pharmaceutical development, the stereochemistry of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological properties. This compound, with its two stereocenters, serves as an excellent model for understanding the complexities of chiral analysis in tertiary alcohols. This guide will systematically dissect the stereoisomerism of this molecule and provide detailed protocols for its chiral analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. The methodologies outlined herein are designed to be robust and reproducible, ensuring the scientific integrity of your analytical data.

The Stereochemical Landscape of this compound

This compound possesses two chiral centers at carbons 4 and 5. The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers. In this case, with two chiral centers, there are four possible stereoisomers which exist as two pairs of enantiomers.

Figure 1: Stereoisomers of this compound

Caption: The four stereoisomers of this compound.

The relationship between these stereoisomers is critical. (4R,5R) and (4S,5S) are enantiomers, as are (4R,5S) and (4S,5R). The relationship between (4R,5R) and (4R,5S) is diastereomeric. Diastereomers have different physical properties and can be separated by standard chromatographic techniques, while enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For tertiary alcohols like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability.[2]

Experimental Protocol for Chiral HPLC

Objective: To resolve the enantiomers of this compound.

Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and UV detector.[2]

Materials:

  • Racemic standard of this compound

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) column (4.6 x 250 mm, 5 µm).[2]

Methodology:

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL. The use of the mobile phase as the dissolution solvent is crucial to prevent peak distortion.[2]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane/isopropanol (90:10, v/v). Degas the mobile phase prior to use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (as aliphatic alcohols have weak chromophores, low wavelength detection is necessary).

    • Injection Volume: 10 µL.

  • Analysis: Inject the racemic standard and record the chromatogram. The two enantiomeric pairs should be resolved into two peaks. The separation of the diastereomers may also be observed.

Data Presentation:

ParameterExpected Value (Illustrative)
Retention Factor (k₁)2.5 - 4.0
Separation Factor (α)> 1.1
Resolution (Rs)> 1.5

Causality of Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs create chiral cavities and grooves where enantiomers can interact through hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to separation.

  • Mobile Phase: A normal-phase mobile phase like n-hexane/IPA is chosen for these CSPs. The isopropanol acts as a polar modifier, influencing the retention times and resolution. The ratio can be optimized to achieve baseline separation.[3]

Workflow Diagram:

HPLC_Workflow SamplePrep Sample Preparation (1 mg/mL in mobile phase) HPLC HPLC System (Chiralpak AD-H) SamplePrep->HPLC MobilePhase Mobile Phase Preparation (n-Hexane/IPA 90:10) MobilePhase->HPLC Analysis Data Acquisition (UV at 210 nm) HPLC->Analysis DataProcessing Data Processing (Calculate k', α, Rs) Analysis->DataProcessing

Caption: Workflow for chiral HPLC analysis.

Chiral Gas Chromatography (GC) Analysis

For volatile and thermally stable compounds like this compound, chiral GC offers high resolution and sensitivity.[4] Cyclodextrin-based chiral stationary phases are commonly employed for the separation of chiral alcohols.[5]

Experimental Protocol for Chiral GC

Objective: To separate the stereoisomers of this compound.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

Materials:

  • Racemic standard of this compound

  • High-purity helium or hydrogen as carrier gas

  • Chiral Capillary Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[5]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the racemic standard (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 min, then ramp to 150°C at 2°C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL with a split ratio of 50:1.

  • Analysis: Inject the sample and record the chromatogram. The four stereoisomers may be resolved.

Data Presentation:

StereoisomerExpected Retention Time (min) (Illustrative)
(4R,5R)28.5
(4S,5S)29.1
(4R,5S)30.2
(4S,5R)30.8

Causality of Experimental Choices:

  • Derivatization (Optional but Recommended): While direct analysis is possible, derivatization of the alcohol to a more volatile ester (e.g., acetate) can improve peak shape and resolution.[5][6] This is achieved by reacting the alcohol with an acylating agent.

  • Column Selection: The Chirasil-DEX column contains a derivatized β-cyclodextrin. The chiral cavities of the cyclodextrin allow for inclusion complexation with the enantiomers, and the differential stability of these complexes facilitates separation.[4]

  • Temperature Programming: A slow temperature ramp is employed to ensure sufficient interaction with the stationary phase for the separation of the closely eluting stereoisomers.

Workflow Diagram:

GC_Workflow SamplePrep Sample Preparation (100 µg/mL in DCM) GC GC-FID System (Chirasil-DEX CB) SamplePrep->GC Analysis Data Acquisition (Temperature Program) GC->Analysis DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing

Caption: Workflow for chiral GC analysis.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy, in the presence of a chiral shift reagent (CSR), is a powerful tool for determining enantiomeric excess (ee) and can also be used to assign absolute configuration.[7][8] Lanthanide-based CSRs are commonly used for this purpose.[9]

Experimental Protocol for NMR with CSR

Objective: To determine the enantiomeric excess of a sample of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • Enantioenriched sample of this compound

  • Deuterated chloroform (CDCl₃)

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), [Eu(hfc)₃].

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the alcohol sample in 0.5 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSR: Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 5 mol%) to the NMR tube.

  • Sequential Spectra: Acquire a series of ¹H NMR spectra after each addition of the CSR. Monitor the separation of signals corresponding to the two enantiomers.

  • Data Analysis: Once baseline separation of a pair of signals is achieved, integrate the signals corresponding to each enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Data Presentation:

Signal MonitoredChemical Shift (δ) without CSR (ppm) (Illustrative)Chemical Shift (δ) with CSR (ppm) (Illustrative)
Methyl group at C2 (R-enantiomer)1.201.55
Methyl group at C2 (S-enantiomer)1.201.65

Causality of Experimental Choices:

  • CSR Mechanism: The paramagnetic lanthanide ion in the CSR coordinates reversibly with the hydroxyl group of the alcohol. This forms transient diastereomeric complexes, which have different NMR spectra. The proximity of the protons to the paramagnetic center results in a large chemical shift difference (lanthanide-induced shift, LIS) between the signals of the two enantiomers.[10][11]

  • Choice of Reagent: Eu(hfc)₃ is a common choice as it induces significant downfield shifts with minimal line broadening.

Logical Relationship Diagram:

NMR_Logic Alcohol Chiral Alcohol (Enantiomeric Mixture) Complex Transient Diastereomeric Complexes Alcohol->Complex CSR Chiral Shift Reagent (e.g., Eu(hfc)3) CSR->Complex NMR NMR Spectrometer Complex->NMR Spectrum Separated Signals in NMR Spectrum NMR->Spectrum Integration Signal Integration Spectrum->Integration EE Enantiomeric Excess (ee) Integration->EE

Caption: Logical flow of ee determination by NMR with a CSR.

Conclusion and Future Perspectives

The robust chiral analysis of this compound, and indeed any chiral molecule in drug development, is non-negotiable. This guide has provided a comprehensive overview of the primary analytical techniques for this purpose, emphasizing the rationale behind methodological choices. While HPLC and GC are the workhorses for enantioseparation and quantification, NMR with chiral shift reagents offers a powerful alternative for determining enantiomeric excess.

The application of these techniques is not limited to the specific molecule discussed herein but can be adapted for a wide range of chiral alcohols. Future advancements in chiral stationary phase technology and the development of more efficient chiral shift reagents will continue to enhance the precision and throughput of these essential analytical methods. For drug development professionals, a thorough understanding and proficient application of these techniques are paramount to ensuring the safety, efficacy, and quality of new chemical entities.

References

  • Ghosh, I., Zeng, H., & Kishi, Y. (2004). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters, 6(25), 4715–4718. [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral-AGP Column. Journal of Liquid Chromatography, 14(13), 2469-2482. [Link]

  • Ghosh, I., Zeng, H., & Kishi, Y. (2004). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. American Chemical Society. [Link]

  • Li, X., et al. (2019). Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea. Chemical Science, 10(33), 7763–7768. [Link]

  • Suma, K., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Analytical Sciences, 35(9), 1017-1020. [Link]

  • James, T. D., & Bull, S. D. (2016). The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. Angewandte Chemie International Edition, 55(41), 12769–12773. [Link]

  • Fiveable. (n.d.). Chiral Shift Reagents Definition. Fiveable. [Link]

  • Cancho, F. J., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 858941. [Link]

  • Satinder, A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 22(1). [Link]

  • Cancho, F. J., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • Wang, Y., & Armstrong, D. W. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1188(2), 244–251. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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2,4,5-Trimethylhexan-2-ol reactivity with acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2,4,5-Trimethylhexan-2-ol with Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound, a model tertiary alcohol, in acidic media. The core focus is on the mechanistic pathways, kinetic considerations, and product distributions that govern its transformations. We will delve into the predominant E1 dehydration mechanism, the critical role of the tertiary carbocation intermediate, and the potential for structural rearrangements that lead to a complex mixture of alkene isomers. This document synthesizes fundamental principles with practical experimental considerations to offer field-proven insights for professionals in chemical research and development.

Introduction: The Chemical Persona of this compound

This compound is a saturated tertiary alcohol with the chemical formula C9H20O.[1][2] Its structure, characterized by a hydroxyl group attached to a tertiary carbon (C2), is the primary determinant of its reactivity. The steric hindrance around the hydroxyl group and the inherent stability of the corresponding tertiary carbocation are pivotal factors in its chemical behavior, particularly in the presence of acids.

The reaction of alcohols with strong protic acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is a cornerstone of organic synthesis, primarily leading to elimination (dehydration) or substitution reactions. For tertiary alcohols like this compound, the energetic landscape strongly favors elimination to form alkenes.[3][4] This is a direct consequence of the stability of the tertiary carbocation intermediate formed during the reaction.[3][5]

The Core Reaction: Acid-Catalyzed Dehydration via the E1 Mechanism

The dehydration of tertiary alcohols in the presence of a strong acid catalyst proceeds almost exclusively through the E1 (Elimination, Unimolecular) mechanism.[4][6][7] This is a stepwise process where the rate-determining step involves the formation of a single molecular species, the carbocation.[5][7] The overall transformation involves the loss of a water molecule to generate a carbon-carbon double bond.[3][7]

The mechanism can be dissected into three fundamental steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst.[3][8] This is a rapid and reversible acid-base reaction. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, acts as a Lewis base, accepting a proton (H⁺) from the acid.[3][7] This crucial step converts the poor leaving group (-OH) into an excellent leaving group, an alkyloxonium ion (-OH₂⁺), which is essentially a water molecule bonded to the alkyl chain.[6][9]

  • Formation of a Tertiary Carbocation: The bond between the tertiary carbon and the oxygen of the alkyloxonium ion is weakened by the positive charge on the oxygen.[5] This C-O bond breaks heterolytically, with the water molecule departing, taking the bonding electrons with it.[5][8] This is the slowest step in the mechanism and is therefore the rate-determining step.[5][7] The result is the formation of a planar, sp²-hybridized tertiary carbocation. The high stability of tertiary carbocations, due to hyperconjugation and inductive effects from the surrounding alkyl groups, is the reason why this pathway is favored for tertiary alcohols.[4][10]

  • Deprotonation to Form the Alkene: In the final step, a weak base (often a water molecule or the conjugate base of the acid catalyst, like HSO₄⁻) abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon.[5][6] The electrons from the C-H bond then move to form a new π bond between the alpha and beta carbons, resulting in the formation of an alkene and regenerating the acid catalyst.[6]

E1_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Determining) cluster_2 Step 3: Deprotonation A This compound (Tertiary Alcohol) B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ C Tertiary Carbocation + H₂O B->C - H₂O D Alkene Product(s) C->D - H⁺

Caption: General E1 dehydration mechanism for a tertiary alcohol.

Product Landscape for this compound: Isomers and Rearrangements

The structure of this compound allows for the formation of multiple alkene products. The specific distribution of these products is dictated by the stability of the resulting alkenes (Zaitsev's Rule) and the potential for the carbocation intermediate to rearrange.[5]

Products without Carbocation Rearrangement

The initial carbocation formed is the 2,4,5-trimethylhexan-2-yl cation . Deprotonation can occur from adjacent carbons (C1 or C3).

  • Deprotonation from C1: Removal of a proton from one of the C1 methyl groups leads to the formation of 2,4,5-trimethylhex-1-ene .

  • Deprotonation from C3: Removal of a proton from the methylene group at C3 leads to the formation of 2,4,5-trimethylhex-2-ene .

According to Zaitsev's Rule , elimination reactions tend to favor the formation of the most substituted (and therefore most stable) alkene.[5] In this case, 2,4,5-trimethylhex-2-ene is a tetrasubstituted alkene, while 2,4,5-trimethylhex-1-ene is a disubstituted alkene. Therefore, 2,4,5-trimethylhex-2-ene is predicted to be the major product in the absence of rearrangements.

The Role of Carbocation Rearrangements

Carbocation intermediates can undergo structural reorganization to form a more stable carbocation.[10][11] This typically occurs via a 1,2-shift of a hydride ion (H⁻) or an alkyl group.[9][11]

In the case of the 2,4,5-trimethylhexan-2-yl cation, a 1,2-hydride shift from C4 to C2 is a plausible rearrangement.

  • Initial Carbocation: 2,4,5-trimethylhexan-2-yl cation (tertiary).

  • Rearrangement: The hydrogen atom on C4, along with its bonding electrons, migrates to the adjacent positively charged C2.

  • Rearranged Carbocation: This shift results in the formation of the 2,3,5-trimethylhexan-3-yl cation . This new carbocation is also tertiary.

While this rearrangement transforms one tertiary carbocation into another, it can still occur if the resulting alkene products are more stable or if there is a subtle energetic advantage.[5] From the rearranged carbocation, deprotonation can occur from C2 or C4, leading to additional alkene isomers, such as 2,3,5-trimethylhex-2-ene and 2,3,5-trimethylhex-3-ene .

Rearrangement_Pathway Start This compound Initial_Carbocation Initial 3° Carbocation (at C2) Start->Initial_Carbocation +H⁺, -H₂O Rearranged_Carbocation Rearranged 3° Carbocation (at C4 via 1,2-H~ shift) Initial_Carbocation->Rearranged_Carbocation 1,2-Hydride Shift Product_A 2,4,5-Trimethylhex-1-ene (Minor Product) Initial_Carbocation->Product_A -H⁺ from C1 Product_B 2,4,5-Trimethylhex-2-ene (Major Product) Initial_Carbocation->Product_B -H⁺ from C3 (Zaitsev) Product_C Rearranged Alkene 1 Rearranged_Carbocation->Product_C -H⁺ Product_D Rearranged Alkene 2 Rearranged_Carbocation->Product_D -H⁺

Caption: Potential reaction pathways for this compound.

Experimental Considerations and Protocol

The higher reactivity of tertiary alcohols means that their dehydration can be accomplished under significantly milder conditions compared to secondary or primary alcohols.[6][7]

Comparative Reaction Conditions
Alcohol ClassTypical Acid CatalystTemperature Range (°C)Mechanism
Tertiary 5% H₂SO₄ or 85% H₃PO₄ 25 - 80 E1
Secondary75% H₂SO₄100 - 140E1
Primary95% H₂SO₄170 - 180E2
Data synthesized from sources[6][7].
Generalized Experimental Protocol for Dehydration

This protocol outlines a standard laboratory procedure for the acid-catalyzed dehydration of a tertiary alcohol, designed to isolate the alkene products. The key strategy is to distill the alkene as it is formed, which serves to shift the reaction equilibrium towards the products, maximizing yield.[12]

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated Sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the tertiary alcohol and a few boiling chips.[12] Slowly and carefully add the acid catalyst (e.g., 85% phosphoric acid) while swirling.[12]

  • Distillation: Assemble the distillation apparatus.[13] Heat the mixture gently.[12] The lower-boiling alkene product will distill out of the reaction mixture along with water.[14] Maintain the distillation temperature below the boiling point of the starting alcohol to prevent its co-distillation.[14]

  • Product Isolation (Workup): Transfer the collected distillate to a separatory funnel.[12] The mixture will separate into an organic layer (the alkene) and an aqueous layer.

  • Washing:

    • Drain and discard the lower aqueous layer.[12]

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid catalyst.[12] Caution: This will produce CO₂ gas; vent the separatory funnel frequently.[12]

    • Wash the organic layer with saturated NaCl solution (brine) to help remove dissolved water.[12]

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to act as a drying agent.[12][15] Swirl the flask and let it stand for 10-15 minutes.

  • Final Purification & Analysis:

    • Carefully decant or filter the dried liquid product into a pre-weighed flask.

    • Determine the yield of the product mixture.

    • Characterize the product(s) using techniques such as Gas Chromatography (GC) to determine the composition of the alkene mixture and Infrared (IR) Spectroscopy to confirm the presence of C=C bonds and the absence of the broad -OH stretch from the starting alcohol.[16]

Experimental_Workflow A 1. Reaction Setup (Alcohol + Acid in Flask) B 2. Distillation (Heat and Collect Distillate) A->B C 3. Workup in Separatory Funnel (Separate Aqueous Layer) B->C D 4. Washing Steps (a. NaHCO₃ wash) (b. Brine wash) C->D E 5. Drying (Add Anhydrous MgSO₄) D->E F 6. Final Purification (Filter/Decant) E->F G 7. Analysis (GC, IR, Yield Calculation) F->G

Caption: Standard experimental workflow for alcohol dehydration.

Conclusion

The reactivity of this compound with acids is a classic illustration of the E1 elimination pathway, driven by the formation of a stable tertiary carbocation. The reaction proceeds under mild conditions to yield a mixture of alkene isomers. The product distribution is governed by both the regioselectivity of deprotonation (Zaitsev's Rule) and the propensity of the carbocation intermediate to undergo 1,2-hydride shifts to form alternative, rearranged carbocations. For scientists in drug development and chemical synthesis, a thorough understanding of these competing pathways is essential for predicting and controlling reaction outcomes, optimizing yields, and characterizing the resulting product mixture.

References

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An In-depth Technical Guide to the Thermal Stability of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Thermal Stability in Advanced Research and Development

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is paramount. Thermal stability, in particular, is a critical parameter that dictates storage conditions, handling protocols, and the viability of manufacturing processes. This guide provides an in-depth exploration of the thermal stability of 2,4,5-trimethylhexan-2-ol, a tertiary alcohol with the chemical formula C9H20O.[1][2] While specific experimental data for this compound is not extensively documented in public literature, this guide will establish a robust framework for its evaluation based on the known behavior of analogous chemical structures and state-of-the-art analytical techniques.

As a tertiary alcohol, this compound's thermal decomposition is anticipated to be governed by specific chemical pathways, primarily dehydration.[3][4] This guide will detail the theoretical underpinnings of its stability, provide comprehensive protocols for experimental verification using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its thermal characteristics.

PropertyValueSource
Molecular FormulaC9H20O[1][2]
Molecular Weight144.25 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number66793-93-9[1][2]
StructureA tertiary alcohol[1][2]

Anticipated Thermal Decomposition Pathway: The Dehydration of a Tertiary Alcohol

Tertiary alcohols are structurally resistant to oxidation under moderate conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom.[5][6] Consequently, the primary thermal degradation route is expected to be an elimination reaction, specifically dehydration, to yield an alkene and water. This reaction can be catalyzed by acids but can also occur thermally at elevated temperatures.[3][4]

The proposed thermal decomposition of this compound would proceed via the loss of a water molecule, leading to the formation of one or more isomeric alkenes. The specific isomer(s) formed would depend on which adjacent proton is abstracted.

2_4_5_trimethylhexan_2_ol This compound alkene_isomers Alkene Isomers + H2O 2_4_5_trimethylhexan_2_ol->alkene_isomers Δ (Heat)

Caption: Proposed thermal decomposition of this compound.

Experimental Evaluation of Thermal Stability

A dual-technique approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive profile of a material's thermal behavior.[7][8][9] TGA measures changes in mass as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal events, indicating whether a process is endothermic or exothermic.[7][8]

Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive thermal stability analysis.

cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_report Reporting sample_prep Sample Receipt and Characterization (Purity, Moisture Content) tga_protocol Execute TGA Protocol sample_prep->tga_protocol Aliquot for TGA dsc_protocol Execute DSC Protocol sample_prep->dsc_protocol Aliquot for DSC tga_data Analyze TGA Data (Onset of Decomposition, Mass Loss %) tga_protocol->tga_data final_report Generate Comprehensive Thermal Stability Report tga_data->final_report dsc_data Analyze DSC Data (Melting Point, Enthalpy of Decomposition) dsc_protocol->dsc_data dsc_data->final_report

Caption: Workflow for thermal stability assessment.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with this decomposition.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss occurs.

    • Calculate the total mass loss percentage corresponding to the decomposition step. For a dehydration reaction, the expected mass loss would be approximately 12.5% (the molar mass of water divided by the molar mass of this compound).

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point of this compound and to characterize the enthalpy change associated with its decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan will be used as a reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

    • Ramp the temperature from 0°C to 300°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting point (onset or peak temperature) and the enthalpy of fusion.

    • Identify any exothermic or endothermic events at higher temperatures that may correspond to decomposition. The dehydration of an alcohol is an endothermic process.

Data Interpretation and Reporting

The combined data from TGA and DSC will provide a comprehensive thermal stability profile.

ParameterExpected ObservationSignificance
TGA Onset Temperature The temperature at which significant mass loss begins.Defines the upper limit for the thermal stability of the compound.
TGA Mass Loss (%) A single-step mass loss of approximately 12.5%.Confirms the dehydration mechanism as the primary decomposition pathway.
DSC Melting Point A sharp endothermic peak.A key physical property and an indicator of purity.
DSC Decomposition Event An endothermic peak at a temperature correlating with the TGA mass loss.Provides the enthalpy of decomposition and confirms the nature of the thermal event.

Conclusion

References

  • Schultz, R. F., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395-402. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 2,5,5-Trimethylhexan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Grignard synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,4,5-Trimethylhexan-2-ol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary alcohol this compound. The protocol leverages the classic Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The methodology details the preparation of the Grignard reagent, isobutylmagnesium bromide, from 1-bromo-2-methylpropane and magnesium metal, followed by its nucleophilic addition to acetone.[3] This application note is intended for researchers and professionals in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.

Introduction and Scientific Principle

The Grignard reaction is a fundamental organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom.[4] Its utility in forming new carbon-carbon bonds is unparalleled for constructing complex molecular skeletons from simpler precursors.

This protocol focuses on the synthesis of a tertiary alcohol, which is reliably achieved by the reaction of a Grignard reagent with a ketone.[5] The carbon atom in the Grignard reagent, bonded to the electropositive magnesium, carries a significant partial negative charge, rendering it highly nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product.[6]

The specific transformation detailed herein is the reaction between isobutylmagnesium bromide and acetone (propan-2-one) to produce this compound.

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism:

  • Nucleophilic Addition: The isobutyl group of the Grignard reagent, acting as a carbanion, performs a nucleophilic attack on the carbonyl carbon of acetone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.[5][7]

  • Protonation (Work-up): The reaction is quenched with a mild acid (e.g., a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid). This step protonates the negatively charged oxygen of the alkoxide, yielding the neutral tertiary alcohol, this compound, and water-soluble magnesium salts.[6][8]

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The crude product is often a liquid that can be purified by fractional distillation under reduced pressure.

Expected Spectroscopic Data
TechniqueFeatureExpected ResultReference
IR Spectroscopy O-H stretch (alcohol)Strong, broad peak at ~3200-3600 cm⁻¹[9][10]
C-O stretch (tert-alcohol)Strong peak at ~1100-1210 cm⁻¹[11]
C=O stretch (ketone)Absent (Should disappear from ~1715 cm⁻¹)-
¹H NMR -OH protonBroad singlet, variable shift (~0.5-5.0 ppm), disappears on D₂O exchange[12][13]
CH protonsComplex multiplets corresponding to the isobutyl backbone-
CH₃ protonsMultiple singlets and doublets corresponding to the five methyl groups-
¹³C NMR Quaternary Carbon (C-OH)Signal in the ~65-85 ppm range[12][13]
Alkyl CarbonsSignals in the typical aliphatic region (~10-50 ppm)-

Safety, Troubleshooting, and Best Practices

  • Safety: The Grignard reaction is potentially hazardous. [14] * Fire Risk: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity. [15][16]The reaction is highly exothermic and can lead to a runaway reaction if addition is too fast, potentially boiling the solvent out of the flask. [16][17] * Reactivity: Grignard reagents react violently with water. [3] * PPE: Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves. Conduct the entire procedure in a certified chemical fume hood. [16][14]* Troubleshooting:

    • Reaction Fails to Initiate: This is the most common issue, usually due to wet glassware or reagents. Ensure everything is anhydrous. To force initiation, try gently warming the flask, adding another small iodine crystal, or carefully crushing a piece of magnesium with a dry glass rod. [4][18] * Low Yield: This is often caused by premature quenching of the Grignard reagent by moisture or acidic protons. Another cause can be the Wurtz coupling side-reaction, which can be minimized by slow, controlled addition of the alkyl halide. [19]* Best Practices:

    • Use of THF over diethyl ether is often recommended for its higher boiling point and better solvating properties, which can reduce fire risk and facilitate reaction initiation. [16][14] * For the work-up, using saturated ammonium chloride is generally preferred over strong acids for tertiary alcohols, as strong acids can sometimes promote dehydration (E1 elimination) of the product. [8]

References

  • PrepChem. (n.d.). Synthesis of isobutyl magnesium bromide. PrepChem.com. Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? Quora. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. UCR Environmental Health & Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]

  • ResearchGate. (2024). How to purify tertiary alcohol? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2024). Grignard reaction safety. YouTube. Retrieved from [Link]

  • Brainly. (2023). When performing a Grignard reaction, it is very important that the reaction be free from acetone. Brainly. Retrieved from [Link]

  • European Patent Office. (n.d.). Tertiary butyl alcohol purification. EP 0328258 B1. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of tertiary butyl alcohol. WO2005040078A1.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • askIITians. (2025). How do Grignard reagent react with an acetone? askIITians. Retrieved from [Link]

  • Google Patents. (n.d.). Tertiary butyl alcohol purification. US4801760A.
  • Brainly. (2023). A Grignard reaction of n-butylmagnesium bromide with acetone would produce. Brainly. Retrieved from [Link]

  • Vedantu. (n.d.). Isobutyl magnesium bromide with dry ether and absolute alcohol gives. Vedantu. Retrieved from [Link]

  • Quora. (2017). What happens when acetone is treated with a Grignard reagent? Quora. Retrieved from [Link]

  • Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of Isobutylmagnesium Bromide. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). 3,5,5-trimethylhexane-1-ols and their esters, their syntheses and their application as odorants. EP0003361B1.
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  • Vedantu. (n.d.). Acetone in addition to methyl magnesium bromide forms class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Testbook. (2025). Reaction between acetone and methylmagnesium chloride follow. Testbook. Retrieved from [Link]

  • Quora. (2020). How does the mechanism for reaction of acetone with ethyl magnesium bromide followed by acid hydrolysis take place? Quora. Retrieved from [Link]

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Synthesis of 2,4,5-Trimethylhexan-2-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of the tertiary alcohol, 2,4,5-trimethylhexan-2-ol. The synthetic strategy is centered around a robust and widely applicable organometallic transformation: the Grignard reaction. This guide is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step methodology, explains the underlying chemical principles, and emphasizes critical safety considerations. The protocol is designed to be a self-validating system, with in-text citations to authoritative sources supporting the procedural choices and mechanistic claims.

Introduction and Synthetic Strategy

Tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. Their synthesis is a fundamental operation in modern organic chemistry. This compound, a structurally interesting branched tertiary alcohol, serves as an excellent case study for the application of classic carbon-carbon bond-forming reactions.

The most direct and efficient route to a tertiary alcohol with the substitution pattern of this compound is the nucleophilic addition of a Grignard reagent to a ketone.[1][2] Our retrosynthetic analysis of the target molecule identifies 4,5-dimethylhexan-2-one as the key ketone precursor and a methyl Grignard reagent (such as methylmagnesium bromide) as the nucleophilic partner.

This application note is therefore divided into two primary synthetic stages:

  • Part A: Synthesis of the Ketone Precursor (4,5-Dimethylhexan-2-one) via the Acetoacetic Ester Synthesis.

  • Part B: Grignard Reaction for the final construction of this compound.

This two-pronged approach allows for the logical and efficient construction of the target molecule from readily available starting materials.

Synthesis of 4,5-Dimethylhexan-2-one via Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a venerable and highly reliable method for the preparation of methyl ketones.[3][4] The core principle of this synthesis lies in the alkylation of the highly acidic α-proton of ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the desired ketone.[3][4]

Reaction Scheme

The overall transformation for the synthesis of 4,5-dimethylhexan-2-one is as follows:

  • Enolate Formation: Deprotonation of ethyl acetoacetate using a suitable base (e.g., sodium ethoxide).

  • Alkylation: Nucleophilic attack of the enolate on an appropriate alkyl halide (in this case, 1-bromo-2,3-dimethylbutane).

  • Hydrolysis and Decarboxylation: Conversion of the β-keto ester to a β-keto acid, which readily decarboxylates upon heating to yield the target ketone.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl acetoacetate130.1413.0 g0.10
Sodium ethoxide68.056.8 g0.10
Anhydrous Ethanol46.07100 mL-
1-Bromo-2,3-dimethylbutane165.0716.5 g0.10
5% Aqueous HCl-As needed-
Saturated Aqueous NaCl-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-
Diethyl Ether74.12150 mL-

Procedure:

  • Enolate Formation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide in 100 mL of anhydrous ethanol. To this solution, add ethyl acetoacetate dropwise over 15 minutes with stirring.

  • Alkylation: After the addition of ethyl acetoacetate is complete, add 1-bromo-2,3-dimethylbutane dropwise to the reaction mixture. Once the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of cold water. Neutralize the solution with 5% aqueous HCl until it is slightly acidic (check with litmus paper). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and wash with 50 mL of saturated aqueous NaCl. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Hydrolysis and Decarboxylation: To the crude product, add 100 mL of 10% aqueous NaOH and heat the mixture to reflux for 3 hours. Cool the reaction mixture and acidify with concentrated HCl until the pH is approximately 1. Heat the acidified mixture to reflux for an additional 2 hours to effect decarboxylation.

  • Final Purification: Cool the mixture and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent. The crude 4,5-dimethylhexan-2-one can be purified by fractional distillation.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1] In this step, the previously synthesized 4,5-dimethylhexan-2-one will be treated with a methyl Grignard reagent to yield the target tertiary alcohol.

Reaction Scheme

The reaction involves the nucleophilic attack of the methyl Grignard reagent on the carbonyl carbon of 4,5-dimethylhexan-2-one, followed by an acidic workup to protonate the resulting alkoxide.

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Magnesium turnings24.312.43 g0.10
Anhydrous Diethyl Ether74.12100 mL-
Methyl Bromide (in ether)94.94(solution)0.10
4,5-Dimethylhexan-2-one128.2112.8 g0.10
Saturated Aqueous NH4Cl-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl2), and a dropping funnel, place the magnesium turnings. Add 20 mL of anhydrous diethyl ether. Add a small crystal of iodine to activate the magnesium surface. Add a few drops of the methyl bromide solution in ether to initiate the reaction (indicated by bubbling and a cloudy appearance). Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C using an ice bath. Dissolve 4,5-dimethylhexan-2-one in 30 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction. A white precipitate of magnesium salts will form.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and pyrophoric. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) in flame-dried glassware. Anhydrous solvents are essential.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations involving ether must be performed in a well-ventilated fume hood, away from any sources of ignition.

  • Sodium Ethoxide: Sodium ethoxide is a corrosive and moisture-sensitive base. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides: Alkyl halides are lachrymators and should be handled in a fume hood.

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis.

Synthesis_Workflow cluster_ketone Part A: Ketone Synthesis cluster_grignard Part B: Grignard Reaction Ethyl Acetoacetate Ethyl Acetoacetate Enolate Formation Enolate Formation Ethyl Acetoacetate->Enolate Formation NaOEt, EtOH Alkylation Alkylation Enolate Formation->Alkylation 1-bromo-2,3-dimethylbutane Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis & Decarboxylation 1. NaOH, H2O, Heat 2. HCl, Heat 4,5-Dimethylhexan-2-one 4,5-Dimethylhexan-2-one Hydrolysis & Decarboxylation->4,5-Dimethylhexan-2-one Grignard Reaction Grignard Reaction 4,5-Dimethylhexan-2-one->Grignard Reaction Methyl Bromide Methyl Bromide Grignard Formation Grignard Formation Methyl Bromide->Grignard Formation Mg, Et2O Grignard Formation->Grignard Reaction 4,5-Dimethylhexan-2-one Acidic Workup Acidic Workup Grignard Reaction->Acidic Workup aq. NH4Cl This compound This compound Acidic Workup->this compound

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By employing the acetoacetic ester synthesis for the preparation of the key ketone intermediate and a subsequent Grignard reaction, this methodology offers a clear and efficient pathway to the target molecule. The detailed step-by-step instructions, coupled with essential safety information, are intended to empower researchers to successfully execute this synthesis in a laboratory setting.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. 6.8: Alkylation of Enolate Ions. [Link]

  • Chemistry LibreTexts. The Acetoacetic Ester Synthesis. [Link]

  • University of Calgary. Ch21: Acetoacetic esters. [Link]

  • Chem-Station. Organocuprates. [Link]

  • Online Chemistry Notes. Acetoacetic ester synthesis (of ketones). [Link]

  • Master Organic Chemistry. Addition of organocuprates (Gilman reagents) to acid chlorides to give ketones. [Link]

  • YouTube. Addition of an Organocuprate to an Acid Chloride. [Link]

  • University of Calgary. Ch21: Ester Enolates. [Link]

  • PubChem. 4,5-Dimethyl-hexan-2-ol. [Link]

  • ResearchGate. Synthesis of 4,5-dihydrofuran derivatives by the reaction of acetoacetic ester with conjugated alkenynes. [Link]

  • ResearchGate. A new method for the synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives via Rh2(OAc)4-mediated intramolecular C-H insertion reaction of 4Z-β-vinyl-α-diazo β-ketoesters. [Link]

  • PubChem. 4,5-Dimethyl-3-hexanone. [Link]

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Application Note & Protocol: Synthesis of 2,4,5-Trimethylhexan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of the tertiary alcohol 2,4,5-trimethylhexan-2-ol. The protocol leverages the classic yet powerful Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Specifically, it details the nucleophilic addition of a methylmagnesium bromide Grignard reagent to the carbonyl carbon of 4,5-dimethylhexan-2-one. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step experimental protocol but also the underlying mechanistic principles, safety considerations, troubleshooting advice, and characterization data. The causality behind critical experimental choices is emphasized to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Scientific Foundation and Reaction Mechanism

The Grignard reaction provides an exceptionally efficient route for the synthesis of alcohols from carbonyl compounds.[3][4] The synthesis of a tertiary alcohol requires the reaction of a Grignard reagent with a ketone.[5][6] In this specific application, this compound is prepared by treating 4,5-dimethylhexan-2-one with methylmagnesium bromide (CH₃MgBr).

Mechanism: The reaction proceeds in two main stages:

  • Nucleophilic Addition: The Grignard reagent, methylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The methyl group carries a significant partial negative charge (carbanionic character) and readily attacks the electrophilic carbonyl carbon of 4,5-dimethylhexan-2-one.[7][8] This addition breaks the carbonyl π-bond, with the electrons moving to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[9]

  • Acidic Workup: The reaction is quenched with a protic acid source (e.g., dilute aqueous HCl or saturated aqueous NH₄Cl). The negatively charged oxygen of the alkoxide intermediate is protonated, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[9]

Grignard Reaction Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Protonation ketone 4,5-Dimethylhexan-2-one intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard CH₃MgBr (Methylmagnesium bromide) alcohol This compound intermediate->alcohol Protonation workup Aqueous Acid Workup (H₃O⁺) salts Mg(OH)Br

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving Grignard reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents to prevent reagent decomposition.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4,5-Dimethylhexan-2-one≥98% PuritySigma-AldrichStarting ketone.
Methylmagnesium bromide solution3.0 M in diethyl etherSigma-AldrichGrignard reagent. Handle with extreme care.[2]
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentMilliporeSigmaReaction solvent. Must be free of water and peroxides.
Hydrochloric Acid (HCl)Concentrated, ACS GradeFisher ScientificFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization wash.
Brine (Saturated NaCl solution)ACS GradeVWRFor final wash to aid layer separation.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent.
Magnesium TurningsHigh PurityAcros OrganicsFor in-situ Grignard preparation, if not using commercial solution.
Iodomethane≥99% PurityAlfa AesarFor in-situ Grignard preparation.
Safety Precautions
  • Grignard Reagents: Methylmagnesium bromide is highly reactive, corrosive, and reacts violently with water, releasing flammable methane gas.[11][12] It can ignite spontaneously in air. All transfers must be performed under an inert atmosphere using syringe or cannula techniques.[13]

  • Anhydrous Ethers: Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light.[11] Always use in a well-ventilated chemical fume hood, away from ignition sources.

  • Exothermic Reaction: The addition of the Grignard reagent to the ketone and the subsequent acidic workup are highly exothermic. Maintain slow, controlled addition and use an ice bath to manage the reaction temperature.[9][14]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.

Step-by-Step Synthesis Procedure

Experimental Workflow setup 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) reactants 2. Charge Reactants (Ketone + Anhydrous Ether) setup->reactants addition 3. Grignard Addition (Dropwise at 0°C) reactants->addition stir 4. Reaction Stirring (Allow to warm to RT) addition->stir quench 5. Quenching (Pour onto ice/aq. HCl) stir->quench extract 6. Extraction (Separate organic layer) quench->extract wash 7. Washing Series (NaHCO₃, Brine) extract->wash dry 8. Drying (Anhydrous MgSO₄) wash->dry evaporate 9. Solvent Removal (Rotary Evaporation) dry->evaporate purify 10. Purification (Distillation or Chromatography) evaporate->purify

Caption: Step-by-step workflow for the synthesis of this compound.

  • Apparatus Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a 50 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas or oven-dry at 120 °C for at least 4 hours and allow to cool in a desiccator before assembly.[8][15]

  • Charging the Flask: To the reaction flask, add 4,5-dimethylhexan-2-one (12.8 g, 0.10 mol) and 80 mL of anhydrous diethyl ether via syringe.

  • Grignard Reagent Addition: Cool the stirred solution in the flask to 0 °C using an ice-water bath. Charge the dropping funnel with methylmagnesium bromide solution (3.0 M in Et₂O, 37 mL, 0.11 mol, 1.1 equivalents). Add the Grignard reagent to the ketone solution dropwise over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A cloudy precipitate (the magnesium alkoxide) will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching (Workup): Prepare a beaker containing crushed ice (approx. 100 g) and 50 mL of 3 M HCl. While stirring vigorously, cautiously pour the reaction mixture from the flask into the ice/acid mixture.[9] This step is exothermic; perform it slowly in a fume hood. Continue stirring until all the white solids have dissolved and two clear layers are visible.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and collect the top organic (ether) layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Swirl for 10-15 minutes, then filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtered solution using a rotary evaporator to remove the diethyl ether.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Table 1: Physical and Spectroscopic Properties

PropertyValue / Expected Observation
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol [16][17]
Appearance Colorless liquid
Boiling Point ~175-180 °C (at atmospheric pressure)
IR Spectroscopy (cm⁻¹) Broad peak at ~3400 (O-H stretch), sharp peaks at ~2960 (C-H stretch)[7]
¹H NMR (CDCl₃, ppm) Complex multiplets for C4-H and C5-H, singlets/doublets for methyl groups, singlet for OH.
¹³C NMR (CDCl₃, ppm) Signal for quaternary carbon C2 (~70-75 ppm), various signals in the alkane region.
Expected Yield 75-85%

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Reaction fails to initiate or yield is very low Presence of moisture in glassware, solvent, or ketone.[8]Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent or solvent distilled from a suitable drying agent. Purify the starting ketone if necessary.
Poor quality Grignard reagent.Titrate the Grignard reagent before use to determine its exact molarity. Alternatively, prepare the reagent in situ from high-purity magnesium turnings.[18]
Formation of a significant byproduct (e.g., Wurtz coupling) Reaction temperature too high during Grignard formation (if done in situ).Maintain a gentle reflux during Grignard reagent preparation. Avoid localized overheating.
Emulsion forms during workup/extraction Magnesium salts have not fully dissolved.Add more dilute acid and stir until the aqueous layer is clear. Adding more brine during extraction can also help break emulsions.
Final product is contaminated with starting ketone Incomplete reaction; insufficient Grignard reagent used.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Increase the reaction time or gently warm the mixture to ensure completion.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safe Handling and Storage of Methylmagnesium Bromide: A Guide for Users. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 19). Grignard Reactions And Synthesis (2). Retrieved from [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • PubChem. (n.d.). Methyl magnesium bromide. Retrieved from [Link]

  • BDMAEE. (2024, January 2). methylmagnesium bromide. Retrieved from [Link]

  • Kedrowski, B. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Barnard College, Columbia University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. Retrieved from [Link]

  • Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Retrieved from [Link]

  • Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]

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Application Note: High-Purity Isolation of 2,4,5-Trimethylhexan-2-ol via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the purification of the sterically hindered tertiary alcohol, 2,4,5-trimethylhexan-2-ol, utilizing vacuum fractional distillation. Tertiary alcohols are susceptible to acid-catalyzed dehydration at elevated temperatures, making conventional atmospheric distillation a risky approach that can lead to significant product loss and contamination with olefinic byproducts.[1][2] By significantly lowering the boiling point, vacuum distillation offers a robust and efficient method to obtain high-purity this compound while preserving its molecular integrity. This document outlines the theoretical basis for this approach, a detailed experimental protocol, safety considerations, and troubleshooting guidelines.

Introduction: The Challenge of Purifying Hindered Tertiary Alcohols

This compound is a branched-chain nonanol with potential applications in various fields, including as a building block in organic synthesis and for the development of novel therapeutic agents. As with any synthetic compound destined for high-value applications, achieving high purity is paramount. However, the purification of tertiary alcohols, particularly those with significant steric hindrance like this compound, presents a distinct set of challenges.

The primary obstacle is the inherent propensity of tertiary alcohols to undergo elimination (dehydration) reactions in the presence of heat and trace acidic impurities, leading to the formation of alkenes.[1][2] Standard atmospheric distillation often requires temperatures that are high enough to initiate this degradation, resulting in a contaminated product and reduced yield.

The solution lies in the application of vacuum distillation. By reducing the ambient pressure, the boiling point of a liquid is substantially lowered.[3][4][5] This allows for the distillation of thermally sensitive compounds at temperatures well below their decomposition point, thereby mitigating the risk of unwanted side reactions.[3][4][6]

Pre-Distillation Considerations and Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities in the crude material. The synthesis of this compound, typically achieved through the reaction of a Grignard reagent with a suitable ketone (e.g., methyl isobutyl ketone with sec-butylmagnesium bromide), can introduce several types of impurities:

  • Unreacted Starting Materials: Residual ketone and alkyl halide.

  • Grignard Byproducts: Wurtz coupling products from the alkyl halide.

  • Solvents: High-boiling point ethers (e.g., diethyl ether, THF) used in the Grignard reaction.

  • Dehydration Products: Alkenes formed during synthesis workup or previous purification attempts.

A pre-distillation workup is recommended to remove acidic or basic impurities. This can be achieved by washing the crude product with a dilute sodium bicarbonate solution, followed by a water wash, and finally a brine wash to facilitate drying. The organic layer should then be thoroughly dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol provides a step-by-step guide for the purification of this compound using vacuum fractional distillation.

Materials and Apparatus
Apparatus Materials
Round-bottom flask (distilling flask)Crude this compound
Fractionating column (Vigreux or packed)Boiling chips or magnetic stir bar
Distillation head with thermometer adapterHigh-vacuum grease
CondenserCold water supply for condenser
Vacuum adapterVacuum pump (with cold trap)
Receiving flasks (multiple)Heating mantle with stirrer
ThermometerLab jack
Manometer (for pressure monitoring)Clamps and stands
Inert gas source (optional)
Apparatus Setup

The following diagram illustrates the proper setup for a vacuum fractional distillation:

VacuumDistillation cluster_condenser Cooling Water HeatingMantle Heating Mantle with Stirrer DistillingFlask Distilling Flask (Crude Product + Boiling Chips) HeatingMantle->DistillingFlask Heats FractionatingColumn Fractionating Column DistillingFlask->FractionatingColumn DistillationHead Distillation Head FractionatingColumn->DistillationHead Thermometer Thermometer DistillationHead->Thermometer Measures Vapor Temp Condenser Condenser DistillationHead->Condenser VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter WaterOut Water Out Condenser->WaterOut Outlet ReceivingFlask Receiving Flask VacuumAdapter->ReceivingFlask Manometer Manometer VacuumAdapter->Manometer Monitors Pressure VacuumPump Vacuum Pump ColdTrap Cold Trap ColdTrap->VacuumPump Manometer->ColdTrap WaterIn Water In WaterIn->Condenser Inlet

Caption: Vacuum Fractional Distillation Apparatus Setup.

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is clean, dry, and free of any cracks or scratches to prevent implosion under vacuum.

    • Lightly grease all ground-glass joints with high-vacuum grease to ensure a good seal.

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Assembly:

    • Assemble the distillation apparatus as shown in the diagram above.

    • Secure all components with clamps.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

  • Initiating the Distillation:

    • Start the flow of cold water through the condenser.

    • Turn on the vacuum pump and allow the pressure in the system to stabilize. Monitor the pressure with the manometer.

    • Once a stable, low pressure is achieved, begin to gently heat the distilling flask using the heating mantle.

  • Fraction Collection:

    • Observe the distillation process carefully. The liquid will begin to boil at a temperature significantly lower than its atmospheric boiling point.

    • Initially, any low-boiling impurities will distill. Collect this first fraction in a separate receiving flask and label it as "Forerun."

    • As the temperature of the vapor stabilizes, this indicates that a pure component is distilling. Switch to a clean receiving flask to collect the main fraction of this compound. Record the temperature range and pressure at which this fraction is collected.

    • If the temperature begins to rise again, it may indicate the start of the distillation of higher-boiling impurities. Switch to a third receiving flask to collect this "After-run" fraction.

  • Shutdown:

    • Once the distillation is complete, or if only a small amount of residue remains in the distilling flask, turn off the heating mantle and allow the system to cool.

    • Crucially, do not turn off the vacuum while the apparatus is hot. This can cause air to rush into the hot flask, potentially causing an explosion.

    • Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled container.

Workflow Diagram

PurificationWorkflow Start Crude this compound PreTreatment Pre-treatment: Wash with NaHCO3, H2O, Brine Dry over MgSO4 Start->PreTreatment Filtration Filter to remove drying agent PreTreatment->Filtration VacuumDistillation Vacuum Fractional Distillation Filtration->VacuumDistillation Forerun Forerun (Low-boiling impurities) VacuumDistillation->Forerun Fraction 1 MainFraction Main Fraction (Pure this compound) VacuumDistillation->MainFraction Fraction 2 AfterRun After-run (High-boiling impurities) VacuumDistillation->AfterRun Fraction 3 Characterization Characterization (GC-MS, NMR) MainFraction->Characterization End Purified Product Characterization->End

Caption: Purification workflow for this compound.

Characterization of the Purified Product

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified product and detect any structural isomers or byproducts.

Safety Precautions

  • Implosion Hazard: Always inspect glassware for cracks or scratches before use under vacuum. It is advisable to use a blast shield and work in a fume hood.

  • Flammability: this compound is a combustible liquid. Keep it away from open flames and ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the distillation in a well-ventilated fume hood.

  • Cold Trap: Use a cold trap (e.g., with dry ice and acetone or liquid nitrogen) between the distillation apparatus and the vacuum pump to prevent volatile organic compounds from contaminating and damaging the pump oil.

Troubleshooting

Problem Possible Cause Solution
Bumping or uneven boiling Insufficient boiling chips or inadequate stirring.Add fresh boiling chips (after cooling and venting the system) or ensure the magnetic stirrer is functioning correctly.
No distillate collecting System leak; inadequate heating; condenser water is too cold.Check all joints for a proper seal. Increase the heating mantle temperature gradually. Reduce the flow of condenser water slightly.
Pressure will not go low enough Leak in the system; vacuum pump issue.Check all connections for leaks. Check the vacuum pump oil and ensure it is functioning correctly.
Product solidifies in the condenser Condenser water is too cold.Stop the flow of condenser water temporarily to allow the solidified product to melt and flow into the receiving flask.

Conclusion

Vacuum fractional distillation is an indispensable technique for the purification of thermally labile compounds like this compound. By carefully controlling the pressure and temperature, it is possible to achieve high purity while minimizing the risk of decomposition. The protocol and guidelines presented in this application note provide a robust framework for researchers to successfully purify this and other similar hindered tertiary alcohols, ensuring the quality and reliability of their starting materials for further research and development.

References

  • BenchChem. (n.d.). preventing decomposition of 6-Ethyl-3-decanol during distillation.
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  • Various Authors. (2018).
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  • Busch. (n.d.).
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  • Nichols, L. (2022).
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  • PubChem. (n.d.). 2,3,5-Trimethylhexan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. NIST Chemistry WebBook.
  • Clark, J. (n.d.).
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  • PubChem. (n.d.). 2,4,4-Trimethylhexan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of highly pure organic solvent n-butanol.
  • U.S. EPA. (n.d.). Nonanol, branched and linear.
  • PubChem. (n.d.). 2,4,5-Trimethylhexan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). (2R)-4,4,5-trimethylhexan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa.
  • PubChem. (n.d.). 2,2,3-Trimethylhexan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Application Note: Structural Elucidation of 2,4,5-Trimethylhexan-2-ol using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Theoretical Framework

2,4,5-Trimethylhexan-2-ol is a chiral tertiary alcohol whose structural complexity necessitates precise analytical techniques for confirmation. Carbon-13 NMR spectroscopy is an indispensable tool for this purpose, as it provides direct insight into the carbon skeleton of a molecule. Unlike proton (¹H) NMR, each chemically unique carbon atom in a molecule typically produces a distinct signal (peak) in a proton-decoupled 13C NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus, allowing for detailed structural assignments.

The key principles governing the 13C NMR spectrum are:

  • Number of Signals: Corresponds to the number of chemically non-equivalent carbon environments.

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the carbon's type (e.g., alkyl, alkene, alcohol-bearing). Electronegative atoms like oxygen cause a "deshielding" effect, shifting the signal of the attached carbon to a higher ppm value (downfield).

  • Signal Intensity: In standard 13C NMR, peak intensities are not reliably proportional to the number of carbons. This is due to long relaxation times, especially for non-protonated (quaternary) carbons.

Structural Analysis of this compound

The first step in predicting and interpreting the 13C NMR spectrum is a thorough analysis of the molecule's structure to identify all unique carbon atoms.

The structure of this compound contains two chiral centers at the C4 and C5 positions. This stereochemistry has a critical consequence: it renders seemingly equivalent carbons diastereotopic. For instance, the two methyl groups attached to the non-chiral C2 are in different chemical environments due to their spatial relationship to the distant chiral centers. Therefore, they are chemically non-equivalent and will produce two separate signals. This leads to the expectation of nine distinct signals in the 13C NMR spectrum, one for each carbon atom in the molecule.

Caption: Molecular graph of this compound with carbons numbered for NMR assignment. Asterisks (*) denote chiral centers.

Predicted 13C NMR Spectrum and Signal Assignment

Based on established chemical shift ranges and the electronic effects within the molecule, a predicted 13C NMR spectrum can be tabulated. The assignments below are estimates; actual values may vary slightly based on solvent and experimental conditions.

Carbon Assignment Carbon Type Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C2Quaternary (C-OH)70 - 75The most downfield signal in the aliphatic region. This carbon is directly attached to the highly electronegative oxygen atom, causing significant deshielding.
C4Methine (-CH-)45 - 50A tertiary carbon within the alkyl chain. Its chemical shift is influenced by its position in the chain.
C3Methylene (-CH₂-)40 - 45A secondary carbon, typically found in this region for acyclic alkanes.
C5Methine (-CH-)30 - 35A tertiary carbon, shifted slightly upfield compared to C4 due to its proximity to the end of the chain.
C1 / C7Methyl (-CH₃)25 - 30Diastereotopic methyl groups attached to C2. Their slight difference in chemical environment results in two distinct signals in this region.
C8Methyl (-CH₃)18 - 23Methyl group attached to the C4 methine.
C9 / C6Methyl (-CH₃)14 - 20Methyl groups further down the chain, expected to be in the most shielded (upfield) region of the spectrum.

Protocol for 13C NMR Data Acquisition and Analysis

This protocol outlines the standard procedure for obtaining a high-quality, proton-decoupled 13C NMR spectrum.

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Weighing: Accurately weigh 20-50 mg of purified this compound and transfer it to a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and provides a deuterium signal that the spectrometer uses to maintain a stable magnetic field (the "lock").

  • Reference Standard: The residual undeuterated solvent peak (CHCl₃) can be used as a secondary reference (δ 77.16 ppm). Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although this is less common in modern practice.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's receiver coils (typically ~4 cm).

Instrument Setup and Data Acquisition

These steps are based on a typical 400 MHz spectrometer but are broadly applicable.

  • Instrument Insertion: Insert the NMR tube into the spinner turbine and carefully place it into the spectrometer's magnet.

  • Locking & Shimming:

    • Lock: The instrument will automatically lock onto the deuterium signal of the CDCl₃ solvent. This step is crucial for field-frequency stability during the long acquisition times often required for 13C NMR.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process narrows the peak widths, improving resolution and signal-to-noise. Automated shimming routines are standard on modern instruments.

  • Acquisition Parameter Setup:

    • Experiment: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). This decouples the protons from the carbons, causing all carbon signals to appear as sharp singlets and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Spectral Width (SW): Set a spectral width that encompasses the entire expected range of 13C signals, typically 0 to 220 ppm.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), multiple scans are required. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): This is a critical parameter. A delay of 1-2 seconds is a common starting point. However, quaternary carbons like C2 have very long relaxation times. For accurate integration (if needed) or to ensure detection, a longer delay (5-10 seconds) is recommended.

Data Processing and Interpretation
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform. An exponential multiplication is typically applied before the FT to improve the signal-to-noise ratio at the cost of slightly broader lines.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: Calibrate the x-axis by setting the CDCl₃ solvent peak to its known chemical shift of δ 77.16 ppm.

  • Peak Picking and Analysis: Identify all peaks and compare their chemical shifts to the predicted values in the table above. The presence of nine distinct signals in the expected regions confirms the structure of this compound. For further validation, DEPT-135 and DEPT-90 experiments can be run to differentiate between CH₃, CH₂, and CH carbons.

Experimental and Analytical Workflow

The entire process from sample to validated structure follows a logical sequence, which can be visualized as follows.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (20-50 mg) dissolve 2. Dissolve in CDCl3 (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire Data (zgpg30, NS=256) lock->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase reference 9. Reference to Solvent (77.16 ppm) phase->reference assign 10. Assign Peaks & Confirm Structure reference->assign

Caption: Standard workflow for 13C NMR structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy - 13C NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). NMR Solvents. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Application Note: Mass Spectrometric Characterization of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,4,5-trimethylhexan-2-ol, a tertiary alcohol. The document outlines the theoretical principles governing its fragmentation behavior under Electron Ionization (EI), details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its characterization, and presents the expected mass spectrum. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the identification and structural elucidation of organic compounds.

Introduction: The Analytical Challenge of Branched Tertiary Alcohols

This compound (C₉H₂₀O, M.W. 144.25 g/mol ) is a branched tertiary alcohol.[1][2] The structural complexity and the presence of a tertiary alcohol functional group present a unique challenge for mass spectrometric analysis. Tertiary alcohols are known to exhibit characteristic fragmentation patterns, often with an absent or very weak molecular ion peak in Electron Ionization (EI) mass spectrometry, making structural determination reliant on the interpretation of fragment ions.[3] Understanding these fragmentation pathways is crucial for the unambiguous identification of such compounds in complex matrices. This application note serves as a practical guide to the mass spectrometric analysis of this compound, providing both theoretical insights and a detailed experimental protocol.

Theoretical Fragmentation Pathways of this compound under Electron Ionization (EI)

Under EI, this compound will undergo several key fragmentation processes. The high energy of electron impact typically leads to the formation of a molecular ion (M⁺˙) which is often unstable for tertiary alcohols and rapidly fragments.[3] The primary fragmentation routes are alpha-cleavage and dehydration (loss of a water molecule).

Alpha-Cleavage: The Dominant Fragmentation Pathway

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, is the most favored fragmentation pathway for alcohols due to the formation of a resonance-stabilized oxonium ion.[4] For this compound, there are three potential sites for alpha-cleavage, leading to the formation of different carbocations.

  • Cleavage of the C2-C3 bond: This cleavage results in the loss of a C₄H₉ radical and the formation of a highly stable tertiary carbocation at m/z 87. This is predicted to be a major fragmentation pathway.

  • Cleavage of a C-C bond within the ethyl group at C2: This would lead to the loss of a methyl radical (CH₃•) and the formation of an ion at m/z 129.

  • Cleavage leading to the loss of an isobutyl radical: This would result in the formation of an ion at m/z 87.

The stability of the resulting carbocation is a driving force for the fragmentation process. Tertiary carbocations are significantly more stable than secondary or primary carbocations, and thus fragments corresponding to their formation are expected to be more abundant.[5]

Dehydration: Loss of Water (M-18)

Another common fragmentation pathway for alcohols is the loss of a neutral water molecule (H₂O), resulting in a fragment ion at M-18.[3][4][6] For this compound, this would correspond to an ion at m/z 126. This fragment may undergo further fragmentation.

Predicted Mass Spectrum

Based on the principles of mass spectrometry of tertiary alcohols, the EI mass spectrum of this compound is predicted to have the following characteristics:

  • Molecular Ion (M⁺˙ at m/z 144): Expected to be very weak or entirely absent.[3]

  • Base Peak: The most intense peak is likely to be at m/z 87, corresponding to the stable tertiary carbocation formed via alpha-cleavage.

  • Other Significant Fragments:

    • m/z 129: From the loss of a methyl group.

    • m/z 126: From the loss of water (M-18).

    • m/z 57: A common fragment in branched alkanes, corresponding to a C₄H₉⁺ ion (tert-butyl cation), which can be formed from further fragmentation.

    • m/z 43: Corresponding to a C₃H₇⁺ ion (isopropyl cation).

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Sample Preparation
  • Solvent Selection: Use a high-purity volatile solvent such as hexane or dichloromethane.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL for injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector in split mode (10:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Source (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-200.

  • Scan Speed: 1000 amu/s.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Interpretation: Compare the obtained mass spectrum with the predicted fragmentation pattern. Utilize a spectral library (e.g., NIST) for confirmation, if available.

Predicted Fragmentation Data Summary

m/z Proposed Fragment Ion Formation Pathway Expected Relative Abundance
144[C₉H₂₀O]⁺˙ (Molecular Ion)Electron IonizationVery Low / Absent
129[C₈H₁₇O]⁺Loss of CH₃• (Alpha-cleavage)Moderate
126[C₉H₁₈]⁺˙Loss of H₂O (Dehydration)Low to Moderate
87[C₅H₁₁O]⁺Loss of C₄H₉• (Alpha-cleavage)High (Likely Base Peak)
57[C₄H₉]⁺Further fragmentationModerate
43[C₃H₇]⁺Further fragmentationModerate

Visualizing the Fragmentation and Workflow

To further clarify the proposed fragmentation mechanisms and the experimental workflow, the following diagrams are provided.

Fragmentation_Pathways M This compound (m/z 144) frag129 [M - CH3]+ (m/z 129) M->frag129 - CH3• (α-cleavage) frag126 [M - H2O]+• (m/z 126) M->frag126 - H2O frag87 [M - C4H9]+ (m/z 87) (Base Peak) M->frag87 - C4H9• (α-cleavage) frag57 [C4H9]+ (m/z 57) frag126->frag57 Further Fragmentation

Caption: Predicted EI Fragmentation Pathways of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Solution prep1->prep2 gc_injection Inject 1 µL into GC prep2->gc_injection separation Chromatographic Separation gc_injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-200) ionization->detection tic Identify Peak in TIC detection->tic spectrum Extract Mass Spectrum tic->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

The mass spectrometric analysis of this compound is characterized by predictable fragmentation patterns dominated by alpha-cleavage and dehydration. The absence of a prominent molecular ion peak necessitates a thorough understanding of these fragmentation pathways for accurate structural elucidation. The provided GC-MS protocol offers a reliable method for the analysis of this compound, and the predicted mass spectrum serves as a valuable reference for its identification. By combining theoretical knowledge with a robust analytical method, researchers can confidently identify and characterize this compound and other branched tertiary alcohols.

References

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Friedel, R. A., Shultz, J. L., & Sharkey, A. G. (1956). Mass Spectra of Alcohols. Analytical Chemistry, 28(6), 926–934. Retrieved from [Link]

  • Whitman College. GCMS Section 6.10. Retrieved from [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Slideshare. Msc alcohols, phenols, ethers. Retrieved from [Link]

  • PubChem. (2R)-4,4,5-trimethylhexan-2-ol. Retrieved from [Link]

  • PubChem. 3,4,5-Trimethylhexan-2-ol. Retrieved from [Link]

  • PubChem. 2,3,5-Trimethylhexan-2-ol. Retrieved from [Link]

  • PubChem. 2,5,5-Trimethylhexan-2-ol. Retrieved from [Link]

  • NIST. 2,4,5-trimethyl-2-hexanol. Retrieved from [Link]

  • PubChem. 2,3,4-Trimethylhexan-2-ol. Retrieved from [Link]

  • PubChem. 2,4,5-Trimethylhexan-3-ol. Retrieved from [Link]

  • NIST. 2-Hexanol, 2-methyl-. Retrieved from [Link]

  • PubChem. 2,4,4-Trimethylhexan-2-ol. Retrieved from [Link]

  • YouTube. [Chemistry] The base peak in the mass spectrum of 2,2,4-trimethylpentane occurs at = 57. What io. Retrieved from [Link]

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Application Note: FT-IR Spectroscopic Analysis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2,4,5-trimethylhexan-2-ol, a tertiary alcohol, using Fourier-Transform Infrared (FT-IR) spectroscopy. We delve into the theoretical underpinnings of the vibrational modes specific to its structure, offering detailed, field-proven protocols for sample preparation and spectral acquisition. The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable method for the identification and characterization of sterically hindered tertiary alcohols.

Introduction: The Analytical Power of FT-IR for Complex Alcohols

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification and characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds present.[1] This makes it an invaluable tool for confirming the identity of synthesized compounds, assessing purity, and elucidating structural features.

This compound is a tertiary alcohol with significant steric hindrance around the hydroxyl group. This structural complexity can influence its FT-IR spectrum, making accurate interpretation crucial. This application note will systematically explore the expected spectral features of this molecule and provide optimized protocols for its analysis.

Molecular Structure and Expected Vibrational Modes

The chemical structure of this compound is presented below:

Chemical Formula: C₉H₂₀O[2][3] Molecular Weight: 144.25 g/mol [2][3] Structure:

The key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum are the hydroxyl group (-OH), the carbon-oxygen bond (C-O), and the various carbon-hydrogen bonds (C-H) within the alkane framework.

FT-IR Analysis Protocols

Materials and Equipment
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Sample: this compound (liquid at room temperature).

  • Sample Holder:

    • For thin-film analysis: Salt plates (e.g., NaCl or KBr) and a means to create a thin film.[4]

    • For ATR analysis: An Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide).[5][6]

  • Solvent (for cleaning): Isopropanol or acetone.

  • Pipettes or droppers.

  • Lens tissue.

Experimental Workflow

The general workflow for the FT-IR analysis of this compound is illustrated in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Sample Preparation method_choice Choose Method: Thin Film or ATR prep->method_choice thin_film Thin Film: Place a drop on a salt plate and sandwich method_choice->thin_film Liquid atr ATR: Place a drop directly on the ATR crystal method_choice->atr Liquid/Solid background Collect Background Spectrum (Air or Clean ATR Crystal) thin_film->background atr->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum: Baseline Correction, Smoothing sample_scan->process interpret Interpret Spectrum: Identify Characteristic Bands process->interpret report Generate Report interpret->report

Caption: Experimental workflow for FT-IR analysis.

Protocol 1: Thin-Film Analysis

This is a classic method for analyzing pure liquid samples.

  • Prepare the Salt Plates: Ensure the salt plates (NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers. Clean with a dry solvent like isopropanol and wipe with a lint-free tissue if necessary.[7]

  • Sample Application: Place one to two drops of this compound onto the center of one salt plate.[4]

  • Form the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. There should be no air bubbles.[7]

  • Acquire the Spectrum:

    • First, run a background spectrum with an empty sample compartment.

    • Place the sandwiched salt plates into the sample holder in the FT-IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent (e.g., isopropanol), then dry and store them in a desiccator.

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern, rapid, and often preferred method for liquid and solid samples as it requires minimal sample preparation.[6]

  • Prepare the ATR Crystal: Ensure the ATR crystal surface is clean. Wipe it with a soft tissue dampened with isopropanol or acetone and allow it to dry completely.

  • Acquire the Background Spectrum: With the clean, dry ATR crystal in place, collect a background spectrum. This will account for any ambient atmospheric interference (e.g., CO₂, water vapor) and the absorbance of the crystal itself.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[5][8] Ensure the crystal is fully covered.

  • Acquire the Sample Spectrum: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-600 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-dampened tissue after the analysis.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound will be dominated by the vibrational modes of its constituent functional groups. The table below summarizes the expected characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch3600 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[9][10][11] For tertiary alcohols, the "free" (non-hydrogen bonded) O-H stretch may appear as a sharper peak around 3620 cm⁻¹ in dilute solutions.[9]
C-H Stretch (sp³)3000 - 2850StrongCharacteristic of the alkane backbone and methyl groups.[12][13][14]
C-H Bend (Methyl/Methylene)1470 - 1450 & 1385 - 1365MediumThe band around 1380 cm⁻¹ is often split in structures with isopropyl or tert-butyl groups due to symmetric and asymmetric bending.
C-O Stretch1210 - 1100StrongThis is a key diagnostic peak. For tertiary alcohols, this stretch typically appears at a higher frequency compared to primary and secondary alcohols.[15][16]
O-H Bend (Out-of-Plane)~650Medium, BroadThis broad absorption is another characteristic feature of alcohols.[15][17]

Causality of Spectral Features:

  • Broad O-H Stretch: The extensive hydrogen bonding between alcohol molecules creates a range of O-H bond strengths, resulting in a broad absorption band rather than a sharp peak.[11]

  • Position of the C-O Stretch: The C-O stretching vibration in a tertiary alcohol like this compound is at a higher wavenumber (around 1150-1200 cm⁻¹) compared to primary (~1050 cm⁻¹) and secondary (~1100 cm⁻¹) alcohols.[16] This is due to the coupling of the C-O stretch with the C-C stretching vibrations of the attached alkyl groups.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained spectrum, the following steps should be taken:

  • Background Correction: Always run a fresh background spectrum before analyzing the sample to minimize atmospheric interference.

  • Purity Check: The absence of significant unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹ which could indicate oxidation to a ketone) is a good indicator of sample purity.

  • Reproducibility: Run the analysis in triplicate to ensure the spectrum is reproducible.

  • Comparison to Reference Spectra: If available, compare the acquired spectrum to a reference spectrum from a reliable database (e.g., NIST, SDBS).

Conclusion

FT-IR spectroscopy is a rapid, reliable, and highly informative technique for the characterization of this compound. By following the detailed protocols for either thin-film or ATR analysis, a high-quality spectrum can be obtained. The key to accurate identification lies in the correct interpretation of the broad O-H stretching band, the strong sp³ C-H stretching bands, and, most diagnostically, the position of the strong C-O stretching band in the 1210-1100 cm⁻¹ region, which is characteristic of a tertiary alcohol. This application note provides the necessary framework for researchers to confidently apply FT-IR spectroscopy in their work with this and similar molecules.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). Characteristic Infrared Absorption Bands. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • Chemistry, University of Wisconsin-Madison. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Reddit. (2024). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?. Retrieved from [Link]

  • ACS Publications. (n.d.). Investigation of the Potential Utility of Single-Bounce Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy in the Analysis of Distilled Liquors and Wines. Retrieved from [Link]

  • Scribd. (n.d.). Ethanol Analysis in Alcohol via ATR FT-IR. Retrieved from [Link]

  • AIP Publishing. (n.d.). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • ACS Publications. (2023). Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails. Retrieved from [Link]

  • Unknown. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. Retrieved from [Link]

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Application Note: A Robust Gas Chromatography Method for the Quantification of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated gas chromatography (GC) method for the analysis of 2,4,5-Trimethylhexan-2-ol, a branched tertiary alcohol. The developed protocol is tailored for researchers, scientists, and professionals in drug development and quality control who require a reliable and accurate quantification of this compound. The method utilizes a capillary GC system equipped with a flame ionization detector (FID), ensuring high sensitivity and reproducibility. This document provides a comprehensive guide, from sample preparation to data analysis, and includes a thorough discussion on method validation in accordance with ICH guidelines.

Introduction

This compound is a C9 branched-chain tertiary alcohol. The analysis of such compounds is crucial in various fields, including flavor and fragrance research, industrial chemical synthesis, and as potential impurities in pharmaceutical products. Gas chromatography is an ideal analytical technique for volatile compounds like this compound due to its high resolution, sensitivity, and speed.[1][2] The choice of a flame ionization detector (FID) is predicated on its robustness and wide linear range for carbon-containing compounds.

A significant challenge in the GC analysis of tertiary alcohols is their susceptibility to dehydration at elevated temperatures in the injection port, which can lead to inaccurate quantification and the appearance of artifact peaks. Therefore, careful optimization of the GC parameters, particularly the injector temperature, is critical. This application note describes a method that mitigates these challenges, providing a reliable analytical solution.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: A mid-polarity capillary column, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 1.4 µm film thickness. The use of a mid-polarity phase provides good selectivity for alcohols while minimizing peak tailing.[3]

  • Autosampler: Capable of 1 µL injections.

  • Data Acquisition System: Chromatography software for instrument control and data processing.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringe: 10 µL GC syringe.

Reagents and Standards
  • This compound: Analytical standard of known purity (≥98%).

  • Solvent: GC-grade methanol or ethanol, free from interfering peaks.

  • Carrier Gas: Helium (99.999% purity).

  • FID Gases: Hydrogen (99.999% purity) and compressed air (zero grade).

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and dissolve it in a 25 mL volumetric flask with the chosen solvent.

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, and 200 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For liquid samples where this compound is a major component or present in high concentrations, a simple "dilute-and-shoot" approach is often sufficient.[1] Dilute the sample with the chosen solvent to bring the analyte concentration within the calibration range. For more complex matrices or trace-level analysis, sample extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[4]

Gas Chromatography Conditions

The optimized GC conditions are summarized in the table below.

ParameterCondition
Column 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 1.4 µm film thickness
Injector Split/Splitless
Injector Temperature 200 °C (A lower temperature is used to minimize on-column dehydration of the tertiary alcohol)
Split Ratio 50:1 (Can be adjusted based on sample concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 220 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting start Start stock Prepare Stock Standard (1000 µg/mL) start->stock sample_prep Prepare Sample (Dilution/Extraction) start->sample_prep cal_standards Prepare Calibration Standards (1-200 µg/mL) stock->cal_standards gc_injection GC Injection (1 µL) cal_standards->gc_injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection FID Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq integration Peak Integration & Quantification data_acq->integration report Generate Report integration->report

Caption: Workflow for the GC analysis of this compound.

Results and Discussion

Chromatography

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The use of a mid-polarity column aids in reducing peak tailing, which can be a common issue with alcohols on non-polar phases. The oven temperature program allows for good separation from solvent and other potential impurities. The retention time of this compound should be consistent across all runs.

Method Validation

A comprehensive validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6]

Specificity: The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank solvent injection and in a sample matrix spiked without the analyte.

Linearity: Linearity should be assessed by analyzing the calibration standards at a minimum of five concentration levels.[5] The calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

Accuracy: Accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[7]

Precision:

  • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[7]

  • Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or on different instruments. The RSD should be ≤ 3%.[7]

Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as oven temperature (± 2 °C), flow rate (± 0.1 mL/min), and injector temperature (± 5 °C), and observing the effect on the results. The results should remain unaffected by these minor changes.[5]

Conclusion

The gas chromatography method detailed in this application note provides a reliable, sensitive, and robust protocol for the quantitative analysis of this compound. The optimized conditions minimize the risk of thermal degradation, and the proposed validation scheme ensures the integrity of the generated data, making it suitable for implementation in research and quality control laboratories.

References

  • Restek Corporation. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link][1][2]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link][7]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][5]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][6]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][8]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link][9]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link][4]

  • Restek Corporation. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from [Link][10]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]

  • Agilent Technologies. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link][11]

  • MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • National Institutes of Health. (2018). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Retrieved from [Link][13]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]

Sources

Derivatization of 2,4,5-Trimethylhexan-2-ol for Gas Chromatography-Mass Spectrometry (GC-MS): Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of highly branched tertiary alcohols such as 2,4,5-trimethylhexan-2-ol by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges. The inherent polarity of the hydroxyl group leads to poor chromatographic peak shape, while significant steric hindrance around the tertiary carbon center makes the molecule resistant to standard derivatization procedures. This application note provides a detailed guide and robust protocols for the successful derivatization of this compound, focusing on silylation and acylation strategies designed to overcome these analytical hurdles. By converting the polar hydroxyl group into a non-polar, thermally stable derivative, these methods enable enhanced volatility, improved peak symmetry, and reliable quantification.

The Analytical Challenge: The Case of this compound

Gas Chromatography (GC) is a premier technique for separating volatile and thermally stable compounds.[1] However, the direct analysis of polar molecules, especially alcohols, is often problematic. Molecules like this compound exhibit several undesirable characteristics for GC analysis:

  • Polarity and Hydrogen Bonding: The active hydrogen of the hydroxyl (-OH) group promotes intermolecular hydrogen bonding, which significantly decreases volatility and can cause undesirable interactions with the GC column's stationary phase.[1] This results in broad, tailing peaks and reduced analytical sensitivity.

  • Thermal Instability: Tertiary alcohols can be susceptible to dehydration (loss of water) at the high temperatures of the GC injector port, leading to the formation of alkenes and compromising quantitative accuracy.

  • Severe Steric Hindrance: The hydroxyl group in this compound is attached to a tertiary carbon atom, which is itself bonded to bulky alkyl groups. This crowded environment physically blocks attacking reagents, making derivatization reactions slow and often incomplete. The reactivity of alcohols to derivatization generally follows the order: primary > secondary > tertiary.[2]

Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a given analytical method.[3] For GC-MS, the goal is to replace the active hydrogen of the hydroxyl group with a non-polar functional group, thereby increasing volatility and thermal stability.[3][4]

Strategic Approach: Silylation vs. Acylation

Two primary derivatization strategies are effective for hindered alcohols: silylation and acylation. The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.

  • Silylation: This is the most common derivatization technique for GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2][3] The resulting TMS-ethers are significantly more volatile and less polar than the parent alcohol. For sterically hindered alcohols, powerful silylating reagents, often combined with a catalyst, are necessary.

  • Acylation: This method converts alcohols into esters using acid anhydrides or acyl halides.[5][6] Acylation, particularly with fluorinated reagents, can dramatically increase volatility and improve chromatographic separation.[6][7] The resulting derivatives are often very stable.

Below is a workflow illustrating the decision-making process and subsequent analytical steps.

G cluster_prep Sample Preparation cluster_deriv Derivatization Strategy cluster_analysis Analysis Sample Sample containing This compound Dry Ensure Anhydrous Conditions (e.g., N2 stream, Na2SO4) Sample->Dry Silylation Silylation (e.g., MSTFA + Catalyst) Dry->Silylation Choose Method Acylation Acylation (e.g., TFAA + Pyridine) GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: General experimental workflow for the derivatization and analysis of this compound.

Protocol I: Silylation for Sterically Hindered Alcohols

Silylation of tertiary alcohols requires potent reagents that can overcome the steric barrier. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is one of the most powerful and versatile silylating reagents available.[8] A key advantage of MSTFA is that its byproducts are highly volatile, minimizing chromatographic interference.[8] To enhance its reactivity for challenging substrates, a catalyst such as trimethylchlorosilane (TMCS) can be added.

G Reactants This compound R-OH reaction Reagent MSTFA CF3CON(CH3)Si(CH3)3 Product TMS-ether Derivative R-O-Si(CH3)3 Byproduct N-methyltrifluoroacetamide CF3CONH(CH3) reaction->Product:f0 Silylation reaction->Byproduct:f0

Figure 2: Silylation of an alcohol with MSTFA to form a TMS-ether.

Materials
  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as catalyst)

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample is completely dry. Water is detrimental to silylation reactions as it will consume the reagent.[2] If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample in a GC vial.

  • Reagent Addition: Add 100 µL of MSTFA. If using a catalyst for maximum reactivity, a reagent mixture of MSTFA + 1% TMCS is highly effective. It is recommended to use at least a 2:1 molar excess of the silylating reagent to active hydrogens.[2]

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Heating: Place the vial in a heating block set to 70-80°C for 45-60 minutes. Sterically hindered alcohols require elevated temperatures and longer reaction times to achieve complete derivatization.[2]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Dilution with an appropriate solvent (e.g., hexane) may be necessary depending on the concentration.

Protocol II: Acylation using Trifluoroacetic Anhydride (TFAA)

Acylation is an excellent alternative to silylation. Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that converts alcohols to their corresponding trifluoroacetyl esters.[9][10] These derivatives are not only volatile but also offer high sensitivity with an electron capture detector (ECD), if available. The reaction is typically catalyzed by a tertiary amine base like pyridine, which neutralizes the trifluoroacetic acid byproduct.

G Reactants This compound R-OH reaction Reagent Trifluoroacetic Anhydride (TFAA) (CF3CO)2O Product Trifluoroacetyl Ester R-O-COCF3 Byproduct Trifluoroacetic Acid CF3COOH reaction->Product:f0 Acylation (Pyridine catalyst) reaction->Byproduct:f0

Figure 3: Acylation of an alcohol with TFAA to form a trifluoroacetyl ester.

Materials
  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous, as catalyst and solvent) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • 2 mL GC vials with PTFE-lined caps

  • Deionized water

  • Anhydrous sodium sulfate

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample is anhydrous as TFAA reacts violently with water.[9]

  • Reconstitution: Dissolve the dried sample in 200 µL of anhydrous DCM in a GC vial.

  • Catalyst Addition: Add 50 µL of anhydrous pyridine.

  • Reagent Addition: Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive; handle it in a fume hood.[9]

  • Reaction: Cap the vial tightly and vortex. Let the reaction proceed at 60°C for 20-30 minutes. While some acylations can occur at room temperature, heating can ensure complete reaction for hindered alcohols.[7]

  • Workup (Optional but Recommended):

    • After cooling, add 500 µL of deionized water to the vial to quench the excess TFAA.

    • Vortex thoroughly, then allow the layers to separate.

    • Carefully transfer the bottom organic layer (DCM) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic layer is ready for GC-MS analysis.

Method Comparison and GC-MS Considerations

The optimal derivatization method depends on the specific analytical goals.

ParameterSilylation (MSTFA)Acylation (TFAA)
Reactivity Very high, especially with catalyst and heat.[8]Extremely high, but requires careful handling due to corrosivity.[9]
Byproducts Volatile and generally non-interfering (N-methyltrifluoroacetamide).[8]Acidic (trifluoroacetic acid), requiring neutralization or removal.[11]
Derivative Stability Generally stable, but can be susceptible to hydrolysis.[12]Highly stable.[11]
Ease of Use Simple, one-pot reaction with no required workup.Requires careful handling and a workup step for best results.
MS Fragmentation Produces characteristic fragments (e.g., loss of methyl, [M-15]⁺) and a prominent TMS ion at m/z 73.Yields predictable fragmentation patterns, often with a strong trifluoroacetyl ion (CF₃CO⁺, m/z 97).

Recommended GC-MS Parameters:

  • GC Column: A low- to mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended.

  • Injector: 250°C, Splitless mode.

  • Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source: 230°C; Quadrupole: 150°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

Conclusion

The successful GC-MS analysis of the sterically hindered tertiary alcohol this compound is contingent upon effective derivatization. Both silylation with a powerful reagent like MSTFA and acylation with a highly reactive agent like TFAA are proven strategies. Silylation offers a simpler, single-step protocol with volatile byproducts, making it ideal for high-throughput screening. Acylation provides exceptionally stable derivatives but requires more rigorous handling and a workup step. By selecting the appropriate protocol and carefully controlling reaction conditions, researchers can overcome the challenges of steric hindrance and polarity, enabling robust and reliable chromatographic analysis.

References

  • Benchchem. (n.d.). Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis.
  • Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 452949. Available at: [Link]

  • Oromí-Farrús, M., Torres, M., & Canela, R. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. Available at: [Link]

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA.
  • ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials.
  • ResearchGate. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Available at: [Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Journal of Organic Chemistry, 66(26), 8926-8934. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride.
  • McNamara, P. M. (1967). Acylation by acetyl trifluoracetate and trifluoroacetic anhydride. Royal Holloway, University of London. Available at: [Link]

  • Bibel, H. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • Zhang, Y., et al. (2024). Comprehensive analysis of risk factors (methanol, acetaldehyde and higher alcohols) in alcoholic beverages and their reduction strategies: GC-MS analysis and modified activated carbon adsorption and characterization. Food Chemistry, 460(Pt 1), 140461. Available at: [Link]

  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available at: [Link]

  • Centre for Defence Research and Development. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available at: [Link]

  • Zhu, K., et al. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. Journal of Chromatography A, 1490, 131-137. Available at: [Link]

  • Sandoval-Ramírez, J., et al. (2002). A Fast and Convenient Procedure for the Acetylation of Alcohols. Synthetic Communications, 32(12), 1895-1899. Available at: [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Available at: [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available at: [Link]

  • Zhang, Y., et al. (2024). Comprehensive analysis of risk factors (methanol, acetaldehyde and higher alcohols) in alcoholic beverages and their reduction strategies: GC–MS analysis and modified activated carbon adsorption and characterization. Wageningen University & Research. Available at: [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis?. Available at: [Link]

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography.
  • ResearchGate. (n.d.). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Available at: [Link]

  • Urbach, D. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection. Available at: [Link]

  • Sarbu, M., et al. (2010). GC/MS studies on alcohol derivatization procedures applied to lewisite 1 due to the increased instability of some ethers. UPB Scientific Bulletin, Series B, 72(4), 169-176. Available at: [Link]

  • Perestrelo, R., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. Molecules, 27(17), 5621. Available at: [Link]

  • MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition).

Sources

Application Notes & Protocols: The Synthetic Potential of 2,4,5-Trimethylhexan-2-ol, a Sterically Hindered Tertiary Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,4,5-Trimethylhexan-2-ol is a tertiary alcohol whose utility in mainstream organic synthesis is not widely documented.[1][2] However, its inherent structural features—a tertiary hydroxyl group flanked by significant steric bulk—suggest a unique reactivity profile. This guide explores the predicted chemical behavior of this compound, moving from fundamental principles to hypothetical, yet plausible, applications. We present detailed protocols for its use in acid-catalyzed elimination reactions and as a precursor to a novel, bulky non-nucleophilic base, providing researchers with a framework for leveraging sterically congested alcohols in complex synthetic challenges.

Introduction: Understanding the Molecule

This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) is a saturated aliphatic alcohol.[1][2] Its defining characteristic is the tertiary carbinol center (C2), which is substituted with two methyl groups and a large, branched 3,4-dimethylpentyl group. This architecture imparts significant steric hindrance around the hydroxyl group.[3][4]

While specific catalytic applications for this particular alcohol are scarce in the literature, its structure is analogous to other hindered tertiary alcohols that are challenging substrates in organic synthesis.[3] The principles governing its reactivity are well-established and allow for the prediction of its behavior and potential applications. The primary reactive sites are the hydroxyl proton and the C-O bond, but their accessibility is sterically shielded, which is a critical factor in determining reaction pathways.[5][6]

Predicted Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by two key features:

  • Tertiary Alcohol Nature: The hydroxyl group is attached to a tertiary carbon. This structure is highly prone to forming a stable tertiary carbocation upon protonation and loss of water, favoring E1 and Sₙ1 reaction pathways.[7][8][9] Direct oxidation without C-C bond cleavage is not possible.

  • Steric Hindrance: The bulky alkyl groups surrounding the carbinol center make nucleophilic attack at the carbon atom (Sₙ2) exceptionally difficult.[4] This steric congestion also influences the regioselectivity of elimination reactions and the nucleophilicity of its corresponding alkoxide.[10]

Based on these features, two primary applications are proposed: as a substrate for regioselective alkene synthesis via E1 dehydration and as a precursor to a sterically hindered, non-nucleophilic base.

Application I: Acid-Catalyzed Dehydration for Alkene Synthesis

The dehydration of tertiary alcohols is a classic and efficient method for synthesizing alkenes.[11] The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism, which involves the formation of a carbocation intermediate.[8][12] Due to the stability of the tertiary carbocation, this reaction occurs under relatively mild conditions compared to primary or secondary alcohols.[7][12]

Mechanism:

  • Protonation of the Hydroxyl Group: The alcohol's oxygen atom acts as a Lewis base, attacking a proton from a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) to form a good leaving group, an alkyloxonium ion.[8]

  • Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, yielding a stable tertiary carbocation. This is the rate-determining step.[9][12]

  • Deprotonation to Form the Alkene: A weak base (e.g., water, HSO₄⁻) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond.[7]

Caption: The E1 mechanism for tertiary alcohol dehydration.

For this compound, deprotonation can occur from C1 or C3, leading to a mixture of alkene isomers. The major product is predicted by Zaitsev's Rule , which states that the more substituted (more stable) alkene will predominate. However, in cases of significant steric hindrance, the Hofmann product (less substituted alkene) may be favored if the Zaitsev-directing proton is sterically inaccessible.[5][10]

Protocol 1: Dehydration of this compound

Objective: To synthesize a mixture of trimethylhexene isomers via acid-catalyzed dehydration.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Diethyl Ether

  • Round-bottom flask with distillation head, condenser, and receiving flask

  • Heating mantle

Procedure:

  • Reaction Setup: Place 14.4 g (0.1 mol) of this compound into a 100 mL round-bottom flask.

  • Acid Addition: While cooling the flask in an ice bath, slowly add 5 mL of a 1:1 mixture of concentrated sulfuric acid and water. Swirl gently to mix. Causality Note: The exothermic protonation requires cooling to prevent premature, uncontrolled reaction.

  • Dehydration and Distillation: Equip the flask for fractional distillation. Heat the mixture gently using a heating mantle. The temperature for tertiary alcohol dehydration is typically low, around 25-80°C.[7][12] The alkene products, being more volatile than the alcohol, will distill as they are formed. Causality Note: Distilling the product as it forms shifts the equilibrium to favor alkene formation (Le Châtelier's principle).

  • Workup: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution (to neutralize any residual acid), and finally 20 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by simple distillation or rotary evaporation to yield the alkene mixture.

  • Analysis: Characterize the product mixture using GC-MS to determine the ratio of isomers and ¹H NMR to confirm the presence of vinylic protons.

ParameterValueReference
Reactant Mass14.4 g (0.1 mol)N/A
CatalystH₂SO₄ / H₂O (1:1)[12]
Reaction Temp.25 - 80 °C[7]
Expected Yield>80% (mixture)General expectation
Application II: Precursor to a Bulky, Non-Nucleophilic Base

Sterically hindered bases are essential reagents in organic synthesis.[13][14] They can selectively deprotonate a substrate without engaging in competing nucleophilic attack, a common side reaction with smaller bases like hydroxide or methoxide.[14][15] Examples include lithium diisopropylamide (LDA) and potassium tert-butoxide.[10]

By deprotonating this compound with a strong organometallic reagent (e.g., n-butyllithium), one can generate lithium 2,4,5-trimethylhexan-2-oxide. This alkoxide would be a potent, non-nucleophilic base due to the extreme steric shielding around the oxygen atom.

Bulky_Base_Workflow cluster_synthesis Base Synthesis cluster_application Application (e.g., Enolate Formation) A This compound in Anhydrous THF B Add n-BuLi at -78 °C to 0 °C A->B C Lithium 2,4,5-trimethylhexan-2-oxide (Bulky Base Solution) B->C E Add Bulky Base Solution C->E Use in situ D Substrate (e.g., Ketone) in Anhydrous THF at -78 °C D->E F Kinetic Enolate Formed E->F G Quench with Electrophile F->G H Alkylated Product G->H

Caption: Workflow for synthesis and use of a bulky base.

This novel base could be particularly useful for kinetically controlled deprotonations, such as the formation of the less-substituted enolate from an unsymmetrical ketone, where its large size would favor abstraction of the most accessible proton.[10][13]

Protocol 2: In Situ Generation and Use of Lithium 2,4,5-trimethylhexan-2-oxide

Objective: To generate a bulky, non-nucleophilic base and use it to deprotonate a model substrate (e.g., 2-heptanone) for subsequent alkylation.

Materials:

  • This compound, dried over molecular sieves

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Heptanone, freshly distilled

  • Methyl Iodide (CH₃I)

  • Ammonium Chloride Solution (NH₄Cl), saturated

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Alcohol Solvation: Add 10 mL of anhydrous THF to the flask, followed by 1.58 g (11 mmol) of dry this compound via syringe. Cool the solution to -78 °C (dry ice/acetone bath).

  • Base Generation: Slowly add 4.0 mL of 2.5 M n-BuLi (10 mmol) dropwise via syringe. A color change or precipitation may be observed. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes. Causality Note: This two-temperature step ensures complete deprotonation without side reactions. The bulky base is now formed in situ.

  • Deprotonation: Cool the base solution back down to -78 °C. In a separate flask, prepare a solution of 1.14 g (10 mmol) of 2-heptanone in 5 mL of anhydrous THF. Add the ketone solution dropwise to the cold base solution. Stir for 1 hour at -78 °C. Causality Note: Low temperature and a hindered base favor the formation of the kinetic enolate by abstracting the less-hindered terminal proton.

  • Alkylation: Add 1.56 g (11 mmol) of methyl iodide dropwise to the enolate solution at -78 °C. Allow the reaction to stir for 1 hour and then warm slowly to room temperature.

  • Quenching and Workup: Quench the reaction by slowly adding 20 mL of saturated NH₄Cl solution. Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and characterize by NMR and MS to confirm the structure and determine the regioselectivity of alkylation.

Conclusion

While this compound is not a widely-used commodity chemical, a detailed analysis of its structure provides a clear roadmap for its potential applications. Its nature as a sterically hindered tertiary alcohol makes it an excellent candidate for E1 elimination reactions to produce a predictable mixture of alkenes. Furthermore, its derived alkoxide has significant potential as a novel, bulky non-nucleophilic base for sensitive deprotonation reactions where minimizing nucleophilic side reactions is critical. The protocols provided herein serve as a robust starting point for researchers looking to explore the utility of this and other sterically congested molecules in modern organic synthesis.

References

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. [Link]

  • Unacademy. (n.d.). Mechanism of dehydration explained. [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Vedantu. (n.d.). Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12). [Link]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. [Link]

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Application Note: Synthesis and Characterization of Alkenes via Acid-Catalyzed Dehydration of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of alkenes through the dehydration of alcohols is a cornerstone of organic chemistry, providing a reliable method for introducing carbon-carbon double bonds. This application note presents a comprehensive guide to the acid-catalyzed dehydration of 2,4,5-trimethylhexan-2-ol, a tertiary alcohol. We delve into the underlying E1 elimination mechanism, predict the regiochemical outcome based on Zaitsev's rule, and provide a detailed, field-proven laboratory protocol for synthesis, purification, and characterization of the resulting alkene isomers. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding and practical application of this fundamental transformation.

Theoretical Background: The E1 Dehydration Pathway

The dehydration of secondary and tertiary alcohols in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), proceeds through a unimolecular elimination (E1) mechanism.[1][2][3] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into a superior leaving group—water.

The mechanism for the dehydration of this compound can be delineated into three key stages:

  • Protonation of the Hydroxyl Group: The reaction begins with a rapid and reversible acid-base reaction. The lone pair of electrons on the hydroxyl oxygen attacks a proton (H⁺) from the acid catalyst. This forms a protonated alcohol, an alkyloxonium ion, which is primed for departure.[4][5]

  • Formation of a Carbocation: The carbon-oxygen bond in the alkyloxonium ion cleaves heterolytically, with the water molecule departing as a neutral, stable leaving group. This is the slowest, rate-determining step of the reaction, resulting in the formation of a planar tertiary carbocation intermediate.[1][6][7] The relative stability of this tertiary carbocation is why tertiary alcohols dehydrate under much milder conditions than primary or secondary alcohols.[3][5]

  • Deprotonation to Form the Alkene: In the final step, a weak base—typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻)—abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst.[1]

Regioselectivity and Zaitsev's Rule

When multiple, non-equivalent beta-hydrogens are available for abstraction, the reaction can yield a mixture of constitutional isomers. The regiochemical outcome of E1 reactions is governed by Zaitsev's Rule . This empirical rule states that the major product of the elimination reaction will be the more stable, more highly substituted alkene.[6][8][9] Alkene stability increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond (tetrasubstituted > trisubstituted > disubstituted > monosubstituted).

For this compound, the tertiary carbocation intermediate has three distinct types of adjacent beta-protons that can be removed, leading to three possible alkene products.

Correction to Diagram Logic: The diagram above illustrates the potential products. The primary products arise from deprotonation at C1 and C3. A rearrangement would be required for other products, but since the initial carbocation is already tertiary, a 1,2-hydride or 1,2-methyl shift is unlikely as it would not lead to a more stable carbocation. Therefore, we primarily expect products from deprotonation of the adjacent carbons.

Table 1: Predicted Alkene Products from the Dehydration of this compound

Product NameStructureAlkene SubstitutionPredicted Abundance
2,4,5-Trimethylhex-2-ene (CH₃)₂C=C(CH₃)CH(CH₃)CH(CH₃)₂TetrasubstitutedMajor
2,4,5-Trimethylhex-1-ene CH₂=C(CH₃)CH₂CH(CH₃)CH(CH₃)₂DisubstitutedMinor
4,5-Dimethyl-2-isopropylpent-2-ene (CH₃)₂CHC(CH₃)=C(CH₃)CH₂CH₃TrisubstitutedMinor

Note: The formation of the trisubstituted product would involve deprotonation from the methyl group on C-4 after the initial carbocation formation. Based on Zaitsev's rule, the tetrasubstituted alkene, 2,4,5-trimethylhex-2-ene , is predicted to be the major product due to its superior thermodynamic stability.

Experimental Design and Protocols

This protocol provides a robust method for the dehydration reaction, followed by purification and analysis. Phosphoric acid is often preferred over sulfuric acid as it is less oxidizing and leads to fewer charring and side reactions.[10][11]

Materials and Reagents
Reagent / EquipmentSpecificationsPurpose
This compound>98% PurityStarting Material
85% Phosphoric Acid (H₃PO₄)ACS GradeAcid Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionNeutralize Acid
Anhydrous Sodium Sulfate (Na₂SO₄)GranularDrying Agent
Round-bottom flask50 mLReaction Vessel
Heating Mantle-Heat Source
Simple Distillation Apparatus-Product Collection
Separatory Funnel125 mLLiquid-Liquid Extraction
Erlenmeyer FlasksVarious SizesCollection/Drying
GC-MS System-Product Analysis
NMR Spectrometer400 MHz or higherStructural Elucidation
Protocol 1: Dehydration and Purification
  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and 5 mL of 85% phosphoric acid, along with a magnetic stir bar.

  • Distillation: Assemble a simple distillation apparatus with the reaction flask seated in a heating mantle. Use a pre-weighed receiving flask cooled in an ice bath.

  • Heating: Gently heat the reaction mixture while stirring. The alkene products are lower boiling than the starting alcohol and will distill as they are formed. This continuous removal of product shifts the reaction equilibrium to the right, maximizing yield, in accordance with Le Châtelier's principle.[12] Maintain the distillation temperature below 140°C to minimize side reactions. Continue until no more distillate is collected.

  • Neutralization: Transfer the collected distillate to a separatory funnel. Add 20 mL of saturated sodium bicarbonate solution to neutralize any co-distilled phosphoric acid. Stopper the funnel, vent frequently, and shake gently. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with 20 mL of deionized water. Drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes until the liquid is clear.

  • Final Product Isolation: Carefully decant or filter the dried liquid into a tared vial to determine the final yield. For higher purity, a final simple distillation of the product mixture can be performed.

Caption: Experimental workflow from synthesis to characterization.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing the product mixture.

  • Gas Chromatography (GC): The different alkene isomers will exhibit slightly different boiling points and polarities, allowing for their separation on a suitable GC column. The relative peak areas in the resulting chromatogram can be used to determine the product distribution, which can then be compared to the prediction from Zaitsev's rule.

  • Mass Spectrometry (MS): The mass spectrometer will provide the mass-to-charge ratio of the parent ions, confirming that the products have the correct molecular weight for the expected C₉H₁₈ isomers. The fragmentation patterns can further help distinguish between the isomers.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for unambiguous structure determination of the isomers.

  • ¹H NMR: The proton NMR spectrum will provide definitive information. Key signals to analyze include the vinylic protons (hydrogens attached to the double bond), which typically resonate in the 4.5-6.5 ppm range. The splitting patterns (coupling constants) and chemical shifts of these and adjacent allylic protons will allow for the differentiation of the tetrasubstituted, trisubstituted, and disubstituted isomers.[15][16] For instance, the disubstituted 2,4,5-trimethylhex-1-ene will show two distinct signals for the =CH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp²-hybridized carbons of the double bond, typically in the 100-150 ppm region. The number and chemical shifts of these signals will confirm the structure of each isomer present in the mixture.[16]

Conclusion

The acid-catalyzed dehydration of this compound provides a practical and illustrative example of the E1 elimination reaction. The protocol described herein is a reliable method for synthesizing a mixture of corresponding alkenes, with a predictable regiochemical preference for the most thermodynamically stable, tetrasubstituted isomer as dictated by Zaitsev's rule. The application of standard analytical techniques such as GC-MS and NMR spectroscopy is essential for the complete characterization of the product mixture, confirming both the structures and relative yields of the isomeric alkenes. This comprehensive approach ensures a thorough understanding and successful execution of this fundamental organic transformation.

References

  • JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from JoVE. [Link]

  • Chemistry LibreTexts. (2014). 9.3: The E1 Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2020). 4.10: Zaitsev's Rule. Retrieved from Chemistry LibreTexts. [Link]

  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?. Retrieved from Quora. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from Study.com. [Link]

  • Chemistry LibreTexts. (2023). 11.7: Elimination Reactions - Zaitsev's Rule. Retrieved from Chemistry LibreTexts. [Link]

  • Cerritos College. (n.d.). Organic Chemistry 211 Laboratory - Synthesis of Alkenes. Retrieved from Cerritos College. [Link]

  • Chemguide. (n.d.). Dehydration of alcohols. Retrieved from Chemguide. [Link]

  • Chemistry Steps. (n.d.). Regioselectivity of E1 Reactions - Practice Problems. Retrieved from Chemistry Steps. [Link]

  • Chemistry Steps. (n.d.). Converting Alcohols to Alkenes. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Dehydrating Alcohols to Make Alkenes. Retrieved from Chemistry LibreTexts. [Link]

  • Odinity. (2018). The Dehydration of Alcohols Experiment. Retrieved from Odinity. [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from Chemistry LibreTexts. [Link]

  • PubMed. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Retrieved from PubMed. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from Creative Biostructure. [Link]

  • Unacademy. (n.d.). Synthesis of Alkenes From Alcohols. Retrieved from Unacademy. [Link]

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Application Note: Navigating the Oxidative Challenge of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidation of alcohols is a cornerstone transformation in organic synthesis, pivotal for creating carbonyl compounds used extensively in research, materials science, and drug development. However, the structural class of the alcohol dictates the feasibility and outcome of this reaction. Tertiary alcohols, such as 2,4,5-trimethylhexan-2-ol, present a significant challenge to conventional oxidation methodologies. This application note provides a detailed exploration of the mechanistic basis for the inherent stability of tertiary alcohols towards oxidation and outlines a robust protocol for achieving their transformation through forced oxidative cleavage. We will address the causality behind experimental choices, establish self-validating systems within the protocol, and provide a framework for the characterization of the resulting product mixture.

Introduction: The Unique Stability of Tertiary Alcohols

Primary and secondary alcohols readily undergo oxidation to form aldehydes, carboxylic acids, or ketones. This reactivity is predicated on the presence of at least one hydrogen atom on the carbinol carbon (the carbon atom bearing the hydroxyl group)[1][2]. During oxidation, this alpha-hydrogen is abstracted in a critical step, typically following the formation of an intermediate like a chromate ester, facilitating the formation of the new carbon-oxygen double bond in an E2-like elimination pathway[3][4].

Tertiary alcohols, including our subject compound this compound, lack this essential alpha-hydrogen[5][6][7]. The carbinol carbon is fully substituted with other carbon atoms. Consequently, the standard mechanism for oxidation is blocked, rendering tertiary alcohols unreactive to common oxidizing agents such as pyridinium chlorochromate (PCC), chromic acid (Jones reagent), or even milder systems like Swern and Dess-Martin oxidations under standard conditions[2][8][9]. Attempting to oxidize a tertiary alcohol without breaking a carbon-carbon bond is mechanistically unfeasible, a process that is energetically and kinetically disfavored[10].

Mechanistic_Block cluster_secondary Secondary Alcohol Oxidation (Feasible) cluster_tertiary Tertiary Alcohol Oxidation (Blocked) Sec_Alcohol R₂CH(OH) Intermediate_S Chromate Ester R₂CH-O-CrO₃H Sec_Alcohol->Intermediate_S + [O] Alpha_H α-Hydrogen (Available) Sec_Alcohol->Alpha_H Oxidant_S [O] Ketone Ketone R₂C=O Intermediate_S->Ketone  Base removes α-H (E2-like elimination) Tert_Alcohol This compound (R₃COH) Intermediate_T Chromate Ester R₃C-O-CrO₃H Tert_Alcohol->Intermediate_T + [O] No_Alpha_H No α-Hydrogen Tert_Alcohol->No_Alpha_H Oxidant_T [O] No_Reaction No Reaction Intermediate_T->No_Reaction No α-H for elimination

Figure 1: Comparison of oxidation mechanisms for secondary vs. tertiary alcohols.

Strategy for Forced Oxidation: Carbon-Carbon Bond Cleavage

To oxidize a tertiary alcohol, the high-energy barrier of C-C bond scission must be overcome. This is typically achieved under harsh, or "vigorous," reaction conditions, such as heating with strong oxidizing agents in a highly acidic or basic medium. These conditions promote the degradation of the molecule into smaller, more stable fragments, which may then undergo further oxidation.

For this compound, the most probable sites for cleavage are the bonds connected to the quaternary carbinol carbon (C2). Cleavage of the C2-C3 bond is sterically and electronically plausible, leading to the formation of two primary fragments.

  • Fragment 1 (from C1, C2, and attached methyl): This three-carbon unit would likely form acetone (propan-2-one).

  • Fragment 2 (from C3-C6 and associated alkyl groups): This six-carbon fragment would initially form a primary radical or carbocation, which would be rapidly oxidized to the corresponding carboxylic acid, 4-methylpentanoic acid.

It is crucial for the researcher to understand that this is not a clean or high-yielding transformation. A complex mixture of products, including smaller fragments from further degradation, is expected. The primary goal of such a protocol is often for structural elucidation or metabolic pathway simulation rather than high-yield synthesis.

Cleavage_Pathways cluster_products Primary Fragmentation Products Start This compound C₉H₂₀O Conditions Vigorous Oxidation (e.g., hot acidic KMnO₄) Start->Conditions Cleavage C2-C3 Bond Cleavage Conditions->Cleavage Acetone Acetone C₃H₆O Cleavage->Acetone Fragment 1 Acid 4-Methylpentanoic Acid C₆H₁₂O₂ Cleavage->Acid Fragment 2

Figure 2: Predicted oxidative cleavage pathway for this compound.

Protocol: Vigorous Oxidation with Acidified Potassium Permanganate

This protocol details a method for the forced oxidative cleavage of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Potassium permanganate is a strong oxidizer, and the reaction with organic material can be highly exothermic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Fisher Scientific
Sulfuric Acid (H₂SO₄), ConcentratedACS Reagent, 95-98%VWR
Sodium Bisulfite (NaHSO₃)ACS ReagentAlfa Aesar
Diethyl Ether (Et₂O), AnhydrousACS ReagentMilliporeSigma
Magnesium Sulfate (MgSO₄), AnhydrousACS ReagentAcros Organics
Deionized Water (H₂O)Type IIn-house
Round-bottom flask (100 mL)--
Reflux Condenser--
Heating Mantle with Stirring--
Separatory Funnel (250 mL)--
Erlenmeyer Flasks--
Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup - Add H₂O, H₂SO₄, and alcohol to RBF - Cool in ice bath Addition 2. Reagent Addition - Slowly add KMnO₄ solution - Monitor temperature Setup->Addition Reflux 3. Reaction - Heat to reflux (2-4 hours) - Monitor color change (purple to brown) Addition->Reflux Quench 4. Quenching - Cool to RT - Add NaHSO₃ until clear Reflux->Quench Extraction 5. Work-up - Extract with Diethyl Ether (3x) - Wash combined organics with brine Quench->Extraction Drying 6. Drying & Concentration - Dry over MgSO₄ - Filter and evaporate solvent Extraction->Drying Analysis 7. Analysis - GC-MS for fragment identification - ¹H NMR for structural analysis Drying->Analysis

Figure 3: Step-by-step experimental workflow for the oxidation protocol.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.44 g, 10 mmol) and 30 mL of deionized water. Place the flask in an ice-water bath.

  • Acidification: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the flask.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (4.74 g, 30 mmol, 3 equivalents) in 50 mL of deionized water. Gentle warming may be required for full dissolution; ensure the solution cools to room temperature before use.

  • Oxidant Addition: Using a dropping funnel, add the potassium permanganate solution dropwise to the stirring acidic alcohol mixture over 30-45 minutes. Maintain the internal temperature below 20°C during the addition. The solution will turn deep purple.

  • Reaction Under Reflux: Once the addition is complete, remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 100°C).

  • Self-Validating Checkpoint: The reaction progress can be monitored by the color change. The purple color of the permanganate ion (MnO₄⁻) will gradually disappear as it is reduced, forming a brown precipitate of manganese dioxide (MnO₂). Maintain reflux for 2-4 hours, or until the purple color is no longer visible.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess KMnO₄ and remove the MnO₂ precipitate by adding a saturated aqueous solution of sodium bisulfite dropwise until the brown sludge dissolves and the solution becomes colorless.

  • Extraction: Transfer the cooled, colorless solution to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude product will be a liquid mixture. Subject this mixture to Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile components (e.g., acetone) and larger fragments. Further analysis by ¹H and ¹³C NMR is required for structural confirmation of the major acidic product.

Expected Results and Data Interpretation

The oxidation of this compound is a degradative process, and the yield of any single product is expected to be low. The primary analytical challenge is the identification of the components in the resulting mixture.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Signature (GC-MS)
This compoundC₉H₂₀O144.25Starting material, should be absent or in trace amounts in final product.
AcetoneC₃H₆O58.08Low retention time, M⁺ peak at m/z 58.
4-Methylpentanoic AcidC₆H₁₂O₂116.16Higher retention time, characteristic fragmentation pattern for a carboxylic acid.

Data Interpretation Notes:

  • GC-MS Analysis: The chromatogram will likely show multiple peaks. Acetone, being highly volatile, will appear first. The peak corresponding to 4-methylpentanoic acid will have a longer retention time. The mass spectrum of each peak should be compared against a library (e.g., NIST) for tentative identification.

  • NMR Spectroscopy: The ¹H NMR spectrum of the crude product will be complex. After purification (e.g., column chromatography), the spectrum of the acidic fraction should show a characteristic broad singlet for the carboxylic acid proton (>10 ppm) and signals corresponding to the alkyl chain of 4-methylpentanoic acid.

Conclusion

While tertiary alcohols like this compound are resistant to oxidation via conventional pathways, they can be transformed through forced oxidative cleavage under vigorous conditions. This application note provides the theoretical rationale and a practical, self-validating protocol for conducting this transformation. Researchers and drug development professionals should recognize that this method leads to molecular fragmentation and is primarily suited for applications where the degradation products themselves are the target of study, such as in metabolite identification or for challenging structural elucidations. The protocol emphasizes safety and includes clear checkpoints for monitoring reaction progress and robust analytical methods for product characterization.

References

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of alcohols. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols: Overview. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Oxidation of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Retrieved from [Link]

  • He, Y. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS. Retrieved from [Link]

  • Physics Forums. (2023, March 14). Why Can't Tertiary Alcohols Be Oxidized?. Retrieved from [Link]

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Application Notes and Protocols for 2,4,5-Trimethylhexan-2-ol as a Novel Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Potential of a Highly Branched Tertiary Alcohol Solvent

In the continuous pursuit of novel solvents with unique properties for specialized applications in chemical synthesis and drug development, highly branched alcohols present an intriguing frontier. 2,4,5-Trimethylhexan-2-ol is a C9 tertiary alcohol whose extensive branching and shielded hydroxyl group suggest a unique combination of steric hindrance, polarity, and hydrogen bonding capability. Unlike primary or secondary alcohols, its tertiary nature renders it resistant to oxidation, a valuable characteristic for reactions involving sensitive reagents.

This document serves as a technical guide for researchers, chemists, and formulation scientists interested in evaluating this compound as a solvent. Due to the limited availability of application-specific data for this particular isomer, this guide synthesizes known physicochemical properties with expert-driven, investigative protocols. The aim is to provide a robust framework for characterizing its solvent capabilities and exploring its potential in organic synthesis and pharmaceutical formulations. The protocols are designed to be self-validating, allowing researchers to generate the necessary data to determine its suitability for their specific applications.

Physicochemical Profile of this compound

A solvent's utility is fundamentally dictated by its physical and chemical properties. The table below summarizes the known and computed properties of this compound, primarily sourced from the PubChem database.[1] It is important to note that experimental data for properties like boiling point and specific polarity indices are not widely published; therefore, the provided protocols include steps for their empirical determination.

PropertyValue / DescriptionSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
CAS Number 66793-93-9PubChem[1]
Structure Tertiary Alcohol-
Computed XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

The computed XLogP3 value of 2.6 suggests a compound with significant non-polar character, indicating potential miscibility with hydrocarbons and other lipophilic substances, while the single hydroxyl group provides a site for hydrogen bonding and imparts a degree of polarity.

Potential Applications and Rationale

The unique structure of this compound informs its potential applications:

  • Inert Protic Solvent in Organic Synthesis: Many reactions require a protic solvent to solvate ions or participate in proton transfer steps. However, common protic solvents like ethanol or isopropanol can be oxidized or otherwise react. As a tertiary alcohol, this compound is resistant to oxidation.[2][3] Its steric bulk may also influence reaction stereoselectivity or kinetics by creating a unique solvation sphere around reactants.

  • Solubilizing Agent for Poorly Soluble APIs: In drug development, formulating poorly water-soluble active pharmaceutical ingredients (APIs) is a major challenge. Solvents with a balance of hydrophobic and hydrophilic character can act as effective solubilizers or co-solvents. The significant alkyl portion of this compound, combined with its hydrogen-bonding hydroxyl group, makes it a candidate for enhancing the solubility of lipophilic drug candidates in liquid or semi-solid formulations.

Investigative Protocols

The following protocols are designed to systematically evaluate the suitability of this compound as a solvent.

Protocol 1: Fundamental Solvent Characterization

Objective: To determine the core physical properties of this compound necessary for its use as a laboratory solvent.

Causality: Understanding a solvent's boiling point, miscibility, and polarity is the first and most critical step in assessing its applicability. The boiling point defines its operational temperature range, miscibility dictates its compatibility with co-solvents and solutes, and polarity predicts its ability to dissolve different classes of compounds.

G cluster_0 Solvent Characterization Workflow start Obtain High-Purity This compound bp Determine Atmospheric Boiling Point start->bp Purity >98% misc Assess Miscibility with Standard Solvents bp->misc pol Measure Polarity (e.g., using a solvatochromic dye) misc->pol end Compile Solvent Property Profile pol->end G cluster_1 SN1 Reaction Evaluation Workflow setup Prepare Reaction Vessels: A) this compound B) Isopropanol (Control) reagents Add tert-Butyl Chloride and pH Indicator to each setup->reagents monitor Monitor Reaction Progress (Time to Color Change) reagents->monitor Initiate reaction at t=0 analyze Analyze Results: Compare Reaction Rates monitor->analyze

Caption: Comparative workflow for SN1 solvolysis.

Materials:

  • This compound

  • Isopropanol (as a control solvent)

  • tert-Butyl chloride

  • Bromothymol blue or another suitable pH indicator

  • Two identical flasks or large test tubes

  • Stirring apparatus (magnetic stir plate and stir bars)

  • Timer

Methodology:

  • Reaction Setup:

    • To Flask A, add 20 mL of this compound.

    • To Flask B (Control), add 20 mL of isopropanol.

    • Add 3-4 drops of bromothymol blue indicator to each flask. The solutions should be the characteristic color of the indicator in a neutral alcohol (typically greenish-blue).

    • Place both flasks on magnetic stir plates and begin gentle stirring.

  • Reaction Initiation and Monitoring:

    • Simultaneously, add 1 mL of tert-butyl chloride to each flask and start the timer.

    • Observe the flasks closely. The reaction produces HCl as a byproduct, which will protonate the alcohol solvent and cause the pH indicator to change color (from green/blue to yellow).

    • Record the time it takes for the color change to become distinct and complete in each flask.

  • Data Interpretation:

    • A shorter time to color change indicates a faster reaction rate.

    • Compare the reaction time in this compound to that in isopropanol. A comparable or faster rate suggests that the novel solvent is effective at stabilizing the carbocation intermediate.

    • A significantly slower rate may indicate that steric hindrance around the hydroxyl group impedes effective solvation of the intermediate.

Self-Validation: The control reaction in isopropanol provides a benchmark for performance. A clear and distinct color change in both setups validates that the reaction has proceeded and that the monitoring method is effective.

Protocol 3: Assessing API Solubility for Formulation Development

Objective: To determine the saturation solubility of a model poorly water-soluble API in this compound.

Causality: For drug development professionals, quantifying the maximum amount of an API that can be dissolved in a solvent is a critical parameter for formulation design. This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility, to generate quantitative data on the performance of this compound as a potential pharmaceutical solvent or co-solvent.

Materials:

  • A model, poorly water-soluble API (e.g., ibuprofen, ketoprofen)

  • This compound

  • Analytical balance

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer with a validated method for quantifying the model API

Methodology:

  • Sample Preparation:

    • Add an excess amount of the model API to a vial (e.g., 200 mg). The key is to ensure solid API remains after equilibrium is reached.

    • Accurately add a known volume of this compound (e.g., 2.0 mL) to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on a shaker or agitate continuously at a constant temperature (e.g., 25 °C) for 24-48 hours. This ensures the system reaches equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved API.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (compatible with your analytical method) to a concentration within the calibrated range of your HPLC or UV-Vis method.

    • Quantify the concentration of the API in the diluted sample against a prepared calibration curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the saturation solubility of the API in this compound, typically expressed in mg/mL.

Self-Validation: The presence of undissolved solid in the vial after the equilibration period confirms that saturation was achieved. Running the experiment in triplicate and obtaining consistent results (e.g., with a relative standard deviation <5%) will validate the precision of the measurement.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on its structural class (tertiary alcohol) and related isomers.

  • Flammability: Isomers like 3,4,5-trimethylhexan-2-ol are classified as combustible liquids. [4]Handle away from open flames and ignition sources.

  • Irritation: It may cause skin, eye, and respiratory irritation. [4]Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors. Ensure containers are kept tightly closed when not in use.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethylhexan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylhexan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chad's Prep. (2021, January 25). 12.9 Organic Synthesis with Alcohols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • jOeCHEM. (n.d.). Alcohol(s) for All. Retrieved from [Link]

  • Singh, U. P., & Carr, R. (2023). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.6: Synthesis of Alcohols - Review. Retrieved from [Link]

Sources

Application Notes & Protocols: 2,4,5-Trimethylhexan-2-ol as a Versatile Tertiary Alcohol Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Intermediate

2,4,5-Trimethylhexan-2-ol is a branched-chain aliphatic alcohol with a unique structural profile that makes it a valuable intermediate in targeted organic synthesis.[1][2] As a tertiary alcohol, its reactivity is dominated by the properties of the hydroxyl group attached to a carbon atom bonded to three other carbon atoms. This structural feature dictates its participation in specific reaction pathways, primarily those involving carbocation intermediates, while also rendering it resistant to oxidation.

This guide provides an in-depth look at the synthesis and key applications of this compound, offering both the theoretical basis for its reactivity and practical, step-by-step protocols for its use in the laboratory. The causality behind procedural choices is emphasized to empower researchers to adapt these methods to their specific synthetic goals.

Physicochemical Profile A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₂₀O[1][2]
Molecular Weight 144.25 g/mol [1][2]
CAS Number 66793-93-9[1][2]
IUPAC Name This compound[1]
Canonical SMILES CC(C)C(C)CC(C)(C)O[1]
Structure Type Tertiary AlcoholN/A

Strategic Synthesis: The Grignard Approach

The construction of tertiary alcohols is most reliably achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation.[3][4] This method allows for the precise addition of a nucleophilic organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[5][6]

For the synthesis of this compound, a logical retrosynthetic disconnection points to the reaction between 3,4-dimethylpentan-2-one and methylmagnesium bromide . This approach is efficient and provides excellent control over the final structure.

G_synthesis_workflow start Materials - 3,4-Dimethylpentan-2-one - Methylmagnesium Bromide - Anhydrous THF setup Reaction Setup (Inert Atmosphere, 0°C) start->setup addition Slow Addition of Ketone setup->addition 1 reaction Reaction (Warm to RT, Stir) addition->reaction 2 workup Aqueous Acidic Workup (e.g., sat. NH4Cl) reaction->workup 3 extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction 4 purification Purification (Distillation or Chromatography) extraction->purification 5 product Final Product This compound purification->product 6

Caption: Workflow for the Grignard synthesis of this compound.

Protocol 2.1: Synthesis of this compound

This protocol details the reaction of 3,4-dimethylpentan-2-one with a commercially available solution of methylmagnesium bromide.

Materials:

  • 3,4-Dimethylpentan-2-one

  • Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / MassEquivalents
3,4-Dimethylpentan-2-one114.1950.05.71 g (6.96 mL)1.0
Methylmagnesium Bromide(solution)55.018.3 mL (3.0 M)1.1
Anhydrous THF72.11-100 mL-

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, an addition funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Charge the flask with the methylmagnesium bromide solution (18.3 mL) and anhydrous THF (50 mL). Cool the flask to 0°C using an ice bath.

  • Ketone Addition: Dissolve 3,4-dimethylpentan-2-one (5.71 g) in anhydrous THF (50 mL) and add it to the addition funnel. Add the ketone solution dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10°C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete consumption of the ketone (monitor by TLC if desired).

  • Workup: Cool the flask back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (50 mL). Causality: A saturated NH₄Cl solution is a mild acid that protonates the alkoxide to form the alcohol and neutralizes excess Grignard reagent without being strongly acidic, which could promote side reactions like dehydration.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Core Applications as a Chemical Intermediate

The utility of this compound stems from its identity as a tertiary alcohol. This structure opens pathways for substitution and elimination reactions while precluding others, like oxidation.

Dehydration to Alkenes (E1 Pathway)

Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes via an E1 (Elimination, Unimolecular) mechanism. The reaction proceeds through a stable tertiary carbocation intermediate.

Mechanism Rationale:

  • Protonation: The hydroxyl group is a poor leaving group. In the presence of a strong, non-nucleophilic acid (e.g., H₂SO₄, H₃PO₄), the oxygen is protonated to form a good leaving group: water.

  • Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a stable tertiary carbocation. This is the rate-determining step.

  • Deprotonation: A weak base (e.g., water, HSO₄⁻) removes a proton from an adjacent carbon, forming a double bond. According to Zaitsev's rule, the more substituted (more stable) alkene is typically the major product. For this compound, this would favor the formation of 2,4,5-trimethylhex-2-ene .

E1_Mechanism cluster_rate Rate-Determining Step A This compound B Protonated Alcohol (Oxonium Ion) A->B + H⁺ (fast) C Tertiary Carbocation (+H₂O) B->C -H₂O (slow) D Major Product 2,4,5-Trimethylhex-2-ene C->D - H⁺ (fast) SN1_Mechanism cluster_rate Rate-Determining Step A This compound B Protonated Alcohol (Oxonium Ion) A->B + H⁺ (from HBr) C Tertiary Carbocation (+H₂O) B->C -H₂O (slow) D Product 2-Bromo-2,4,5-trimethylhexane C->D + Br⁻ (fast)

Caption: The Sₙ1 mechanism for the conversion to a tertiary alkyl bromide.

Protocol 3.2.1: Synthesis of 2-Bromo-2,4,5-trimethylhexane

Procedure:

  • Place this compound (e.g., 10 g) in a separatory funnel.

  • Add concentrated hydrobromic acid (48% HBr, ~2.0 equivalents).

  • Stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The upper layer is the crude alkyl bromide.

  • Drain the lower aqueous acid layer.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize remaining acid), and finally brine.

  • Dry the crude product over anhydrous Na₂SO₄, filter, and purify by vacuum distillation.

Resistance to Oxidation: A Defining Characteristic

A critical aspect of tertiary alcohols for synthetic planning is their resistance to oxidation by common oxidizing agents such as chromic acid (H₂CrO₄), potassium dichromate (K₂Cr₂O₇), and potassium permanganate (KMnO₄). [7][8][9] Mechanistic Explanation: The oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the hydroxyl group and a hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon or carbinol carbon). [10]This allows for the formation of a carbon-oxygen double bond. This compound, being a tertiary alcohol, lacks a hydrogen atom on its α-carbon. [7][8]Without this hydrogen, the formation of a carbonyl group via standard oxidation mechanisms is not possible. [7][10] This property is extremely useful, allowing chemists to perform oxidation reactions on other parts of a complex molecule without affecting the tertiary alcohol moiety.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Flammability: Alcohols are flammable. Keep away from open flames, sparks, and hot surfaces. Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Toxicity: Avoid inhalation, ingestion, and skin contact. While specific toxicity data for this compound is limited, similar branched alcohols may cause skin and eye irritation. [12][13]In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. [11]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from Study Mind. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from The Organic Chemistry Tutor. [Link]

  • Westin, J. (n.d.). Oxidation of Alcohols - Organic Chemistry. Retrieved from Jack Westin. [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Retrieved from Chemistry LibreTexts. [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from YouTube. [Link]

  • ChemistryViews. (2017). The Oxidation of Alcohols. Retrieved from ChemistryViews. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428980, this compound. Retrieved from PubChem. [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from Chemistry Steps. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,5-trimethyl-2-hexanol. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91549251, 3,4,5-Trimethylhexan-2-ol. Retrieved from PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Grignard Reaction for 2,4,5-Trimethylhexan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4,5-trimethylhexan-2-ol via the Grignard reaction. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during this specific organometallic synthesis. Our aim is to equip you with the necessary knowledge to not only execute the reaction successfully but also to understand the underlying chemical principles for effective optimization.

Troubleshooting Guide: From Reagents to Final Product

This section is designed to address specific issues that may arise during the synthesis of this compound. The synthesis involves the reaction of methyl isovalerate with two equivalents of methylmagnesium iodide.[1][2][3]

Issue 1: The Grignard Reaction Fails to Initiate.

  • Question: I've combined my magnesium turnings and methyl iodide in anhydrous ether, but there are no signs of reaction (no cloudiness, no heat evolution). What's preventing the initiation of my Grignard reagent formation?

  • Answer: The failure of a Grignard reaction to initiate is a common and frustrating issue, often stemming from the passivation of the magnesium surface or the presence of inhibitors.[4] The magnesium turnings are typically coated with a thin, unreactive layer of magnesium oxide (MgO). For the reaction to begin, the methyl iodide must come into direct contact with the fresh magnesium metal.

    Causality and Resolution:

    • Inactive Magnesium Surface: The MgO layer acts as a barrier. To overcome this, the magnesium surface must be activated.[4]

      • Mechanical Activation: Vigorously stir the magnesium turnings to cause them to scrape against each other, breaking the oxide layer. In a dry, inert atmosphere, you can also briefly grind the turnings in a mortar and pestle before adding them to the reaction flask.[5][6]

      • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh magnesium. The disappearance of the characteristic purple or brown color of iodine is an indicator of successful activation.[7] A few drops of 1,2-dibromoethane can also be used; the formation of ethylene gas bubbles indicates activation.[8]

    • Presence of Water: Grignard reagents are extremely sensitive to moisture.[5][9][10][11][12] Even trace amounts of water in your glassware, solvent, or starting materials will react with and quench the Grignard reagent as it forms.[13][14] This is an acid-base reaction where the highly basic Grignard reagent is protonated by water to form methane and magnesium salts.[11][12]

      • Solution: All glassware must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[4] The diethyl ether or THF used as a solvent must be anhydrous.[10]

Issue 2: Low Yield of this compound with Significant Starting Material Recovery.

  • Question: My reaction seems to have worked, but after workup, I have a low yield of the desired tertiary alcohol and have recovered a substantial amount of methyl isovalerate. What could be the cause?

  • Answer: This outcome typically points to an insufficient amount of active Grignard reagent or premature quenching of the reaction.

    Causality and Resolution:

    • Inaccurate Grignard Reagent Concentration: The reaction requires at least two equivalents of methylmagnesium iodide for every equivalent of methyl isovalerate. The first equivalent reacts to form a ketone intermediate, which is then attacked by the second equivalent to form the tertiary alcohol.[1][2][3][15][16] If the concentration of your Grignard reagent is lower than anticipated, there won't be enough to drive the reaction to completion.

      • Solution: It is good practice to titrate a small aliquot of your prepared Grignard reagent to determine its exact concentration before proceeding with the reaction.

    • Side Reaction with the Ester Carbonyl: While less common with highly reactive Grignard reagents like methylmagnesium iodide, enolization of the ester is a possible side reaction if a sterically hindered Grignard reagent were used.[4][17] However, the more likely culprit is quenching.

    • Atmospheric Moisture: If the reaction is not maintained under a strictly inert atmosphere, moisture from the air can slowly quench the Grignard reagent over the course of the reaction, reducing the effective amount available to react with the ester.[5]

      • Solution: Ensure a positive pressure of dry nitrogen or argon is maintained throughout the reaction.

Issue 3: Formation of a Significant Amount of a High-Boiling Point Byproduct.

  • Question: I've isolated my product, but I have a significant amount of a non-polar, high-boiling point impurity. What is it and how can I prevent its formation?

  • Answer: This is likely due to a side reaction known as Wurtz coupling.[18]

    Causality and Resolution:

    • Wurtz Coupling: This side reaction occurs when the Grignard reagent (CH₃MgI) reacts with the unreacted alkyl halide (CH₃I) to form a new carbon-carbon bond, in this case, ethane (CH₃-CH₃).[18] While ethane will not be isolated, if a higher molecular weight alkyl halide was used, the resulting alkane could be an impurity. In this specific synthesis, this is less of a concern for product contamination but represents a loss of Grignard reagent.

      • Solution: Add the methyl iodide dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This avoids a high local concentration of the alkyl halide.[18]

Frequently Asked Questions (FAQs)

Q1: Why must the reaction be conducted in an anhydrous ethereal solvent like diethyl ether or THF?

A1: There are two primary reasons for this. Firstly, Grignard reagents are highly reactive with protic solvents like water and alcohols, which would destroy the reagent.[10][11][12] Secondly, the ether solvent is crucial for stabilizing the Grignard reagent. The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom, forming a soluble complex that prevents the reagent from precipitating out of solution and maintains its reactivity.[19]

Q2: Why are two equivalents of the Grignard reagent necessary when starting with an ester?

A2: The reaction of a Grignard reagent with an ester proceeds in two steps. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and eliminates the alkoxy group (in this case, methoxide) to form a ketone. This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[1][2][3][15][16]

Q3: What is the purpose of the acidic workup, and what are the common reagents used?

A3: The initial Grignard reaction produces a magnesium alkoxide salt of the tertiary alcohol.[20] The acidic workup has two main purposes: to protonate the alkoxide to yield the final neutral alcohol and to quench any unreacted Grignard reagent.[20] A common and effective quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl), which is acidic enough to protonate the alkoxide but mild enough to avoid potential side reactions with the tertiary alcohol.[20] Dilute mineral acids like HCl or H₂SO₄ can also be used, but care must be taken as they can sometimes promote dehydration of the tertiary alcohol.[21][22]

Q4: My reaction mixture turned cloudy and then black. Is this normal?

A4: A cloudy or grayish appearance is a positive sign that the Grignard reagent is forming.[7] However, a black color may indicate decomposition of the reagent, which can be caused by overheating or the presence of impurities.[7][19] It is important to control the rate of addition of the alkyl halide to maintain a gentle reflux and avoid excessive heating.[5]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from methyl isovalerate and methyl iodide.

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume/Mass
Magnesium Turnings24.31-0.112.67 g
Iodine253.81--1-2 small crystals
Anhydrous Diethyl Ether74.120.713-100 mL
Methyl Iodide141.942.280.104.39 mL (9.99 g)
Methyl Isovalerate116.160.8830.055.66 mL (5.00 g)
Saturated NH₄Cl (aq)---~50 mL
Part 1: Formation of the Grignard Reagent (Methylmagnesium Iodide)
  • Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Equip the flask with a magnetic stir bar. Place the magnesium turnings and a few crystals of iodine in the flask.

  • Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of methyl iodide in 30 mL of anhydrous diethyl ether. Add about 10% of the methyl iodide solution to the magnesium suspension.[7]

  • Observation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[7] If the reaction does not start, gently warm the flask with a heat gun or crush some of the magnesium turnings with a dry glass rod.[6][21]

  • Reagent Formation: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady but gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[15] The resulting dark, cloudy solution is the Grignard reagent.

Part 2: Reaction with Methyl Isovalerate
  • Cooling: Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the methyl isovalerate in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0°C.[15]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.[15]

Part 3: Work-up and Purification
  • Quenching: Cool the reaction mixture back to 0°C in an ice-water bath. Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise to quench the reaction.[20] This process is exothermic and will produce a white precipitate of magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[20]

  • Washing: Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine (saturated NaCl solution).[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.[15]

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Visualizations

Grignard Reaction Mechanism

Grignard_Mechanism cluster_reagent Grignard Reagent Formation cluster_reaction Reaction with Ester cluster_workup Aqueous Workup CH3I Methyl Iodide CH3MgI Methylmagnesium Iodide CH3I->CH3MgI + Mg Mg Magnesium Mg->CH3MgI Et2O Diethyl Ether Et2O->CH3MgI stabilization Ester Methyl Isovalerate Intermediate Tetrahedral Intermediate Ester->Intermediate + 1 eq. CH3MgI Ketone Ketone Intermediate Intermediate->Ketone - Mg(OMe)I Alkoxide Tertiary Alkoxide Ketone->Alkoxide + 1 eq. CH3MgI Alcohol This compound Alkoxide->Alcohol + H3O+ H3O H3O+ (Workup)

Caption: Mechanism of this compound synthesis.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield of Tertiary Alcohol Check_SM Significant Starting Material Recovered? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Cause_Quench Probable Cause: - Insufficient Grignard Reagent - Premature Quenching Yes_SM->Cause_Quench Check_Byproduct High-Boiling Point Byproduct Present? No_SM->Check_Byproduct Solution_Quench Solution: - Titrate Grignard Reagent - Ensure Anhydrous Conditions - Maintain Inert Atmosphere Cause_Quench->Solution_Quench Yes_Byproduct Yes Check_Byproduct->Yes_Byproduct No_Byproduct No Check_Byproduct->No_Byproduct Cause_Wurtz Probable Cause: Wurtz Coupling Yes_Byproduct->Cause_Wurtz Other_Issues Consider other issues: - Incomplete reaction - Product loss during workup No_Byproduct->Other_Issues Solution_Wurtz Solution: - Slow, controlled addition of alkyl halide Cause_Wurtz->Solution_Wurtz

Caption: Troubleshooting workflow for low product yield.

References

  • Filo. (2023, October 2). How does water affect Grignard reagents? Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2019, April 28). How dangerous is actually adding water to Grignard reagent? r/chemistry. Retrieved from [Link]

  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]

  • Ashenhurst, J. (2015, November 13). Why Grignard Reagents React With Water. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]

  • Quora. (2019, November 13). What happens when a Grignard reagent is treated with water? Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

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Technical Support Center: Synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-trimethylhexan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered tertiary alcohol. We provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to ensure the success of your experiments.

Recommended Synthetic Protocol: Grignard Reaction

The most direct and reliable method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to the carbonyl carbon of 4,5-dimethylhexan-2-one.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or THF

  • Methyl iodide or methyl bromide

  • 4,5-dimethylhexan-2-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled hot under a dry, inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a three-neck flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a small portion of anhydrous diethyl ether.

    • Dissolve methyl halide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the methyl halide solution to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

    • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition of Ketone:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve 4,5-dimethylhexan-2-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain this temperature throughout the addition to minimize side reactions.

    • After addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding cold, saturated aqueous NH₄Cl solution. This is a milder alternative to strong acids and helps prevent dehydration of the tertiary alcohol product.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low, and I've recovered a significant amount of my starting ketone, 4,5-dimethylhexan-2-one. What is the likely cause?

Answer: This is a classic symptom of enolization , a major competitive side reaction. The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone to form a magnesium enolate.[1] This enolate is unreactive towards further nucleophilic attack and, upon aqueous workup, is simply protonated back to the starting ketone.

Mechanistic Insight: The reaction pathway is dictated by a competition between the Grignard reagent acting as a nucleophile (desired) and a base (side reaction). The steric hindrance around the carbonyl group of 4,5-dimethylhexan-2-one can slow down the rate of nucleophilic addition, giving the base-catalyzed enolization pathway a greater opportunity to occur.[1]

Solutions:

  • Temperature Control: Perform the ketone addition at low temperatures (0 °C or even -78 °C). Lower temperatures generally favor the more organized transition state of nucleophilic addition over the less-ordered enolization.

  • Rate of Addition: Add the ketone solution to the Grignard reagent very slowly. This keeps the instantaneous concentration of the ketone low, which can disfavor the bimolecular enolization process.

  • Use of Additives (Advanced): The addition of cerium(III) chloride (CeCl₃) can be highly effective. CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack while reducing the basicity of the organometallic species (Luche conditions).

DOT Visualization: Competing Pathways

G cluster_0 Reaction Start cluster_1 Reaction Pathways cluster_2 Products Ketone 4,5-Dimethylhexan-2-one Addition Nucleophilic Addition (Desired Pathway) Ketone->Addition Favored at low temp Enolization Enolization (Side Reaction) Ketone->Enolization Grignard as Base Grignard CH3MgBr Grignard->Addition Grignard->Enolization Alcohol This compound (Desired Product) Addition->Alcohol Enolate Mg Enolate Intermediate Enolization->Enolate RecoveredKetone Recovered Ketone (After Workup) Enolate->RecoveredKetone Aqueous Workup

Caption: Competition between nucleophilic addition and enolization.

Question 2: My spectral analysis (NMR, GC-MS) shows the presence of alkene impurities. Where did they come from?

Answer: The presence of alkenes is almost certainly due to the dehydration of the tertiary alcohol product, this compound. Tertiary alcohols are highly susceptible to elimination reactions, especially under acidic conditions and/or with heating.

Mechanistic Insight: During an acidic workup (e.g., using HCl or H₂SO₄), the hydroxyl group is protonated to form a good leaving group (water). The subsequent loss of water generates a tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form an alkene.

Potential Alkene Products:

  • 2,4,5-Trimethylhex-1-ene (Hofmann product)

  • 2,4,5-Trimethylhex-2-ene (Zaitsev product, likely major)

Solutions:

  • Mild Workup: Avoid strong acids for quenching the reaction. The recommended protocol uses a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~4.5-5.5) and sufficient to protonate the alkoxide without causing significant dehydration.

  • Temperature Control During Workup: Perform the quench and subsequent extractions at low temperatures (0-10 °C) to minimize the rate of any potential elimination reactions.

  • Careful Distillation: When purifying by distillation, be mindful of the temperature. Use vacuum distillation to lower the boiling point and avoid thermally induced decomposition/dehydration of the product.

Question 3: The Grignard reaction fails to initiate, or the yield of the Grignard reagent is very low.

Answer: This is a common issue related to the formation of the Grignard reagent itself. The reaction occurs on the surface of the magnesium metal and is highly sensitive to impurities and atmospheric conditions.

Causes & Solutions:

  • Wet Glassware/Solvents: Grignard reagents are extremely strong bases and react violently with water.[2][3] Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents are anhydrous grade.

  • Passive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the alkyl halide from reacting with the metal.

    • Activation: Use a crystal of iodine. The iodine reacts with the magnesium surface to form MgI₂, exposing fresh, reactive metal. Alternatively, a small amount of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, activating the surface. Mechanical activation by crushing the magnesium turnings in the flask (under inert gas) can also be effective.

  • Inhibitors: Ensure the alkyl halide is pure and free from any alcohol stabilizers, which would quench the Grignard reagent as it forms.

DOT Visualization: Troubleshooting Workflow

G Start Problem: Low Yield or No Reaction CheckKetone Recovered Starting Ketone? Start->CheckKetone CheckAlkene Alkene Impurities Detected? CheckKetone->CheckAlkene No Sol_Enolization Cause: Enolization - Lower reaction temperature - Slow ketone addition - Consider CeCl3 CheckKetone->Sol_Enolization Yes CheckGrignard Grignard Formation Failed? CheckAlkene->CheckGrignard No Sol_Dehydration Cause: Dehydration - Use sat. NH4Cl for workup - Keep workup cold - Use vacuum distillation CheckAlkene->Sol_Dehydration Yes Sol_Activation Cause: Inactive Mg / Wet Conditions - Activate Mg with I2 - Ensure anhydrous solvents - Flame-dry glassware CheckGrignard->Sol_Activation Yes Success Successful Synthesis CheckGrignard->Success No, reaction proceeds Sol_Enolization->Success Sol_Dehydration->Success Sol_Activation->Success

Sources

Technical Support Center: Optimizing the Synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4,5-trimethylhexan-2-ol. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this tertiary alcohol. The primary synthetic route discussed is the Grignard reaction, a powerful C-C bond-forming reaction ideal for this transformation.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction to synthesize this compound resulted in a very low yield. What are the most common culprits?

A1: A low yield in this synthesis typically points to one of three areas: the integrity of the Grignard reagent, competing side reactions during the addition to the ketone, or losses during the workup. The Grignard reaction is notoriously sensitive to specific conditions.

The most plausible synthetic route is the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) with 4,5-dimethylhexan-2-one. The key challenges are:

  • Grignard Reagent Viability: Grignard reagents are strong bases and nucleophiles that are readily destroyed by protic sources, most commonly water.[3][4] Incomplete formation or accidental quenching of the reagent is a primary cause of failure.

  • Side Reactions: The Grignard reagent can act as a base instead of a nucleophile, leading to the enolization of the ketone (4,5-dimethylhexan-2-one).[2][5] Steric hindrance around the ketone's carbonyl group can favor this pathway over the desired nucleophilic addition.[2][6]

  • Reaction Conditions: Grignard reactions are exothermic. Poor temperature control can accelerate side reactions, such as Wurtz coupling during reagent formation or enolization during the addition step.[5]

  • Workup & Purification Losses: The formation of stable magnesium salt emulsions during the aqueous quench can make extraction difficult, leading to significant product loss.[7]

Q2: I suspect my methyl Grignard reagent is the problem. How can I ensure its successful formation and verify its concentration?

A2: This is a crucial control point. The quality of your Grignard reagent dictates the success of the entire synthesis.

  • Absolute Anhydrous Conditions: This is non-negotiable. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[5] The solvent, typically diethyl ether or tetrahydrofuran (THF), must be anhydrous.[1][3] Using a freshly opened bottle of anhydrous solvent or a properly dried and distilled solvent is imperative.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can inhibit or prevent the reaction. To initiate the reaction, you can use activating agents like a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[7] Gentle warming or sonication can also help initiate the reaction.[8]

  • Quantitative Verification (Titration): Visual cues like bubbling and cloudiness are good indicators of formation, but they are not quantitative.[5] To avoid using an incorrect stoichiometric amount, you must determine the exact concentration of your prepared Grignard reagent. A common and reliable method is titration against a known concentration of I₂ in THF, where the disappearance of the iodine color serves as the endpoint.[5][7] An alternative is titration with a solution of a secondary alcohol (like sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.

Q3: I've confirmed my Grignard reagent is good, but the yield is still poor after reacting with 4,5-dimethylhexan-2-one. What side reactions are occurring?

A3: If the Grignard reagent is viable, the low yield is likely due to competing side reactions during the nucleophilic addition step. For the synthesis of this compound, the primary side reaction is enolization .

  • Mechanism of Enolization: 4,5-dimethylhexan-2-one has acidic protons on the carbons alpha to the carbonyl group (C1 and C3). The methyl Grignard reagent, being a strong base, can abstract one of these protons to form a magnesium enolate.[2] This pathway consumes both the Grignard reagent and the ketone, and upon acidic workup, the starting ketone is regenerated, drastically reducing the yield of the desired tertiary alcohol.[2]

  • Why it Competes: The reaction is a competition between nucleophilic attack at the carbonyl carbon and deprotonation at the alpha-carbon. Steric hindrance around the carbonyl can slow the rate of nucleophilic attack, making the kinetically faster deprotonation more favorable. While 4,5-dimethylhexan-2-one is not excessively hindered, the branching at C4 can influence this balance.

To mitigate enolization, you should control the reaction temperature carefully. See Q4 for details.

Q4: How do reaction conditions, specifically temperature, affect the yield?

A4: Temperature control is critical for maximizing the yield of this compound.

  • Grignard Reagent Formation: This step is exothermic. The addition of the alkyl halide to the magnesium suspension should be done at a rate that maintains a gentle reflux.[8] Overheating can promote the Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted alkyl halide.[5]

  • Addition of Ketone: This is the most critical stage for temperature control. The addition of the ketone to the Grignard reagent should be performed at a low temperature, typically 0°C using an ice bath.[1][9] Adding the ketone dropwise to the stirred Grignard solution (never the other way around) helps to keep the concentration of the ketone low at any given moment, further disfavoring side reactions. Low temperatures significantly favor the desired nucleophilic addition over the competing enolization pathway.[9][10] After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.[1]

Q5: What are the best practices for the workup and purification of this compound to minimize product loss?

A5: A clean and efficient workup is essential to isolate your product.

  • Quenching the Reaction: The reaction is quenched to protonate the magnesium alkoxide intermediate and to dissolve the magnesium salts.[11] Instead of water or strong acids alone, a saturated aqueous solution of ammonium chloride (NH₄Cl) is highly recommended.[7] This solution is acidic enough to protonate the alkoxide but not so acidic as to cause potential elimination side reactions (dehydration) of the tertiary alcohol product. The quench should be performed slowly and at 0°C to manage the exotherm.

  • Breaking Emulsions: Magnesium salts can form persistent emulsions between the aqueous and organic layers, trapping the product. If an emulsion forms, adding more of the organic solvent (e.g., diethyl ether) or a saturated NaCl solution (brine) can help break it.[7] Gentle swirling in the separatory funnel instead of vigorous shaking can also prevent tight emulsions.

  • Extraction and Drying: After separating the layers, the aqueous layer should be extracted at least twice more with fresh solvent to recover all the product. The combined organic layers are then washed with brine, which helps remove residual water. Finally, dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to prevent decomposition.

Troubleshooting Summary Table

Parameter Common Issue Recommended Action & Rationale
Reagents & Glassware Presence of moistureFlame-dry all glassware under vacuum; use anhydrous solvents. Water quenches the Grignard reagent.[3][5]
Mg Activation Reaction fails to initiateAdd a small iodine crystal or 1,2-dibromoethane to activate the Mg surface.[7]
Grignard Concentration Incorrect stoichiometry usedTitrate the formed Grignard reagent to determine its exact molarity before use.[5][7]
Reaction Temperature Low yield due to side reactionsAdd the ketone to the Grignard solution at 0°C to favor nucleophilic addition over enolization.[1][9]
Workup Procedure Emulsion formation, product lossQuench the reaction at 0°C with saturated aqueous NH₄Cl. Use brine to wash and help break emulsions.[7]
Starting Ketone Purity Impurities inhibiting reactionEnsure the 4,5-dimethylhexan-2-one is pure, as acidic impurities will consume the Grignard reagent.

Optimized Experimental Protocol

This protocol details the synthesis of this compound from 4,5-dimethylhexan-2-one and methyl bromide.

Part 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Set up a three-necked, flame-dried 250 mL round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (2.67 g, 0.11 mol) in the flask.

  • Add a small crystal of iodine.

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, place a solution of methyl bromide (10.44 g, 0.11 mol) in 40 mL of anhydrous diethyl ether.

  • Add a small portion (~5 mL) of the methyl bromide solution to the magnesium. Initiation should be observed by the disappearance of the iodine color and gentle bubbling. If not, gently warm the flask.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting grey/brown solution is your Grignard reagent.

  • Allow the solution to cool to room temperature. (Optional but recommended: titrate a small aliquot to determine the precise concentration).

Part 2: Synthesis of this compound

  • Cool the prepared Grignard reagent solution to 0°C in an ice-water bath.

  • Dissolve 4,5-dimethylhexan-2-one (12.82 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0°C over 30-45 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Part 3: Workup and Purification

  • Cool the reaction flask back to 0°C in an ice bath.

  • Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. A white precipitate of magnesium salts will form.

  • Transfer the entire mixture to a separatory funnel.

  • Separate the organic (ether) layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Combine all organic layers and wash with 50 mL of saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visual Workflow: Troubleshooting Low Yield

Below is a decision tree to help diagnose the cause of low product yield in the Grignard synthesis.

TroubleshootingWorkflow start Low Yield of This compound grignard_issue Grignard Reagent Issues? start->grignard_issue reaction_issue Reaction Condition Issues? start->reaction_issue workup_issue Workup & Purification Issues? start->workup_issue formation_fail Did reaction initiate? (Bubbling, color change) grignard_issue->formation_fail Formation concentration_low Incorrect Stoichiometry? grignard_issue->concentration_low Quantification enolization Enolization Side Reaction? reaction_issue->enolization temp_control Poor Temperature Control? reaction_issue->temp_control emulsion Emulsion during Extraction? workup_issue->emulsion loss Product Loss during Purification? workup_issue->loss sol_activate Activate Mg: Iodine, 1,2-dibromoethane formation_fail->sol_activate No sol_dry Use Anhydrous Reagents & Glassware formation_fail->sol_dry No sol_titrate Titrate Grignard Before Use concentration_low->sol_titrate Yes sol_low_temp Add Ketone at 0°C enolization->sol_low_temp Likely temp_control->sol_low_temp Yes sol_quench Quench with sat. NH4Cl solution emulsion->sol_quench Yes sol_distill Purify via Vacuum Distillation loss->sol_distill Possible

Caption: Decision tree for troubleshooting low product yield.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][2]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link][12]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link][13]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link][14]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link][11]

  • Google Patents. (n.d.). CN111072451B - Hydrolysis process of Grignard reaction metal organic product. Retrieved from [15]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link][3]

  • Whitmore, F. C., & George, R. S. (1942). A Study of Reactions of Grignard Reagents at Low Temperatures. Journal of the American Chemical Society, 64(6), 1239–1242. [Link][9]

  • Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. Retrieved from [Link][4]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link][16]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link][17]

  • ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. Retrieved from [Link][6]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][18]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link][8]

  • Organic-Reaction.com. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link][19]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link][20]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link][21]

  • Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone?. r/chemhelp. Retrieved from [Link][10]

Sources

Technical Support Center: Synthesis and Handling of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2,4,5-Trimethylhexan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the experimental procedures involving this tertiary alcohol. Our goal is to equip you with the knowledge to anticipate and prevent common issues, particularly the undesired rearrangement of the carbon skeleton during synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its rearrangement a concern?

A1: this compound is a tertiary alcohol with the chemical formula C9H20O.[1][2] Its structure features a hydroxyl group on a carbon atom that is bonded to three other carbon atoms. This structural feature makes it susceptible to rearrangement reactions, especially under acidic conditions.[3][4] The primary concern is the potential for a Wagner-Meerwein rearrangement, where a methyl or hydride group migrates to a neighboring carbocation, leading to the formation of a more stable carbocation and, consequently, a mixture of isomeric alcohol products.[5] This isomerization complicates purification and reduces the yield of the desired product.

Q2: What is the most common method for synthesizing this compound?

A2: The most prevalent and effective method for synthesizing this compound is the Grignard reaction.[6][7][8] This involves the reaction of a suitable ketone, in this case, 4,5-dimethylhexan-2-one, with methylmagnesium halide (e.g., methylmagnesium bromide or iodide). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone to form a magnesium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol.[9][10][11]

Q3: What are the potential rearranged isomers of this compound?

A3: Under rearrangement-promoting conditions, several isomeric structures can be formed. The most likely rearranged products would result from a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation. Potential isomers could include 2,3,5-trimethylhexan-2-ol,[12] 2,4,4-trimethylhexan-2-ol,[13] and other structural variations depending on the specific shifts that occur.

Q4: How can I confirm the identity and purity of my this compound product?

A4: A combination of spectroscopic techniques is recommended for unambiguous identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton and carbon NMR spectra will show characteristic shifts and splitting patterns for the different methyl groups and the hydroxyl proton, allowing you to distinguish it from its rearranged isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the desired product from any rearranged byproducts and unreacted starting materials. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can help confirm the structure.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low yield of the desired product with a significant amount of rearranged isomers detected.

Cause: This is the most common problem and is almost always due to the formation and subsequent rearrangement of a carbocation intermediate. This is particularly prevalent during the acidic workup of the Grignard reaction. Tertiary alcohols are prone to dehydration and rearrangement in the presence of strong acids.[14][15] The initially formed tertiary carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift.[3][4][16][17]

Solution:

  • Mild Acidic Workup: Avoid using strong, hot acids for quenching the reaction. A cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred method for the workup of Grignard reactions leading to tertiary alcohols.[9] This weakly acidic solution protonates the alkoxide to form the alcohol while minimizing the risk of carbocation formation and subsequent rearrangement.

  • Low Temperature: Maintain a low temperature (0 °C) during the addition of the quenching agent. This helps to dissipate the heat generated from the exothermic reaction and further reduces the likelihood of side reactions.

Experimental Protocol: Optimized Grignard Reaction Workup

  • After the Grignard reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride dropwise. Maintain the temperature below 10 °C.

  • Continue stirring for 15-30 minutes at 0 °C after the addition is complete.

  • Allow the mixture to warm to room temperature and then proceed with the extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: The formation of a significant amount of an alkene byproduct.

Cause: This is a result of the acid-catalyzed dehydration of the tertiary alcohol.[15][18] The carbocation intermediate formed can lose a proton from an adjacent carbon to form an alkene. This is especially problematic if strong acids and elevated temperatures are used during the workup or purification steps.

Solution:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Any moisture will react with the Grignard reagent, reducing its effective concentration and potentially leading to side reactions.

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete consumption of the ketone.

  • Purification Method: Avoid purification methods that involve high temperatures or acidic conditions, such as distillation at atmospheric pressure if the alcohol is high-boiling. Vacuum distillation at a lower temperature is a better option. Column chromatography on silica gel can also be used, but it's important to use a non-acidic eluent system. In some cases, washing the silica gel with a triethylamine solution before packing the column can help to neutralize acidic sites.

Issue 3: Incomplete reaction, with a significant amount of starting ketone remaining.

Cause: This can be due to several factors, including impure or improperly prepared Grignard reagent, insufficient reaction time, or steric hindrance.

Solution:

  • Grignard Reagent Quality: Ensure the magnesium turnings are fresh and activated. The alkyl halide should be pure and dry. The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dried.

  • Reaction Time and Temperature: While the initial addition is often done at a low temperature to control the exotherm, allowing the reaction to stir at room temperature or even gentle reflux for a period after the addition can help drive it to completion.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Use of Additives: In some cases, the addition of a catalyst such as cerium(III) chloride (Luche reduction conditions, although more commonly for reductions, it can sometimes improve Grignard additions) or the use of additives like ethers and quaternary ammonium compounds can enhance the reactivity of the Grignard reagent.[8]

Data Summary: Impact of Workup Conditions
Workup ConditionExpected Outcome for this compoundRationale
Cold, saturated aq. NH₄Cl High yield of desired tertiary alcohol, minimal rearrangement.Mildly acidic conditions protonate the alkoxide without promoting carbocation formation.[9]
Dilute HCl or H₂SO₄ at 0 °C Moderate yield, potential for some rearrangement and dehydration byproducts.Stronger acid can lead to some carbocation formation even at low temperatures.
Concentrated HCl or H₂SO₄, room temp. Low yield, significant amounts of rearranged alcohols and alkenes.Harsh acidic and thermal conditions strongly favor carbocation formation, rearrangement, and elimination.[14][15]
Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound via a Grignard reaction and the competing rearrangement pathway.

G cluster_synthesis Desired Synthesis Pathway cluster_rearrangement Undesired Rearrangement Pathway Ketone 4,5-Dimethylhexan-2-one Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide + Grignard Reagent Grignard CH3MgBr Grignard->Alkoxide Desired_Product This compound Alkoxide->Desired_Product Mild Workup Carbocation_Initial Initial Tertiary Carbocation Alkoxide->Carbocation_Initial Harsh Workup Workup_Good Cold aq. NH4Cl Workup Workup_Bad Strong Acid Workup Rearrangement 1,2-Hydride/Methyl Shift (Wagner-Meerwein) Carbocation_Initial->Rearrangement Carbocation_Rearranged Rearranged (More Stable) Tertiary Carbocation Rearrangement->Carbocation_Rearranged Rearranged_Product Rearranged Alcohol Isomers Carbocation_Rearranged->Rearranged_Product + H2O Alkene_Product Alkene Byproducts Carbocation_Rearranged->Alkene_Product - H+

Caption: Synthetic and rearrangement pathways for this compound.

III. References

  • Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry, 72(16), 6004-6010. [Link]

  • Reactions of Alcohols. University of Calgary. [Link]

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Wagner–Meerwein rearrangement. Wikipedia. [Link]

  • How to purify tertiary alcohol? ResearchGate. [Link]

  • Carbocation Rearrangements. Chemistry LibreTexts. [Link]

  • This compound. PubChem. [Link]

  • 2,4,5-trimethyl-2-hexanol. NIST WebBook. [Link]

  • 2,3,5-Trimethylhexan-2-ol. PubChem. [Link]

  • 2,4,4-Trimethylhexan-2-ol. PubChem. [Link]

  • Stereochemistry and Rearrangement of Carbocations. Pharmaguideline. [Link]

  • Carbocation rearrangements. Lumen Learning. [Link]

  • 9.17: Carbocation Rearrangements. Chemistry LibreTexts. [Link]

  • dehydration of more complicated alcohols. Chemguide. [Link]

  • Method for preparing tertiary alcohol by means of Grignard reaction. Google Patents.

  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

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Technical Support Center: Scaling Up 2,4,5-Trimethylhexan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2,4,5-trimethylhexan-2-ol. We will address common challenges, provide in-depth troubleshooting protocols, and detail optimized experimental procedures to ensure reproducible, high-yield outcomes. The synthesis of this sterically hindered tertiary alcohol presents unique challenges that require careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and scalable synthetic route to this compound?

The most common and efficient method is the Grignard reaction.[1] This involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr) to the carbonyl carbon of 3,4-dimethylpentan-2-one. This approach is favored because it builds the tertiary alcohol framework in a single step from readily available precursors.

Q2: Why are strictly anhydrous ("dry") conditions so critical for this reaction?

Grignard reagents are extremely strong bases.[2] If any protic solvent like water is present, the Grignard reagent will be rapidly protonated in an acid-base reaction.[3] This converts the Grignard reagent into methane gas, rendering it inactive and preventing the desired reaction with the ketone, which ultimately leads to a significant drop in yield.[3] All glassware must be rigorously dried, and anhydrous solvents are mandatory.[4]

Q3: What are the primary side reactions that lower the yield of this compound?

The two most significant side reactions are:

  • Enolization of the Ketone: The ketone starting material, 3,4-dimethylpentan-2-one, has acidic protons on the carbon adjacent to the carbonyl group (the α-carbon). The Grignard reagent can act as a base, abstracting one of these protons to form a magnesium enolate.[3][5] Upon workup, this simply regenerates the starting ketone, leading to low conversion and yield.[5]

  • Wurtz Coupling: During the formation of the Grignard reagent itself, a side reaction can occur where the newly formed Grignard reagent attacks the starting alkyl halide.[4] This results in the formation of a dimer (in this case, ethane), consuming the reagent and reducing its effective concentration.

Q4: How can I confirm that my Grignard reagent has formed successfully before adding the ketone?

Visual cues are the first indicator; the reaction mixture should turn cloudy and grayish as the magnesium is consumed.[4] However, for quantitative and reproducible results, the concentration of the freshly prepared Grignard reagent must be determined via titration before use.[3] This ensures the correct stoichiometry is used in the subsequent reaction.

Synthesis and Mechanistic Overview

The core of the synthesis is the nucleophilic addition of the methyl group from the Grignard reagent to the electrophilic carbonyl carbon of the ketone.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup CH3Br Methyl Bromide (CH₃Br) Grignard Methylmagnesium Bromide (CH₃MgBr) CH3Br->Grignard Reacts with Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Grignard_reagent CH₃MgBr (from Step 1) Ketone 3,4-Dimethylpentan-2-one Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide Alkoxide_intermediate Alkoxide (from Step 2) Grignard_reagent->Alkoxide 1. Nucleophilic Attack Workup Aqueous Acid (e.g., NH₄Cl, H₂SO₄) Product This compound (Product) Workup->Product Alkoxide_intermediate->Product 2. Protonation

Caption: Overall workflow for the Grignard synthesis of this compound.

Troubleshooting Guide for Synthesis

This section addresses the most common issues encountered during the synthesis and provides actionable solutions.

Problem / SymptomPotential Cause(s)Recommended Solution(s) & Explanation
Reaction fails to initiate during Grignard reagent formation (no cloudiness, no exotherm).1. Wet Glassware/Solvents: Presence of water quenches the reaction instantly.[4] 2. Passive Magnesium Surface: A layer of magnesium oxide (MgO) on the turnings prevents reaction.[4]1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use freshly distilled anhydrous solvents (diethyl ether or THF).[3] 2. Activate Magnesium: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings in a mortar and pestle before reaction to expose a fresh surface.[4][6]
Low yield of tertiary alcohol with significant recovery of starting ketone.Enolization of the Ketone: The Grignard reagent is acting as a base, abstracting an α-proton from the ketone, instead of as a nucleophile.[3][7] This is common with sterically hindered ketones.[5]1. Use Cerium(III) Chloride (Luche-Vanderesse Reaction): Add anhydrous CeCl₃ to the ketone before adding the Grignard reagent. This generates an organocerium reagent in situ, which is highly nucleophilic but less basic, strongly favoring addition over enolization.[8] 2. Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled addition product over the thermodynamically favored enolization.
Reaction mixture turns dark brown or black during Grignard formation.Overheating/Decomposition: Excessive heat can lead to decomposition of the Grignard reagent. Wurtz Coupling Products: Formation of finely divided metal from side reactions can cause darkening.[3]1. Control Temperature: Maintain a gentle reflux. The reaction is exothermic, so be prepared to cool the flask in an ice bath if the reflux becomes too vigorous. 2. Slow Addition: Add the methyl bromide solution dropwise to maintain a controllable reaction rate and minimize localized overheating that can favor side reactions.[4]
Formation of an emulsion during aqueous workup, making layer separation difficult.Precipitation of Magnesium Salts: Insoluble magnesium hydroxides and salts form during quenching, creating a thick emulsion.1. Use Saturated Ammonium Chloride (NH₄Cl): Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. It is acidic enough to protonate the alkoxide but mild enough to prevent emulsions and potential side reactions with the tertiary alcohol.[3] 2. Vigorous Stirring: Ensure vigorous stirring during the quench to keep the salts suspended.
Final product is difficult to purify from starting ketone.Incomplete Reaction: If the reaction did not go to completion, the boiling point of the starting ketone may be too close to the product for efficient separation by simple distillation.1. Drive Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent (concentration determined by titration) to ensure all the ketone is consumed. 2. Column Chromatography: If distillation is ineffective, purify the crude product using silica gel column chromatography.

Mechanistic Challenge: Addition vs. Enolization

The primary challenge with this specific synthesis is the competition between the desired nucleophilic addition and the yield-reducing enolization pathway. The choice of reaction conditions is critical to steer the outcome towards the desired product.

G cluster_0 Desired Pathway cluster_1 Side Reaction start Ketone + CH₃MgBr path1_step1 Nucleophilic Attack (Grignard as Nucleophile) start->path1_step1 Favored by low temp, CeCl₃ path2_step1 Proton Abstraction (Grignard as Base) start->path2_step1 Favored by high temp, steric hindrance path1_step2 Alkoxide Intermediate path1_step1->path1_step2 path1_step3 Protonation (Workup) path1_step2->path1_step3 path1_product Tertiary Alcohol (Product) path1_step3->path1_product path2_step2 Magnesium Enolate path2_step1->path2_step2 path2_step3 Protonation (Workup) path2_step2->path2_step3 path2_product Starting Ketone (Recovered) path2_step3->path2_product

Caption: Competing reaction pathways for the Grignard reagent with the ketone.

Detailed Experimental Protocols

Safety Note: Grignard reagents are highly reactive and pyrophoric. All procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) and with appropriate personal protective equipment.

Protocol 1: Preparation of Methylmagnesium Bromide (CH₃MgBr) in THF
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Magnesium Turnings24.312.92 g0.121.2
Methyl Bromide94.9410.44 g0.111.1
Anhydrous THF-100 mL--
Iodine253.811 crystal-catalytic

Procedure:

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.

  • Place the magnesium turnings and a single crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of methyl bromide in 20 mL of anhydrous THF.

  • Add ~5 mL of the methyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and a gray/cloudy appearance. Gentle warming may be required.

  • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction. The resulting gray solution is the Grignard reagent.

  • (Optional but Recommended) Titrate a small aliquot of the solution to determine the precise molarity before use.

Protocol 2: Synthesis of this compound
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3,4-Dimethylpentan-2-one128.2112.82 g0.101.0
CH₃MgBr Solution(from titration)~0.11 mol0.111.1
Anhydrous THF-50 mL--
Sat. aq. NH₄Cl-100 mL--

Procedure:

  • Dissolve the 3,4-dimethylpentan-2-one in 50 mL of anhydrous THF in a separate flame-dried flask under nitrogen.

  • Cool the ketone solution to 0 °C using an ice bath.

  • Slowly add the prepared Grignard reagent solution via cannula or dropping funnel to the stirred ketone solution over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Cool the reaction flask back to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.[3]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification

The crude product can be purified by fractional vacuum distillation. Due to the potential for dehydration of tertiary alcohols at high temperatures, distillation under reduced pressure is recommended. Alternatively, for high purity, silica gel chromatography can be employed.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]

  • Winter, A. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Dummies.com. [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?[Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • European Patent Office. (n.d.). Tertiary butyl alcohol purification - EP 0328258 B1. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. WordPress.com. [Link]

  • Google Patents. (n.d.).
  • Sciencemadness Discussion Board. (2016, February 19). Grignard successes and failures. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4,5-trimethylhexan-2-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively. This guide is structured as a series of questions and answers that address common issues encountered during the isolation and purification of this sterically hindered tertiary alcohol, which is frequently synthesized via Grignard reactions.

Section 1: Physicochemical Profile of this compound

Before troubleshooting purification, it is essential to understand the physical properties of the target molecule. These properties dictate the optimal separation techniques.

PropertyValueSource
Molecular Formula C₉H₂₀OPubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 66793-93-9NIST[2]
Boiling Point Estimated 170-185 °C at 760 mmHgNote: An exact experimental value is not readily available in the cited literature. This estimate is based on structurally similar branched C9 alcohols. Vacuum distillation is strongly recommended.
Polarity Moderately polar due to the hydroxyl (-OH) group, but the bulky alkyl chain reduces overall polarity compared to smaller alcohols.General Chemical Principles

Section 2: Synthesis Context - The Origin of Impurities

Nearly all purification challenges arise from the synthetic route used. The most common method for preparing a tertiary alcohol like this compound is the Grignard reaction, where a Grignard reagent (R-MgX) attacks a ketone.[3][4] Understanding the primary reaction and its potential side reactions is the first step in diagnosing impurity issues.

Grignard_Synthesis_and_Impurities cluster_main_reaction Main Reaction Pathway cluster_side_reactions Common Side Reactions ketone 4,5-Dimethylhexan-2-one (Ketone) intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack enolate Ketone Enolate ketone->enolate grignard CH₃MgBr (Grignard Reagent) grignard->intermediate wurtz Wurtz Coupling Product (e.g., Ethane) grignard->wurtz Dimerization grignard->enolate Acts as Base product This compound (Target Tertiary Alcohol) intermediate->product 2. Acidic Workup unreacted_ketone Unreacted Ketone enolate->unreacted_ketone Acidic Workup

Caption: Grignard synthesis of this compound and common side reactions.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark brown or black oil after the initial work-up. What causes this, and is it salvageable?

A1: Causality and Solution

Dark coloration in a crude Grignard reaction product is typically not from the desired alcohol but from high-molecular-weight byproducts or finely divided metallic magnesium.[3]

  • Causality: The primary cause is often a side reaction known as Wurtz coupling, where the Grignard reagent couples with any unreacted alkyl halide or itself, sometimes catalyzed by trace metal impurities in the magnesium turnings. This can create a complex mixture and polymeric materials. Overheating during Grignard reagent formation can also lead to decomposition and darkening.[3]

  • Troubleshooting Steps:

    • Do Not Distill Directly: Distilling a dark, tarry crude product is inadvisable. The non-volatile "tar" will remain in the distillation flask, potentially charring and making cleanup difficult. It can also cause bumping and contaminate the distillate.

    • Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable low-boiling solvent (e.g., diethyl ether or dichloromethane). Add a small amount (1-2% by weight) of activated carbon, stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite® or silica gel. This will adsorb many of the polymeric and colored impurities.

    • Solvent Removal: Carefully remove the solvent using a rotary evaporator. The remaining, likely lighter-colored oil, is now a better candidate for purification by distillation or chromatography.

Q2: I performed fractional distillation, but my final product is still contaminated with a lower-boiling impurity. What went wrong?

A2: Principles of Distillation and Common Errors

This issue points to incomplete removal of starting materials or solvents, or an inefficiency in the distillation setup itself. Fractional distillation separates liquids based on differences in their boiling points; the process relies on establishing a temperature gradient in a fractionating column where repeated vaporization-condensation cycles enrich the vapor in the more volatile component.[5][6]

  • Causality & Solutions:

    • Unreacted Starting Material: The most likely low-boiling contaminant is the starting ketone (4,5-dimethylhexan-2-one). Its boiling point is lower than the product alcohol, and if a significant amount remains, simple distillation may not be sufficient.

    • Inefficient Column: A short or poorly packed fractionating column (e.g., a Vigreux column) may not have enough theoretical plates to separate components with close boiling points. For challenging separations, a packed column (e.g., with Raschig rings or metal sponges) provides a larger surface area and is more effective.[5]

    • Distillation Rate: Heating the distillation flask too aggressively causes the vapor to travel up the column too quickly, preventing the necessary equilibrium between liquid and vapor phases.[7] The result is a phenomenon similar to simple distillation, where the distillate has a composition close to that of the initial vapor. The key is to heat slowly and maintain a steady, dropwise collection rate.

    • Recommendation: If you suspect a close-boiling impurity, re-distill the product using a longer, more efficient fractionating column under vacuum and at a slower rate.

Q3: My GC-MS analysis shows an impurity with a boiling point very close to my product. How can I separate them?

A3: Switching to Orthogonal Purification - Column Chromatography

When distillation fails due to very similar boiling points, the solution is to exploit a different chemical property for separation: polarity. Flash column chromatography is the ideal next step.[8]

  • Scientific Principle: The target alcohol has a polar hydroxyl (-OH) group, which will form hydrogen bonds with the polar stationary phase (silica gel, SiO₂). Non-polar or less polar impurities (like hydrocarbon byproducts from Wurtz coupling or unreacted ketone) will have weaker interactions and will therefore travel through the column more quickly.[9]

  • Practical Steps:

    • Choose the Right System:

      • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

      • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is used. You can determine the optimal ratio using Thin Layer Chromatography (TLC) first. A good starting point for your eluent system might be 5-10% ethyl acetate in hexane.

    • Execution: The less polar impurity will elute from the column first. As you collect fractions, you can gradually increase the polarity of the mobile phase (e.g., to 15-20% ethyl acetate) to speed up the elution of your target alcohol. Monitor the fractions by TLC to identify which ones contain the pure product.

Q4: I'm trying to use column chromatography, but my yield is very low, or the product won't come off the column.

A4: Common Chromatography Pitfalls

This is a frequent issue when purifying polar compounds like alcohols on silica gel.

  • Causality & Solutions:

    • Irreversible Adsorption: Silica gel is acidic and can sometimes strongly bind to compounds, especially if the eluent is not polar enough. Your product is essentially permanently stuck to the stationary phase.

    • Solution 1: Increase Eluent Polarity: If you see your product on a TLC plate but it won't move off the column, your mobile phase is not polar enough. You need to add a stronger eluting solvent. A common technique is to add 0.5-1% methanol to your hexane/ethyl acetate mixture. Methanol is very polar and is highly effective at eluting polar compounds from silica gel.

    • Solution 2: Use a Different Stationary Phase: If irreversible adsorption is a persistent problem, consider switching to a less acidic stationary phase like neutral alumina.[10] Alumina can provide different selectivity compared to silica and may be better suited for your specific compound and impurity profile.

    • Solution 3: Check for Sample Degradation: The acidity of silica gel can sometimes cause degradation of sensitive molecules, such as the elimination of water from a tertiary alcohol to form an alkene. If you suspect this, neutralizing the silica gel by pre-treating it with a base (like triethylamine) or using neutral alumina is recommended.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: High-Efficiency Vacuum Fractional Distillation

This protocol is designed to separate this compound from less volatile impurities or those with a boiling point difference of at least 20-25 °C.

  • Setup: Assemble a fractional distillation apparatus with a well-insulated, packed fractionating column (e.g., a 30 cm Vigreux or packed column). Use a vacuum-adapter and a cow-type receiver to collect fractions without breaking the vacuum. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise up the column. You should observe a "reflux ring" of condensing vapor gradually ascending. This indicates the column is reaching thermal equilibrium.

  • Collect Fractions:

    • Forerun: Collect the first fraction (the forerun), which will contain any residual solvents and low-boiling impurities. The temperature at the still head will be low and unstable during this phase.

    • Main Fraction: Once the temperature at the still head stabilizes, switch to a new receiving flask. Collect the main fraction over a narrow, stable temperature range. This is your purified product.

    • Final Fraction: If the temperature begins to rise again or drop, or if charring is observed in the distillation pot, stop the distillation.

  • Analysis: Analyze all collected fractions by GC-MS or NMR to confirm purity and identity.

SOP 2: Flash Column Chromatography

This protocol is for separating the target alcohol from impurities with different polarities.

  • TLC Analysis: First, analyze your crude mixture by TLC. Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane). The ideal system is one where the desired product has an Rf value of approximately 0.25-0.35.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Allow the silica to settle into a uniform, packed bed without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully apply this concentrated solution to the top of the silica bed.

  • Elution: Carefully add the mobile phase to the top of the column. Using positive pressure (from a pump or inert gas), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the outflow onto a TLC plate and visualizing them under a UV lamp or with a stain (e.g., potassium permanganate).

  • Gradient Elution (Optional): If the product is slow to elute, you can gradually increase the percentage of the polar solvent (e.g., from 10% to 20% ethyl acetate) to speed up its movement down the column.

  • Combine and Concentrate: Once you have identified the pure fractions via TLC, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Purification Strategy Workflow

This flowchart provides a logical decision-making process for purifying your crude product.

Purification_Workflow decision decision process process output output start Crude Product from Work-up check_purity1 Analyze by GC-MS / TLC start->check_purity1 purity_ok1 Purity > 98%? check_purity1->purity_ok1 distillation Perform Vacuum Fractional Distillation purity_ok1->distillation No final_product Pure Product purity_ok1->final_product Yes check_purity2 Analyze Distilled Product by GC-MS distillation->check_purity2 purity_ok2 Purity > 98%? check_purity2->purity_ok2 chromatography Perform Flash Column Chromatography purity_ok2->chromatography No (Close-boiling impurity) purity_ok2->final_product Yes check_purity3 Analyze Fractions by TLC/GC-MS chromatography->check_purity3 check_purity3->final_product

Caption: Decision workflow for purifying this compound.

Section 6: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428980, this compound. Retrieved from [Link]

  • Clark, J. (2023). Fractional distillation. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Google Patents. (2005). WO2005040078A1 - Purification of tertiary butyl alcohol. Retrieved from

  • EPIC Systems Group. (n.d.). Fractional Distillation. Retrieved from [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation? Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Ikeda, A., et al. (2004). Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. Journal of Chromatography A. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1959). US2913501A - Chromatographic purification of higher fatty alcohols. Retrieved from

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Technical Support Center: Decomposition Pathways of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4,5-trimethylhexan-2-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its experimental decomposition. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Part 1: Core Concepts: The "Why" Behind the Decomposition

Understanding the decomposition of this compound begins with recognizing its structure: it is a tertiary alcohol. This structural characteristic is the single most important factor dictating its reactivity.

FAQ: What is the primary decomposition pathway for this compound under standard laboratory conditions?

Under typical experimental conditions involving heat and an acid catalyst, the dominant decomposition pathway is an elimination reaction , specifically a dehydration to form various alkene isomers. Due to the stability of the intermediate carbocation, this reaction proceeds via a unimolecular elimination (E1) mechanism.[1][2][3]

The E1 mechanism for tertiary alcohols is a three-step process:

  • Protonation of the Alcohol: The reaction is initiated by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) donating a proton to the hydroxyl group of the alcohol. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺), an alkyloxonium ion.[1][3][4]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water, forming a tertiary carbocation intermediate. This is the rate-determining step of the reaction. The high stability of tertiary carbocations is why tertiary alcohols dehydrate more readily and at lower temperatures than secondary or primary alcohols.[1][2][3]

  • Deprotonation to Form an Alkene: A weak base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a π-bond (a double bond) and regenerating the acid catalyst.

Caption: General E1 mechanism for tertiary alcohol dehydration.

Part 2: Troubleshooting Guide: Navigating Experimental Challenges

Even with a well-understood mechanism, experiments can yield unexpected results. This section addresses common problems encountered during the dehydration of this compound.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield of Alkene Products 1. Insufficient Temperature: The reaction has not overcome the activation energy for dehydration.Solution: Gradually increase the reaction temperature. Tertiary alcohols dehydrate at milder temperatures (25-80°C) than primary or secondary alcohols, but sufficient heat is still required.[3]
2. Catalyst Inactivity/Insufficiency: The acid catalyst concentration is too low or the catalyst has been neutralized.Solution: Ensure the correct catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or H₃PO₄) is used. Verify the purity and concentration of the acid.
3. Competing Ether Formation: At lower temperatures, a competing Sₙ1 reaction can occur where another alcohol molecule acts as a nucleophile, attacking the carbocation to form an ether.Solution: Increase the reaction temperature. Elimination reactions are entropically favored over substitution reactions and become more dominant at higher temperatures.[3]
Unexpected Product Isomer Ratio 1. Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of the less stable (Hofmann) product over the more stable (Zaitsev) product.Solution: To favor the thermodynamically more stable Zaitsev product (the most substituted alkene), ensure the reaction reaches equilibrium by using a longer reaction time and a suitable temperature.
2. Carbocation Rearrangement: Although the initial tertiary carbocation is stable, rearrangements (e.g., hydride or methyl shifts) can occur to form an even more stable carbocation, leading to different alkene skeletons.Solution: Analyze the full product mixture by GC-MS and NMR to identify any rearranged structures. If rearrangements are problematic, consider using milder conditions (lower temperature, shorter reaction time) to minimize their occurrence.
Formation of Dark, Polymeric Byproducts 1. Cationic Polymerization: The highly reactive carbocation intermediate can initiate the polymerization of the alkene products, especially in the presence of a strong acid.Solution: Use the minimum effective concentration of the acid catalyst. Remove the alkene product from the reaction mixture as it is formed, for example, by fractional distillation if there is a sufficient boiling point difference.
2. Charring/Decomposition: Excessively high temperatures can lead to nonspecific decomposition and charring of the organic material.Solution: Carefully control the reaction temperature using a regulated heating mantle or oil bath. Do not exceed the optimal temperature range for the dehydration.

Part 3: Experimental Protocol & Workflow

This section provides a standard laboratory protocol for the acid-catalyzed dehydration of this compound.

Protocol: Dehydration of this compound

Objective: To synthesize a mixture of alkene isomers from this compound via acid-catalyzed dehydration and analyze the product distribution.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Heating mantle with stirrer

  • Ice bath

Procedure:

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask as the reaction vessel. Ensure all glassware is dry.

  • Reaction: Add this compound to the reaction flask. Cool the flask in an ice bath. Slowly and with stirring, add a catalytic amount of concentrated H₂SO₄ (approx. 5-10% by volume).

  • Heating: Gently heat the mixture to the appropriate temperature (start around 60-80°C). The lower-boiling alkene products will begin to distill over. Collect the distillate in a receiver cooled in an ice bath.

  • Workup: Transfer the collected distillate to a separatory funnel.

  • Neutralization: Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Vent the funnel frequently.

  • Washing: Wash with water to remove any remaining salts.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄.

  • Isolation: Decant or filter the dried liquid to remove the drying agent.

  • Analysis: Analyze the final product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the identity and relative ratio of the alkene isomers. Further characterization can be performed using ¹H and ¹³C NMR spectroscopy.

Workflow A 1. Assemble Apparatus (Fractional Distillation) B 2. Charge Reactants (Alcohol + Acid Catalyst) A->B C 3. Heat & Distill (Collect Alkene Products) B->C D 4. Transfer to Separatory Funnel C->D E 5. Neutralize with NaHCO₃ D->E F 6. Wash with H₂O E->F G 7. Dry with MgSO₄ F->G H 8. Isolate Product (Decant/Filter) G->H I 9. Analyze (GC-MS, NMR) H->I

Caption: Experimental workflow for alcohol dehydration.

Part 4: Frequently Asked Questions (FAQs)

Q1: Which alkene isomers are expected from the dehydration of this compound, and which should be the major product?

Two primary products are expected, resulting from the removal of a proton from a carbon adjacent to the carbocation at C2.

  • Major Product (Zaitsev Product): Removal of a proton from C3 results in 2,4,5-trimethylhex-2-ene . This is a tri-substituted alkene and is the more thermodynamically stable product, thus it is predicted to be the major product according to Zaitsev's rule.[1]

  • Minor Product (Hofmann Product): Removal of a proton from a C1 methyl group results in 2,4,5-trimethylhex-1-ene . This is a di-substituted alkene and is less stable.

Q2: What is the specific role of temperature in this reaction?

Temperature is a critical factor that influences both the rate and the selectivity of the reaction.[4]

  • Rate: Increasing the temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier of the rate-limiting step (carbocation formation).

  • Selectivity: Higher temperatures strongly favor the elimination (alkene formation) pathway over the competing substitution (ether formation) pathway.[3]

Q3: Can I use a solid acid catalyst instead of concentrated sulfuric acid?

Yes, solid acid catalysts like Amberlyst resins or zeolites can be excellent alternatives. They offer significant advantages, including easier separation from the reaction mixture (simple filtration), reduced corrosion, and often higher selectivity, minimizing charring and polymerization.

Q4: How can I accurately determine the ratio of the different alkene isomers in my product mixture?

The most effective method is Gas Chromatography (GC) , which separates the isomers based on their boiling points and column interactions. The relative peak areas in the chromatogram provide a quantitative measure of the isomer ratio. Coupling the GC with a Mass Spectrometer (MS) or analyzing the mixture with Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the identity of each isomer.

Part 5: Visualization of Specific Decomposition Pathways

The diagram below illustrates the specific E1 dehydration pathways for this compound, leading to the predicted major and minor alkene products.

Sources

Technical Support Center: Stabilizing 2,4,5-Trimethylhexan-2-ol in Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,5-Trimethylhexan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable tertiary alcohol in your laboratory. Here, we address common questions and troubleshooting scenarios to help you maintain the quality of your reagents and the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a branched tertiary alcohol.[1][2] Its stability is crucial because degradation can introduce impurities into your experiments, potentially leading to inaccurate results, side reactions, or failure of synthetic steps. Maintaining its purity is paramount for reliable and reproducible research.

Q2: What are the primary degradation pathways for this compound?

As a tertiary alcohol, this compound is structurally resistant to oxidation under normal storage conditions because the carbon atom bearing the hydroxyl group is not bonded to a hydrogen atom.[3][4][5][6] The primary theoretical degradation pathway of concern is acid-catalyzed dehydration, which can occur in the presence of acidic contaminants, leading to the formation of alkenes and water.

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, away from direct sunlight and heat sources.[7] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.

Q4: Can this compound form peroxides during storage?

While some organic solvents, particularly ethers and secondary alcohols, are known to form explosive peroxides over time, tertiary alcohols are generally not considered to be significant peroxide formers.[8][9][10] This is due to the absence of a hydrogen atom on the carbon adjacent to the hydroxyl group. However, it is always good practice to be aware of the potential for autoxidation in any organic compound stored for extended periods.

Q5: What are the visible signs of degradation?

Visible signs of degradation in this compound are not common under proper storage. However, you should look for any changes in the physical appearance of the liquid, such as discoloration (yellowing), the formation of precipitates, or a hazy appearance.[8] Any noticeable change from its initially clear, colorless state warrants further investigation into its purity.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Unexpected experimental results Degradation of this compound leading to impurities.1. Verify Purity: Analyze the alcohol using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.[11][12]2. Purification: If impurities are detected, consider purification by distillation.
pH of the sample is acidic Absorption of acidic gases (e.g., CO2) from the atmosphere or contamination.1. Inert Atmosphere: Store the alcohol under an inert atmosphere (argon or nitrogen).2. Neutralize: Consider passing the alcohol through a short column of anhydrous, neutral alumina to remove acidic impurities.
Visible particulates or cloudiness Contamination or precipitation of impurities.1. Filtration: Filter the alcohol through a chemically resistant filter (e.g., PTFE).2. Purity Check: Analyze the filtered liquid and the precipitate (if possible) to identify the contaminant.
Discoloration (yellowing) Potential slow oxidation or reaction with contaminants over extended periods.1. Purity Analysis: Use GC-MS to identify potential degradation products.2. Consider Stabilizers: For long-term storage, consider adding a low concentration of an antioxidant like Butylated hydroxytoluene (BHT).[13][14]

Best Practices for Storage and Handling

Adhering to the following best practices will help maximize the shelf-life and maintain the integrity of your this compound.

Storage Environment
  • Temperature: Store in a cool environment, ideally between 2-8°C. Avoid freezing.[7]

  • Light: Store in an amber glass bottle or in a dark cabinet to protect from light, which can catalyze degradation reactions.[7]

  • Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

Container Selection
  • Material: Use high-quality, chemically resistant containers such as amber glass bottles with PTFE-lined caps. High-density polyethylene (HDPE) may also be suitable for shorter-term storage.

  • Sealing: Ensure the container is tightly sealed to prevent the ingress of moisture and air.

Handling Procedures
  • Inert Handling: When dispensing the alcohol, do so under a blanket of inert gas if possible, especially for high-purity applications.

  • Avoid Contamination: Use clean, dry glassware and equipment. Avoid introducing any acidic or basic contaminants.

  • Regular Inspection: Periodically inspect the stored alcohol for any visual signs of degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.[15]

Protocol 2: Detection of Degradation by ¹H NMR Spectroscopy

¹H NMR can be used to detect the presence of alkene impurities resulting from dehydration.

  • Instrumentation: NMR Spectrometer (300 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the alcohol in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Look for the appearance of signals in the olefinic region (typically 4.5-6.5 ppm), which would indicate the presence of C=C double bonds from dehydration products. The characteristic broad singlet of the -OH proton can also be monitored for changes.[16][17]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with stored this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Start Issue Encountered (e.g., failed reaction, visual change) Visual_Inspection Perform Visual Inspection (Color, Clarity, Particulates) Start->Visual_Inspection Purity_Analysis Conduct Purity Analysis (GC, NMR) Visual_Inspection->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Purify Purify the Alcohol (e.g., Distillation) Degradation_Confirmed->Purify Yes Discard Discard and Use New Batch Degradation_Confirmed->Discard Severe Degradation No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Review_Storage Review Storage & Handling Protocols Purify->Review_Storage Implement_Changes Implement Corrective Actions (e.g., inert atmosphere, new container) Review_Storage->Implement_Changes Implement_Changes->Start Monitor Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: A flowchart for troubleshooting stability issues with this compound.

References

  • Peroxide Formation | Department of Chemistry and Biochemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS). (n.d.). Retrieved January 8, 2026, from [Link]

  • THE CHEMISTRY OF HYDROPEROXIDES. IV. OXIDATION OF TERTIARY AROMATIC ALCOHOLS WITH HYDROGEN PEROXIDE OR HYDROPEROXIDES. (n.d.). Retrieved January 8, 2026, from [Link]

  • Why do secondary alcohols form peroxides? : r/chemistry. (2017, September 22). Reddit. Retrieved January 8, 2026, from [Link]

  • Peroxide Forming Solvents - Yale Environmental Health & Safety. (2019, August 26). Retrieved January 8, 2026, from [Link]

  • Are tertiary alcohols more stable or more reactive than primary alcohols? - Quora. (2015, October 17). Retrieved January 8, 2026, from [Link]

  • ACCELERATED STABILITY TESTING - LNCT. (n.d.). Retrieved January 8, 2026, from [Link]

  • Accelerated stability testing | PDF. (n.d.). Slideshare. Retrieved January 8, 2026, from [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). Retrieved January 8, 2026, from [Link]

  • Method for preparing aqueous analytical reagents containing water insoluble antioxidant. (n.d.). Google Patents.
  • Chirality sensing of tertiary alcohols by a novel strong hydrogen-bonding donor – selenourea - PMC. (n.d.). NIH. Retrieved January 8, 2026, from [Link]

  • Accelerated Physical Stability Testing - Microchem Laboratory. (n.d.). Retrieved January 8, 2026, from [Link]

  • BHA & BHT in Food & Nutrition - Periodical by Knowde. (n.d.). Retrieved January 8, 2026, from [Link]

  • 2,4,5-trimethyl-2-hexanol. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

  • This compound | C9H20O | CID 53428980. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • The stability of aqueous ethanol solutions after 13 years storage[10]. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Retrieved January 8, 2026, from [Link]

  • accelerated stability test: Topics by Science.gov. (n.d.). Retrieved January 8, 2026, from [Link]

  • ChemInform Abstract: Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review | Request PDF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • (PDF) Atmospheric chemistry of alcohols. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Recent advances in NMR-based metabolomics of alcoholic beverages - PMC. (n.d.). NIH. Retrieved January 8, 2026, from [Link]

  • Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. (n.d.). Retrieved January 8, 2026, from [Link]

  • 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • Stabilization of sunflower oil with Carum copticum Benth & Hook essential oil - PMC. (n.d.). NIH. Retrieved January 8, 2026, from [Link]

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  • 2,3,4-Trimethylhexan-2-ol | C9H20O | CID 23340269. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

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  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM.com. Retrieved January 8, 2026, from [Link]

  • Technical Note: The Stability of Aqueous Alcohol Standard Used in Breath Alcohol Testing after Twenty-Six Years Storage. (n.d.). ::Mecinca::. Retrieved January 8, 2026, from [Link]

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Sources

Technical Support Center: Synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-trimethylhexan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of this sterically hindered tertiary alcohol. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.

Introduction

The synthesis of this compound, a tertiary alcohol, is most commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. However, the sterically hindered nature of the target molecule and its precursors can lead to the formation of various byproducts, impacting yield and purity. This guide will focus on the two most plausible retrosynthetic pathways and the associated byproducts for each.

Retrosynthetic Pathways for this compound:

G cluster_0 Route 1 cluster_1 Route 2 target This compound ketone1 3,4-Dimethylpentan-2-one ketone1->target grignard1 Methylmagnesium Halide grignard1->target ketone2 Acetone ketone2->target grignard2 Isobutylmagnesium Halide grignard2->target

Caption: Retrosynthetic analysis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.

Issue 1: Low Yield of this compound

Question: My Grignard reaction resulted in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in Grignard reactions are a common issue and can often be attributed to several factors, particularly when dealing with sterically hindered reactants. The primary culprits are typically competing side reactions that consume the Grignard reagent or the ketone starting material.

Potential Causes & Solutions:

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the ketone, forming an enolate. This is especially prevalent with sterically hindered ketones like 3,4-dimethylpentan-2-one. The enolate is unreactive towards the Grignard reagent and will revert to the starting ketone upon acidic workup, thus reducing the yield of the desired alcohol.

    • Mitigation:

      • Use a less hindered Grignard reagent if possible. For Route 1, a methyl Grignard is already small.

      • Lower the reaction temperature. Adding the ketone to the Grignard reagent at a lower temperature (e.g., 0 °C or -78 °C) can favor the nucleophilic addition over enolization.

      • Use a non-polar solvent. While ethers like THF and diethyl ether are standard, exploring less polar solvents might slightly reduce the basicity of the Grignard reagent.

  • Reduction of the Ketone: If the Grignard reagent possesses β-hydrogens (as in isobutylmagnesium halide, Route 2), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction). In this case, isobutylmagnesium bromide can reduce acetone to isopropanol, and itself be oxidized to isobutylene.

    • Mitigation:

      • Control the addition rate and temperature. Slow, dropwise addition of the ketone to the Grignard solution at a controlled, low temperature can minimize this side reaction.

      • Consider an alternative Grignard reagent without β-hydrogens if the synthesis allows.

  • Wurtz Coupling: The Grignard reagent can couple with the parent alkyl halide from which it was formed. This is more likely to occur during the formation of the Grignard reagent, especially at higher temperatures.[1][2] This reduces the effective concentration of the Grignard reagent available for the reaction with the ketone.

    • Mitigation:

      • Ensure slow and controlled addition of the alkyl halide to the magnesium turnings during the Grignard reagent preparation.

      • Maintain a moderate reaction temperature during the formation of the Grignard reagent.[3]

  • Reaction with Water or Oxygen: Grignard reagents are extremely sensitive to moisture and oxygen. Any trace of water in the glassware, solvents, or starting materials will quench the Grignard reagent, forming an alkane (isobutane in the case of isobutylmagnesium halide).[3] Oxygen can also react with the Grignard reagent.

    • Mitigation:

      • Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Diethyl ether and THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Ensure starting materials are dry.

Issue 2: Identification of Unexpected Peaks in Analytical Data (GC-MS, NMR)

Question: I have obtained my crude product, and the GC-MS and/or NMR data show several unexpected signals in addition to my target this compound. What are these byproducts?

Answer:

Identifying byproducts is crucial for optimizing your reaction and purification strategy. The following table summarizes the likely byproducts and their expected analytical signatures.

Byproduct Formation Pathway Expected Analytical Signatures (GC-MS, 1H NMR)
3,4-Dimethylpentan-2-one (Starting Material) Incomplete reaction or enolization followed by workup.GC-MS (m/z): 114 (M+), 99, 71, 43. 1H NMR: Characteristic signals for the isopropyl and methyl groups adjacent to the carbonyl.[4][5]
Acetone (Starting Material) Incomplete reaction.GC-MS (m/z): 58 (M+), 43. 1H NMR: Sharp singlet around 2.1 ppm.
Isopropanol Reduction of acetone by isobutylmagnesium halide.GC-MS (m/z): 60 (M+), 45. 1H NMR: Doublet for the methyl groups and a septet for the CH proton.
Isobutane Quenching of isobutylmagnesium halide by trace water.GC-MS (m/z): 58 (M+), 43. This is a volatile gas and may not be observed in the final product mixture unless trapped.[6][7][8][9]
2,7-Dimethyloctane Wurtz coupling of isobutylmagnesium halide with isobutyl halide.GC-MS (m/z): 142 (M+), and characteristic fragmentation pattern for a branched alkane.
Aldol Adduct/Condensation Product Self-condensation of the enolate of 3,4-dimethylpentan-2-one.GC-MS (m/z): Higher molecular weight ions (e.g., dimer minus water). 1H NMR: Complex signals in the aliphatic region, potentially with olefinic protons if condensation occurred.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for this compound?

A1: Both routes are viable, but each has its own set of potential challenges.

  • Route 1 (Methylmagnesium halide + 3,4-Dimethylpentan-2-one): This route is potentially more susceptible to enolization due to the sterically hindered nature of the ketone. However, the Grignard reagent itself is less prone to side reactions like reduction.

  • Route 2 (Isobutylmagnesium halide + Acetone): This route uses a less hindered and readily available ketone (acetone). However, the Grignard reagent (isobutylmagnesium halide) can cause reduction of the ketone and is more prone to Wurtz coupling.

The choice of route may depend on the availability and purity of the starting materials, as well as the experimental setup for controlling reaction conditions.

Q2: How can I effectively purify this compound from the common byproducts?

A2: Purification can typically be achieved through a combination of techniques:

  • Extraction: An aqueous workup will remove water-soluble byproducts and salts.

  • Distillation: Fractional distillation is often effective for separating the desired tertiary alcohol from less volatile byproducts like the Wurtz coupling product and any unreacted ketone.

  • Chromatography: For high purity, column chromatography on silica gel can be employed to separate the target compound from byproducts with different polarities.

Q3: What is the role of the anhydrous ether solvent in the Grignard reaction?

A3: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial for several reasons:

  • Solvation: The ether molecules solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.

  • Anhydrous Conditions: These solvents can be made rigorously dry, which is essential to prevent the Grignard reagent from being quenched by water.

Experimental Protocols

General Protocol for the Grignard Synthesis of this compound (Illustrative)

Caution: Grignard reactions are highly exothermic and sensitive to air and moisture. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous conditions.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of the appropriate alkyl halide (e.g., isobutyl bromide, 1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium.

    • Once the reaction initiates (as evidenced by bubbling and a color change), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has been consumed.

  • Reaction with the Ketone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of the ketone (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by distillation or column chromatography.

Byproduct Formation Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Grignard R-MgX Alkoxide [RR'R''C-O]- MgX+ Grignard->Alkoxide Nucleophilic Addition Enolization Enolization Grignard->Enolization Reduction Reduction Grignard->Reduction β-Hydride transfer Wurtz Wurtz Coupling Grignard->Wurtz Reaction with R-X Ketone R'C(=O)R'' Ketone->Alkoxide Ketone->Enolization α-H abstraction Ketone->Reduction Product This compound Alkoxide->Product Acid Workup Enolization->Ketone Workup Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol Forms Secondary Alcohol Alkane_Dimer Alkane Dimer Wurtz->Alkane_Dimer Forms R-R

Caption: Main and side reaction pathways in the Grignard synthesis.

References

  • Meritus Gas Partners. (n.d.). Isobutane Gas Properties. Retrieved from [Link]

  • Shandong Yuean Chemical Industry Co., Ltd. (2020, February 4). Physical properties of isobutane. Retrieved from [Link]

  • Air Liquide. (n.d.). Isobutane. Gas Encyclopedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutane. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]

  • Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling.... Retrieved from [Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, February 9). If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3,4-dimethyl-2-pentanone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]

  • NIST. (n.d.). 3,4-dimethyl-2-pentanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 3,4-dimethylpentan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethyl-2-pentanone. Retrieved from [Link]

  • Reddit. (2025, July 8). Wurtz coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,4-dimethyl-2-pentanone (C7H14O). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 2,4,5-trimethyl-2-hexanol. NIST Chemistry WebBook. Retrieved from [Link]

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Technical Support Center: Synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Thermal Challenges of Grignard-based Synthesis

Welcome to the Technical Support Center for the synthesis of 2,4,5-trimethylhexan-2-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the experimental nuances of this procedure. The synthesis of this tertiary alcohol, typically achieved via a Grignard reaction, is highly sensitive to thermal conditions. This guide is structured to address the most common temperature-related challenges, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient method is the Grignard reaction.[1][2] This involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. Two primary pathways are viable:

  • Ketone Pathway: Reacting 4,5-dimethylhexan-2-one with methylmagnesium bromide (CH₃MgBr).

  • Ester Pathway: Reacting an ester, such as methyl 3,4-dimethylpentanoate, with at least two equivalents of methylmagnesium bromide. The first equivalent forms a ketone intermediate, which is then attacked by the second equivalent.[2][3][4]

Q2: Why is temperature control so critical throughout the synthesis?

A2: Temperature is arguably the most critical parameter in a Grignard synthesis for three reasons:

  • Reagent Formation: The formation of the Grignard reagent from an alkyl halide and magnesium is a strongly exothermic reaction that requires careful initiation and moderation.[5][6][7]

  • Reagent Stability: Grignard reagents can decompose at elevated temperatures, and side reactions become more prevalent.[8]

  • Reaction Selectivity: The subsequent reaction with the carbonyl substrate is also exothermic. Low temperatures are crucial to favor the desired nucleophilic addition over competing side reactions like enolization and reduction, thus maximizing the yield and purity of the final this compound product.[3][9]

Q3: What are the main side reactions I should be aware of, and how are they affected by temperature?

A3: The two most significant side reactions are Wurtz coupling and enolization, both of which are exacerbated by improper temperature control.

  • Wurtz Coupling: This reaction involves the coupling of the Grignard reagent with the unreacted alkyl halide (R-MgX + R-X → R-R). It is more likely to occur if the temperature is too high during the formation of the Grignard reagent, as this increases the rate of the side reaction.[9][10]

  • Enolization: If the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the α-carbon of the ketone substrate, forming an enolate. This is more common with sterically hindered ketones and at higher reaction temperatures. Upon workup, this simply regenerates the starting ketone, reducing the overall yield.[2][9]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: The Grignard reagent formation is sluggish or fails to initiate.

Q: I've combined my alkyl halide and magnesium turnings, but the reaction isn't starting. The solution remains clear, and no heat is being generated. What's wrong?

A: Failure to initiate is a classic Grignard problem, often stemming from an inactive magnesium surface or the presence of inhibitors. Temperature plays a key role in overcoming the activation energy barrier.

  • Causality & Explanation: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[9][11] The initiation phase of the reaction involves breaking through this layer to expose the fresh metal surface. While the overall reaction is exothermic, a small amount of initial energy input is often required.

  • Solutions & Protocols:

    • Gentle Warming: Carefully warm a small portion of the reaction mixture with a heat gun.[9] The appearance of cloudiness, bubbling, or a slight color change (often to grayish) indicates initiation.[3] Once initiated, the exothermic nature of the reaction should sustain itself. Have an ice bath ready to control the reaction rate if it becomes too vigorous.[5][6]

    • Chemical Activation: If gentle warming is insufficient, add a small crystal of iodine or a few drops of 1,2-dibromoethane. These agents react with the magnesium surface to expose a fresh, reactive layer.[5][9] Wait for the characteristic color of the iodine to fade before proceeding with the dropwise addition of the remaining alkyl halide.

    • Avoid Overheating: Do not apply excessive, uncontrolled heat. Forcing the reaction at very high temperatures can promote side reactions like Wurtz coupling from the outset.[9]

Issue 2: The final yield of this compound is significantly lower than expected.

Q: The reaction appeared to proceed, but after workup and purification, my product yield is very low. How could temperature have caused this?

A: Low yields are often a direct consequence of suboptimal temperature control during the nucleophilic addition step, leading to the prevalence of side reactions over the desired product formation.

  • Causality & Explanation: The addition of the Grignard reagent to the carbonyl compound is a competition between nucleophilic addition (product) and side reactions (byproducts or unreacted starting material). Higher temperatures can provide the activation energy for these undesired pathways.

  • Solutions & Protocols:

    • Low-Temperature Addition: The most critical step is to perform the addition of the carbonyl substrate (or Grignard reagent, depending on your setup) at a reduced temperature. Cool the Grignard solution to 0 °C in an ice bath before slowly adding the ketone or ester solution dropwise.[3][9][12] For particularly sensitive substrates, temperatures as low as -78 °C (dry ice/acetone bath) can be beneficial.[3][13]

    • Maintain Temperature Control: Use a pressure-equalizing dropping funnel for slow, controlled addition. Monitor the internal reaction temperature with a thermometer and adjust the addition rate to ensure it does not rise significantly (e.g., maintain below 10-20 °C).[12] A rapid temperature increase indicates that the reaction is proceeding too quickly, increasing the likelihood of side reactions.

    • Post-Addition Stirring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours to ensure the reaction goes to completion.[9][12]

Issue 3: The reaction is difficult to control and becomes a "runaway" reaction.

Q: When I add my reagents, the solvent boils violently, and I lose material out of the condenser. How can I prevent this?

A: A runaway reaction is a serious safety hazard that occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[6] This is a direct failure of temperature and rate management.

  • Causality & Explanation: Both the formation of the Grignard reagent and its subsequent reaction are highly exothermic.[3][7] If the alkyl halide or carbonyl is added too quickly, or if the initial concentration of reagents is too high, the heat generated can overwhelm the cooling capacity of the system, leading to a dangerous, uncontrolled reflux.

  • Solutions & Protocols:

    • Slow, Dropwise Addition: The cardinal rule is slow, controlled addition of the limiting reagent.[9] During Grignard formation, add the alkyl halide dropwise at a rate that maintains only a gentle reflux. During the carbonyl addition, ensure the rate is slow enough to keep the internal temperature within the desired low-temperature range.

    • Ensure Adequate Cooling: Always have a large ice-water bath prepared and available before starting the reaction.[5][6] This allows you to quickly immerse the flask and quench the reaction if it becomes too vigorous. Ensure your reflux condenser has a good flow of cold water.

    • Dilution: Working in overly concentrated solutions can increase the risk of a runaway reaction. Ensure you are using a sufficient volume of anhydrous ether or THF to help dissipate the heat generated.

Data Summary and Experimental Protocol

Table 1: Recommended Temperature Parameters for this compound Synthesis
StageProcessRecommended TemperatureRationale & Key Considerations
1: Reagent Formation InitiationGentle warming (if needed)Overcomes activation energy. Use a heat gun sparingly.[9]
Addition of Alkyl HalideGentle Reflux (~35°C for Diethyl Ether, ~65°C for THF)Controls the exothermic reaction. A rate that is too slow may stall the reaction; too fast can lead to Wurtz coupling and runaway conditions.[9][12]
2: Nucleophilic Addition Pre-cooling0 °C (or lower)Prepares the system for the exothermic addition step.[3][12]
Addition of CarbonylMaintain at 0-20 °CMinimizes side reactions like enolization, maximizing product yield and purity.[9][12]
Post-additionWarm to Room Temperature (~25 °C)Allows the reaction to proceed to completion after the controlled addition.[12]
3: Workup Quenching0 °CControls the highly exothermic reaction of quenching excess Grignard reagent with aqueous solution.[12]
Experimental Workflow: Synthesis via Ketone Pathway

This protocol emphasizes the critical temperature control points. All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous. [5][9] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Grignard Formation:

    • Add magnesium turnings to the flask.

    • Add a small portion of your methyl halide solution in anhydrous ether or THF.

    • If the reaction does not initiate, apply gentle heat with a heat gun until reflux begins.

    • Once initiated, add the remaining methyl halide solution dropwise at a rate sufficient to maintain a gentle, steady reflux.

    • After addition is complete, continue stirring at reflux for another 30-60 minutes to ensure all magnesium has reacted.[12]

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

    • Dissolve 4,5-dimethylhexan-2-one in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard solution, ensuring the internal temperature does not exceed 20 °C.[12]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.[12]

  • Workup and Purification:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

    • Proceed with standard liquid-liquid extraction, drying of the organic layer, and purification (e.g., distillation or column chromatography) to isolate the this compound.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common temperature-related issues in the synthesis.

G cluster_start Problem Identification cluster_formation Phase 1: Grignard Formation cluster_addition Phase 2: Carbonyl Addition cluster_result Outcome start Low Yield or Failed Reaction q_init Did the reaction initiate? (Bubbling, cloudiness, heat) start->q_init a_init_no No Initiation: - Apply gentle, localized heat. - Add iodine crystal as activator. - Ensure anhydrous conditions. q_init->a_init_no No q_control_form Was formation reflux too vigorous? q_init->q_control_form Yes success Optimized Yield & Purity a_init_no->success Re-attempt a_control_form_yes Probable Wurtz Coupling: - Reduce halide addition rate. - Ensure adequate stirring. - Dilute reaction mixture. q_control_form->a_control_form_yes Yes q_temp_add Was addition performed at low temperature (e.g., 0°C)? q_control_form->q_temp_add No, was gentle a_control_form_yes->success Re-attempt a_temp_add_no High Temp Addition: - Probable enolization/side reactions. - Redo with strict cooling (ice bath). - Monitor internal temperature. q_temp_add->a_temp_add_no No q_rate_add Was addition rate slow and controlled? q_temp_add->q_rate_add Yes a_temp_add_no->success Re-attempt a_rate_add_no Runaway Reaction Risk: - Add carbonyl/ketone much slower. - Ensure efficient cooling is active. - Check for 'hot spots'. q_rate_add->a_rate_add_no No q_rate_add->success Yes a_rate_add_no->success Re-attempt

Caption: Troubleshooting workflow for temperature effects in Grignard synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • Various Authors. (2022). What are Grignard reagent preparation precautions during preparation? Quora.
  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds. University of California, Riverside.
  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • BenchChem. (n.d.). Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
  • BenchChem. (2025). Troubleshooting low conversion rates in Grignard-type reactions.
  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
  • Various Authors. (2020). Troubleshooting my grignard reactions. Reddit.
  • BenchChem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Hemminger, W. (n.d.). Calorimetric investigation of the formation of Grignard reagents. PTB-Mitteilungen.
  • Menges-Flanagan, G., & Ziegenbalg, D. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Royal Society of Chemistry.
  • Google Patents. (n.d.). Preparation method of 2-methyl-4-(2,6,6-trimethylcyclohexene-1-yl)-2-butenal.
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.

Sources

Technical Support Center: Synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the synthesis of 2,4,5-trimethylhexan-2-ol, focusing on the critical choice of the Grignard reagent.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary retrosynthetic strategies for synthesizing this compound using a Grignard reaction?

The synthesis of a tertiary alcohol like this compound via a Grignard reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[1][2] Retrosynthetic analysis, the process of breaking down the target molecule to identify potential starting materials, reveals two primary pathways.

The target molecule is this compound, with the following structure: CH3-C(OH)(CH3)-CH2-CH(CH3)-CH(CH3)2[3][4]

The two logical disconnections are at the bonds to the tertiary carbon bearing the hydroxyl group (C2):

  • Pathway A: Disconnecting one of the C2-methyl bonds. This route involves reacting methylmagnesium halide (e.g., CH₃MgBr) with 4,5-dimethylhexan-2-one .

  • Pathway B: Disconnecting the C2-C3 bond. This route involves reacting (3,4-dimethylpentyl)magnesium halide with acetone .

G cluster_target Target Molecule cluster_path_a Pathway A cluster_path_b Pathway B Target This compound KetoneA 4,5-Dimethylhexan-2-one Synth_A + KetoneA->Synth_A GrignardA Methylmagnesium Halide GrignardA->Synth_A Synth_A->Target Grignard Addition KetoneB Acetone Synth_B + KetoneB->Synth_B GrignardB (3,4-Dimethylpentyl)magnesium Halide GrignardB->Synth_B Synth_B->Target Grignard Addition

Caption: Retrosynthetic analysis of this compound.
FAQ 2: Which synthetic pathway is recommended and why?

The choice between Pathway A and Pathway B hinges on the commercial availability, cost, and ease of synthesis of the starting materials. A careful evaluation reveals a clear recommendation.

FactorPathway APathway BAnalysis & Recommendation
Grignard Reagent Methylmagnesium bromide (CH₃MgBr)(3,4-Dimethylpentyl)magnesium bromidePathway A is strongly favored. Methylmagnesium bromide is a common, commercially available, and relatively inexpensive Grignard reagent. The Grignard reagent in Pathway B must be synthesized from 1-bromo-3,4-dimethylpentane, which has limited commercial availability and adds an extra step to the synthesis.[5][6][7][8]
Ketone 4,5-Dimethylhexan-2-oneAcetonePathway B has the simpler ketone. Acetone is a ubiquitous and inexpensive solvent. In contrast, 4,5-dimethylhexan-2-one is not readily available commercially and would require a separate, multi-step synthesis, significantly increasing the complexity of Pathway A.
Potential Issues The ketone has α-protons, creating a risk of enolization, a side reaction where the Grignard reagent acts as a base instead of a nucleophile.[9]The Grignard reagent is a primary halide derivative, which is generally straightforward to prepare. The steric hindrance is moderate.While enolization is a concern in Pathway A, it can often be mitigated (see Troubleshooting). The primary challenge for Pathway A is the synthesis of the ketone. The synthesis of the Grignard reagent in Pathway B is a standard procedure.
Overall Recommendation Not RecommendedRecommended Pathway B is the recommended route. Despite requiring the in situ preparation of the Grignard reagent, the starting materials (1-bromo-3,4-dimethylpentane and acetone) are more accessible than the complex ketone required for Pathway A. The overall process is more efficient and cost-effective.
FAQ 3: What is the detailed experimental protocol for the recommended synthesis (Pathway B)?

This protocol details the preparation of (3,4-dimethylpentyl)magnesium bromide and its subsequent reaction with acetone.

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser and dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnesium turnings

  • 1-bromo-3,4-dimethylpentane[8]

  • Anhydrous diethyl ether or THF

  • Small crystal of iodine or a few drops of 1,2-dibromoethane

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for extraction and purification

Protocol:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in the three-necked flask under a positive pressure of inert gas.

    • Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium.

    • Activate the magnesium by adding a single crystal of iodine or a few drops of 1,2-dibromoethane and gently warming with a heat gun until the color fades.[10][11]

    • Prepare a solution of 1-bromo-3,4-dimethylpentane (1.0 equivalent) in anhydrous solvent.

    • Add a small portion (~10%) of the bromide solution to the magnesium. An exothermic reaction should initiate, indicated by bubbling and gentle reflux. If it does not start, continue gentle warming.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed. The solution should appear grey and cloudy.[12]

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of anhydrous acetone (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel. Maintain the temperature at 0 °C to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product, this compound, by vacuum distillation or column chromatography to yield the final product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems encountered during the synthesis.

Problem: Low or No Yield of the Desired Alcohol

A low yield is the most common issue in Grignard synthesis. A systematic diagnosis is key to identifying the root cause.

G Start Low or No Yield of This compound Q1 Did the Grignard reaction initiate (exotherm, color change)? Start->Q1 Cause1 Cause: Inactive Magnesium Solution: Activate Mg with I₂, 1,2-dibromoethane, or grinding. Q1->Cause1 No Q2 Analysis of crude product shows significant recovery of acetone? Q1->Q2 Yes Cause2 Cause: Wet Glassware/Solvent Solution: Rigorously flame-dry glassware. Use anhydrous solvent. Cause3 Cause: Grignard reagent was quenched before acetone addition. Q2->Cause3 Yes Q3 Analysis shows byproducts like the Wurtz coupling product (C14H30 alkane)? Q2->Q3 No Cause4 Cause: Side Reactions Solution: Control addition rate and temperature during Grignard formation. Q3->Cause4 Yes Cause5 Cause: Enolization of Ketone (More relevant for Pathway A) Solution: Add CeCl₃ to suppress enolization. [15, 37] Q3->Cause5 No, but other byproducts seen

Caption: Troubleshooting flowchart for low-yield Grignard reactions.

Detailed Explanations:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl halide. Activation by chemical (iodine, 1,2-dibromoethane) or mechanical (grinding) means is essential to expose the fresh metal surface.[13]

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, particularly water. All glassware must be oven or flame-dried, and solvents must be anhydrous.[13]

  • Side Reactions - Enolization: If the Grignard reagent is sterically bulky or the ketone has accessible acidic protons on the alpha-carbon, the Grignard can act as a base, removing a proton to form an enolate.[9] This regenerates the starting ketone upon workup. While less of a concern for acetone, it is a major issue for ketones like 4,5-dimethylhexan-2-one. The use of additives like anhydrous cerium(III) chloride (CeCl₃) can chelate to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic addition over enolization.[14][15][16]

  • Side Reactions - Wurtz Coupling: During the formation of the Grignard reagent, a common side reaction is the coupling of the Grignard with unreacted alkyl halide (R-MgX + R-X → R-R). This can be minimized by slow, controlled addition of the alkyl halide to the magnesium suspension.

By carefully selecting the synthetic route based on starting material accessibility and anticipating potential side reactions, researchers can successfully and efficiently synthesize this compound.

References

  • Grignard Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry . (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros . (2021, September 9). Reddit. Retrieved from [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? . (2014, March 6). ResearchGate. Retrieved from [Link]

  • 1-Bromo-3,4-dimethylpentane | C7H15Br | CID 544665 . (n.d.). PubChem. Retrieved from [Link]

  • 1-Bromo-3,4-dimethylpentane - LookChem . (n.d.). LookChem. Retrieved from [Link]

  • This compound | C9H20O | CID 53428980 . (n.d.). PubChem. Retrieved from [Link]

  • 2,4,5-trimethyl-2-hexanol - NIST WebBook . (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS . (1999). Organic Syntheses, 76, 228. Retrieved from [Link]

  • Grignard reagents/cerium(III) chloride . (2006, December). ResearchGate. Retrieved from [Link]

  • Carbonyl addition reactions promoted by cerium reagents . (n.d.). Pure and Applied Chemistry. Retrieved from [Link]

  • Making a Grignard reagent from elemental magnesium . (2023, February 9). YouTube. Retrieved from [Link]

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Technical Support Center: Anhydrous Conditions for Grignard Synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the successful synthesis of 2,4,5-trimethylhexan-2-ol, with a critical focus on maintaining the anhydrous conditions essential for Grignard reactions.

The synthesis of this compound is most efficiently achieved via the Grignard reaction, a powerful carbon-carbon bond-forming tool. This specific synthesis involves the reaction of isobutylmagnesium bromide (a Grignard reagent) with acetone. However, the success of this reaction is fundamentally dependent on the stringent exclusion of water. Grignard reagents are potent bases and nucleophiles that react readily with even trace amounts of protic solvents, particularly water, which neutralizes the reagent and halts the desired reaction.[1][2][3]

This guide is designed to help you navigate the complexities of moisture-sensitive reactions, ensuring high yields and reproducible results.

Section 1: Foundational Concepts & Core FAQs

This section addresses the fundamental principles governing the need for anhydrous conditions.

Q1: Why are anhydrous conditions absolutely critical for this synthesis?

A1: The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom strongly nucleophilic and basic. Water, being a protic solvent, will readily protonate the Grignard reagent to form an alkane, effectively destroying it.[1][3][4] In the case of synthesizing this compound from isobutylmagnesium bromide, any water present will convert the Grignard reagent into isobutane, an inert alkane, thus preventing the desired nucleophilic attack on acetone and leading to reaction failure or significantly reduced yields.[4]

Q2: What are the primary sources of water contamination in a typical lab setup?

A2: Water contamination can arise from several seemingly minor sources that collectively impact the reaction:

  • Atmospheric Moisture: Air contains significant moisture, which can be introduced if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • "Dry" Glassware: Glass surfaces readily adsorb a thin film of water from the atmosphere. Glassware that appears dry to the eye is often not chemically dry enough for a Grignard reaction.[5]

  • Solvents: Even reagent-grade solvents can contain unacceptable levels of water and must be rigorously dried before use.[6][7]

  • Reagents: The starting alkyl halide (isobutyl bromide) and the ketone (acetone) may contain dissolved water.

  • Magnesium Turnings: The surface of magnesium metal can have a layer of magnesium hydroxide in addition to the oxide layer if exposed to humid air.

Q3: How can I visually confirm that my Grignard reaction has successfully initiated?

A3: Successful initiation is typically accompanied by several visual cues:

  • Exotherm: The reaction is exothermic, and you should notice a spontaneous warming or even gentle boiling of the solvent at the site of the magnesium turnings.[8]

  • Turbidity: The clear solution will become cloudy, often taking on a gray or brownish appearance.[8]

  • Bubble Formation: You may observe bubbling on the surface of the magnesium.[9]

  • Disappearance of Activator: If a chemical activator like iodine was used, its characteristic purple/brown color will fade as it reacts with the magnesium.[6][8]

Section 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the synthesis.

Problem 1: The Grignard reaction fails to initiate.

This is the most common failure point in the synthesis.[6]

Potential Cause Diagnostic Check Recommended Solution
Inactive Magnesium Surface Magnesium turnings appear dull or gray instead of shiny. No exotherm or turbidity is observed after adding a small amount of alkyl halide.The surface of magnesium is passivated by a layer of magnesium oxide (MgO).[7][8] Activation is required. See Protocol 1: Activation of Magnesium Turnings .
Wet Glassware You skipped or improperly performed the glassware drying step.Action: Stop the reaction. All glassware must be rigorously dried, either by oven-drying (>120°C overnight) or by flame-drying under vacuum and cooling under an inert atmosphere.[5][6] See Protocol 2: Apparatus Setup .
Wet Solvent (Ether/THF) The solvent was taken from a bottle that has been opened multiple times or was not specifically designated as "anhydrous."Action: Use a freshly opened bottle of anhydrous solvent or dry the solvent yourself. The most reliable method for preparing anhydrous ether or THF is distillation from sodium/benzophenone.[10] See Table 1 for other methods.
Impure Alkyl Halide The isobutyl bromide may contain water or inhibitors.Action: Purify the alkyl halide by passing it through a short column of activated neutral alumina before use.
Problem 2: The reaction initiated but the final yield of this compound is low.
Potential Cause Diagnostic Check Recommended Solution
Insufficient Anhydrous Conditions The reaction may have started, but ongoing exposure to moisture from the atmosphere or impure reagents quenched a portion of the Grignard reagent.Action: Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the entire reaction, including during the addition of acetone. Use gas-tight septa and proper syringe/cannula techniques.[11][12]
Side Reaction: Wurtz Coupling Analysis of byproducts shows the presence of 2,5-dimethylhexane.The Grignard reagent (R-MgX) can react with the starting alkyl halide (R-X) to form a dimer (R-R).[6] Action: Add the isobutyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[6]
Side Reaction: Enolization The Grignard reagent acts as a base, deprotonating the α-carbon of acetone to form an enolate, rather than acting as a nucleophile.This is more common with sterically hindered Grignard reagents or ketones with acidic α-protons.[6] Action: Add the acetone solution to the Grignard reagent at a lower temperature (e.g., 0 °C) before allowing it to warm. This favors the nucleophilic addition pathway.[6][13]
Troubleshooting Logic Tree

troubleshooting start Low or No Product Yield q1 Did the reaction initiate? (Exotherm, turbidity) start->q1 no_init NO q1->no_init No yes_init YES q1->yes_init Yes cause1 Inactive Mg Surface no_init->cause1 cause2 Wet Glassware/Solvent no_init->cause2 sol1 Activate Mg: - Iodine Crystal - Grind Turnings - 1,2-Dibromoethane cause1->sol1 sol2 Rigorously dry all glassware & solvents. (See Protocols) cause2->sol2 cause3 Moisture Contamination (During Reaction) yes_init->cause3 cause4 Side Reactions (Wurtz, Enolization) yes_init->cause4 sol3 Maintain positive inert gas pressure. Use proper air-sensitive techniques. cause3->sol3 sol4 Optimize conditions: - Slow halide addition - Low temp. ketone addition cause4->sol4

Caption: Troubleshooting decision tree for Grignard reaction failure.

Section 3: Key Experimental Protocols & Data

Protocol 1: Activation of Magnesium Turnings

The removal of the passivating magnesium oxide layer is crucial for reaction initiation.[8]

Method A: Mechanical Activation (Preferred for Safety)

  • In a glovebox or under a strong stream of inert gas, place the required magnesium turnings into a dry mortar.

  • Gently grind the turnings with a pestle for 1-2 minutes. This physically scrapes off the oxide layer, exposing fresh, reactive metal.[6]

  • Quickly transfer the activated turnings to the reaction flask.

Method B: Chemical Activation

  • Assemble the dry reaction flask containing the magnesium turnings under an inert atmosphere.

  • Add a single small crystal of iodine (I₂).[6][8]

  • Gently warm the flask with a heat gun. The iodine will sublime and react with the magnesium surface. Initiation is indicated by the disappearance of the purple/brown iodine color.[8]

  • Alternatively, add a few drops of 1,2-dibromoethane. Vigorous bubbling (ethylene gas formation) indicates activation.[8][14]

Protocol 2: Apparatus Setup for Anhydrous Reaction

Proper setup is your first line of defense against atmospheric moisture.[11][15]

  • Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, addition funnel) must be free of adsorbed water.

    • Oven-Drying: Place glassware in an oven at >120 °C for at least 4 hours (overnight is best).[5]

    • Flame-Drying: Assemble the glassware, then heat all surfaces with a heat gun or a gentle flame under a high vacuum. Allow the glassware to cool completely under vacuum, then backfill with a dry, inert gas (nitrogen or argon). Repeat this "evacuate-refill" cycle three times.[11][16]

  • Assembly: Assemble the hot, dry glassware quickly while flushing with inert gas. Use a light coating of grease on all joints to ensure an airtight seal.

  • Inert Atmosphere: Connect the apparatus to a Schlenk line or a dual manifold providing inert gas and vacuum. Maintain a slight positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.

experimental_setup cluster_flask Reaction Vessel cluster_gas Inert Gas System flask Three-Neck Flask (with Mg turnings & stir bar) condenser Reflux Condenser (Water In/Out) flask->condenser funnel Addition Funnel (with Isobutyl Bromide in Anhydrous Ether) flask->funnel heat Heating Mantle / Stir Plate flask->heat gas_inlet Nitrogen/Argon Inlet gas_inlet->condenser gas flow bubbler Oil Bubbler (to monitor pressure) gas_inlet->bubbler outflow

Caption: Standard apparatus for a Grignard reaction under an inert atmosphere.

Data Table 1: Common Drying Agents for Ethereal Solvents (THF, Diethyl Ether)
Drying AgentMethod of UseEfficiency (Typical H₂O ppm)ProsCons
3Å Molecular Sieves Store solvent over activated sieves (10% m/v) for >48h.[17][18]<10 ppm[17]Safe, convenient for storage.[5]Slower than other methods; requires pre-activation of sieves.[19]
Sodium/Benzophenone Reflux solvent with sodium and benzophenone until a persistent deep blue/purple color appears. Distill directly before use.[10]<5 ppmProvides a visual indicator (ketyl radical color) of anhydrous, oxygen-free conditions.[10]Highly hazardous; requires a dedicated still. Risk of fire/explosion if still runs dry.
Activated Alumina Pass solvent through a column of freshly activated neutral alumina.<10 ppm[17]Rapid and effective for bulk solvent purification.Alumina must be activated (heated) before use.
Calcium Hydride (CaH₂) Stir or reflux solvent over CaH₂ powder, then distill.~10-20 ppm[17]Effective for pre-drying solvents.Less efficient for ethers than Na/benzophenone; fine powder can be difficult to handle.

Section 4: References

  • Why Grignard Reagents Require Anhydrous Conditions . (2025). askIITians. [Link]

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale . Organic Process Research & Development. [Link]

  • Why'd grignard reagent prepare under anhydrous conditions . (2024). Filo. [Link]

  • Give a reason for the following: Grignard reagents should be prepared under anhydrous conditions . (2023). Brainly. [Link]

  • Explain reason:(a) Grignard reagent should be prepared under anhydrous conditions . (2025). askIITians. [Link]

  • Grignard reagent should be prepared under anhydrous condition. Explain . (2023). YouTube. [Link]

  • Kaufman, T. S., et al. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]

  • Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents . (n.d.). Lookchem. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3) . (2013). ChemistryViews. [Link]

  • How To Run A Reaction: The Setup . (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Performing a Reaction Under an Inert Atmosphere . (2017). YouTube. [Link]

  • Troubleshooting my grignard reactions . (2020). Reddit. [Link]

  • Refluxing Under an Inert Atmosphere - The Schlenk Line Survival Guide . (n.d.). The Schlenk Line Survival Guide. [Link]

  • Making a Grignard reagent from elemental magnesium . (2023). YouTube. [Link]

  • Grignard Formation - Troubleshooting and Perfecting . (2021). Reddit. [Link]

  • Solved During the Grignard reaction, I obtained a low... . (2021). Chegg. [Link]

  • Preparing Anhydrous Reagents and Equipment . (n.d.). Moodle@Units. [Link]

  • Drying Solvents . (2021). Chemistry LibreTexts. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . The Journal of Organic Chemistry. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants | Request PDF . (2010). ResearchGate. [Link]

  • How to Best Dry Solvents . (2022). YouTube. [Link]

Sources

Technical Support Center: Synthesis of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,4,5-trimethylhexan-2-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the critical workup and purification stages of this tertiary alcohol synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles and troubleshooting strategies to ensure a successful and high-purity yield.

The synthesis of this compound is typically achieved via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This involves the nucleophilic addition of a Grignard reagent to a ketone. For this specific target molecule, the reaction would involve the addition of an iso-propylmagnesium halide to 4,4-dimethyl-2-pentanone. While the formation of the Grignard reagent and the subsequent addition reaction are critical, the success of the entire synthesis hinges on a meticulously executed workup procedure. The workup isolates the desired tertiary alcohol from unreacted starting materials, the magnesium alkoxide intermediate, and various inorganic byproducts.

Core Principles of the Grignard Workup

The primary goals of the workup are to protonate the magnesium alkoxide intermediate to form the tertiary alcohol and to remove all magnesium salts and other water-soluble impurities. A key challenge is to achieve this without inducing side reactions, such as the acid-catalyzed dehydration of the tertiary alcohol product into an alkene.[3][4]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the workup procedure for this compound synthesis.

Question: My final yield is significantly lower than expected. What are the likely causes during the workup?

Answer: Low yield is a common issue that can often be traced back to the workup phase. Here are the primary culprits:

  • Incomplete Quenching: If the magnesium alkoxide intermediate is not fully protonated, it will not be extracted into the organic layer, leading to a loss of product. Ensure you use a sufficient excess of the quenching solution.

  • Product Dehydration: Tertiary alcohols are susceptible to elimination reactions in the presence of strong acids.[3][4] Using a harsh acidic workup (e.g., with dilute HCl or H₂SO₄) can convert your desired alcohol into 2,4,5-trimethylhex-2-ene. This is why a buffered, mild proton source like saturated aqueous ammonium chloride is strongly recommended.[3][5]

  • Poor Extraction Efficiency: The product may have some solubility in the aqueous layer. To maximize recovery, perform multiple extractions (at least 2-3) with your organic solvent and combine the organic layers.[1]

  • Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap the product and make separation difficult. See the dedicated troubleshooting question below on how to address this.

Question: Why is saturated aqueous ammonium chloride (NH₄Cl) the recommended quenching agent?

Answer: The choice of quenching agent is critical for preserving the tertiary alcohol product. Saturated aqueous ammonium chloride is ideal for several reasons:

  • Mild Acidity: It acts as a proton source that is acidic enough to protonate the magnesium alkoxide but not so acidic as to cause dehydration of the sensitive tertiary alcohol.[3][4]

  • Buffering Capacity: The ammonium chloride solution provides a controlled pH environment, preventing the reaction mixture from becoming strongly acidic.

  • Inorganic Salt Solubility: It helps to keep the resulting magnesium salts (e.g., MgCl₂) soluble in the aqueous phase, facilitating a cleaner separation from the organic product layer.[3]

Question: I have a persistent emulsion during the extraction process that won't separate. How can I break it?

Answer: Emulsion formation is often caused by fine particulate magnesium salts at the interface of the two layers. Here are several strategies to resolve this:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can often break an emulsion. The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.[1]

  • Gentle Swirling/Stirring: Instead of vigorous shaking in the separatory funnel, which can promote emulsion formation, try gentle, prolonged swirling or mechanical stirring.

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can help to remove the particulate matter that is stabilizing the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the layers separating on their own.

Question: My final product is contaminated with a non-polar impurity. What could it be?

Answer: A common non-polar byproduct in Grignard reactions is a Wurtz coupling product.[6] This results from the reaction of the Grignard reagent with unreacted alkyl halide starting material. In the synthesis of this compound, this would likely be the coupling of two iso-propyl groups. This impurity can typically be removed by column chromatography.

Detailed Workup & Purification Protocol

This protocol assumes the Grignard reaction has been completed and the reaction mixture is ready for quenching.

Step 1: Quenching the Reaction

  • Cool the reaction flask to 0 °C in an ice bath. This is crucial to dissipate the heat generated during the exothermic quenching process.

  • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. A good rule of thumb is to use a volume of quenching solution that is at least equal to the volume of the reaction mixture.[7]

  • Continue stirring at 0 °C for 15-20 minutes after the addition is complete to ensure the reaction is fully quenched and the magnesium salts are dissolved. You should observe the formation of two distinct layers.

Step 2: Liquid-Liquid Extraction

  • Transfer the entire mixture to a separatory funnel.

  • Add a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.[1]

  • Gently invert the separatory funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[1]

  • Combine all the organic extracts in a clean flask.

Step 3: Washing the Organic Layer

  • Wash the combined organic extracts with deionized water to remove the bulk of the ammonium chloride.

  • Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is a precaution to neutralize any residual acidity.[1]

  • Finally, wash with brine (saturated NaCl solution). This helps to remove any remaining water from the organic layer and aids in breaking up minor emulsions.[1]

Step 4: Drying and Solvent Removal

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Step 5: Purification (Optional but Recommended)

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to remove any side products and achieve high purity.

Visualizing the Workflow

Grignard Workup Workflow Diagram

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Grignard Reaction Mixture (Alkoxide Intermediate) Quench Quench with sat. aq. NH4Cl at 0°C ReactionMixture->Quench Protonation Extract Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extract Phase Separation Wash Wash Organic Layer (H2O, NaHCO3, Brine) Extract->Wash Impurity Removal Dry Dry over Na2SO4 Wash->Dry Water Removal Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Solvent Removal CrudeProduct Crude this compound Concentrate->CrudeProduct Purify Purify (Distillation or Chromatography) CrudeProduct->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: General experimental workflow for the workup and purification of this compound.

Chemical Transformation During Quenching

Quenching_Mechanism Alkoxide [Product]-O⁻MgX⁺ (Magnesium Alkoxide Intermediate) Alcohol [Product]-OH (this compound) Alkoxide->Alcohol Protonation Byproducts MgXCl + NH₃ (Aqueous Byproducts) NH4Cl NH₄⁺Cl⁻ (Ammonium Chloride) NH4Cl->Byproducts Salt Formation

Caption: Protonation of the magnesium alkoxide intermediate by ammonium chloride.

Quantitative Summary Table

ParameterRecommended SpecificationRationale
Quenching Reagent Saturated Aqueous NH₄ClMild proton source, prevents product dehydration.[3][8]
Quenching Temperature 0 °CControls exothermic reaction, minimizes side reactions.[8]
Extraction Solvent Diethyl Ether or Ethyl AcetateGood solubility for the product, immiscible with water.
Number of Extractions 3Maximizes product recovery from the aqueous phase.[1]
Washing Solutions 1. H₂O2. Sat. aq. NaHCO₃3. BrineRemoves water-soluble impurities and residual water.[1]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes trace water from the organic solution.[1]

References

  • Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]

  • Standard Experimental Protocols. (n.d.). General guidelines for quenching reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Brainly. (2025). During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than... Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Reddit. (2024). How much ammonium chloride to quench a grignard? Retrieved from [Link]

  • Reddit. (2018). Grignard byproducts following quenching. Retrieved from [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

Sources

Validation & Comparative

A Multi-Modal Spectroscopic Approach for the Definitive Structural Validation of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of 2,4,5-Trimethylhexan-2-ol, a tertiary alcohol with potential applications as a synthetic intermediate. In the realms of chemical synthesis and drug development, unambiguous structural confirmation is not merely a procedural formality; it is the bedrock of reproducible science, ensuring that biological activity, toxicity, and other critical parameters are attributed to the correct molecular entity. The presence of closely related isomers, which may possess vastly different properties, necessitates a rigorous, multi-technique approach to structural elucidation.

This document outlines a self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind the selection of these techniques and provide a comparative analysis against a potential isomeric impurity, 2,4,5-trimethylhexan-3-ol, to demonstrate the power and specificity of this integrated approach.

Foundational Physicochemical & Structural Overview

Before embarking on spectroscopic analysis, understanding the basic properties of the target molecule is essential. This compound is a saturated acyclic alcohol. Its isomeric nature underscores the need for precise analytical methods that can differentiate subtle structural variations.

Table 1: Core Properties of this compound and a Key Isomer. | Property | this compound | 2,4,5-Trimethylhexan-3-ol (Isomer) | | :--- | :--- | :--- | | Molecular Formula | C₉H₂₀O[1][2] | C₉H₂₀O | | Molecular Weight | 144.25 g/mol [2] | 144.25 g/mol | | IUPAC Name | this compound | 2,4,5-trimethylhexan-3-ol | | CAS Number | 66793-93-9[2] | Not assigned, but structurally distinct | | Structure |


|

|

The identical molecular formula and weight of these isomers render techniques that rely solely on these properties, such as basic mass spectrometry for molecular ion determination, insufficient for unambiguous identification. The core of our validation strategy lies in probing the unique connectivity and chemical environment of each atom within the molecule.

The Integrated Spectroscopic Validation Workflow

Our validation protocol is designed as a sequential, logic-gated process. Each step provides a piece of the structural puzzle, with the final confirmation resting on the convergence of all data points.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Detailed Structural Elucidation cluster_2 Phase 3: Final Confirmation Sample Sample of This compound MS Mass Spectrometry (GC-MS) Sample->MS Is M⁺ = 144.25? IR Infrared Spectroscopy Sample->IR Is OH group present? C13_NMR ¹³C NMR Spectroscopy MS->C13_NMR IR->C13_NMR H1_NMR ¹H NMR Spectroscopy C13_NMR->H1_NMR Unique C environments match? Data_Integration Data Integration & Comparative Analysis H1_NMR->Data_Integration Proton connectivity & splitting match? Confirmation Structure Confirmed Data_Integration->Confirmation

Figure 1: A logic-driven workflow for the structural validation of this compound.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Expertise & Causality: We begin with Gas Chromatography-Mass Spectrometry (GC-MS). The GC component separates our target compound from volatile impurities, ensuring the mass spectrum is of a pure substance. Electron Ionization (EI) MS is chosen for its ability to induce reproducible fragmentation, which provides a structural "fingerprint." The primary goal is to confirm the molecular weight and observe fragmentation patterns consistent with a tertiary alcohol structure.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane.

  • GC Separation: Inject 1 µL of the solution onto a non-polar capillary column (e.g., DB-5ms). Use a temperature gradient starting from 50°C to 250°C to ensure good separation.

  • MS Detection (EI): The GC eluent is directed into the EI source (70 eV). The mass analyzer is set to scan a mass-to-charge (m/z) range of 40-200.

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions.

Data Presentation & Interpretation

The mass spectrum is expected to confirm the molecular weight of 144.25 g/mol . More importantly, the fragmentation pattern provides the first clues to the structure. For a tertiary alcohol like this compound, alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a dominant fragmentation pathway.

Table 2: Predicted EI-MS Fragmentation for this compound vs. Isomer.

m/z Predicted Fragment Ion Origin in this compound Expected in 2,4,5-trimethylhexan-3-ol?
144 [C₉H₂₀O]⁺ Molecular Ion (M⁺) Yes
129 [M - CH₃]⁺ Loss of a methyl group Yes
126 [M - H₂O]⁺ Loss of water (dehydration) Yes
59 [C₃H₇O]⁺ Dominant Peak: Alpha-cleavage, loss of a C₆H₁₃ radical No (would expect m/z 73 or 87)

| 85 | [C₆H₁₃]⁺ | Loss of the [C(CH₃)₂OH] fragment | No (different fragmentation) |

The observation of a strong peak at m/z 59 is highly characteristic of a tertiary alcohol with two methyl groups attached to the carbinol carbon. This piece of data strongly suggests the hydroxyl group is at the C2 position and not the C3 position, providing our first point of differentiation from the isomer.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. Its role in this workflow is to provide definitive evidence of the alcohol (-OH) group and the saturated aliphatic (C-H) nature of the molecule. While it cannot distinguish between isomers, it serves as a crucial quality check.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the O-H, C-H, and C-O bonds.

Data Presentation & Interpretation

Table 3: Characteristic IR Absorption Bands for this compound.

Wavenumber (cm⁻¹) Vibration Type Interpretation
~3400 (broad) O-H stretch Confirms presence of the alcohol functional group.
2960-2870 (strong) C-H stretch (sp³) Confirms the aliphatic hydrocarbon backbone.

| ~1150 (strong) | C-O stretch | Consistent with a tertiary alcohol structure. |

The presence of these three bands confirms the sample is an aliphatic alcohol. This result, combined with the molecular weight from MS, builds confidence before proceeding to the definitive structural analysis by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We employ both ¹³C and ¹H NMR to create a complete and self-validating picture of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon environment.

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H spectrum. Analyze the chemical shift, integration (signal area), and multiplicity (splitting pattern) of each signal.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For the proposed structure of this compound, which lacks symmetry, we expect to see nine distinct signals.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃).

Carbon Position Predicted Shift (ppm) Environment
C1, C1' (on C2) ~29-31 Two methyls on the carbinol carbon
C2 ~71-73 Tertiary carbinol carbon (C-OH)
C3 ~50-52 Methylene (CH₂)
C4 ~32-34 Methine (CH)
C4-CH₃ ~18-20 Methyl on C4
C5 ~30-32 Methine (CH)

| C6, C6' (on C5) | ~21-23 | Two methyls on C5 (isopropyl) |

Observing nine distinct signals in these approximate regions provides strong evidence for the proposed carbon framework and rules out more symmetric isomers.

¹H NMR: The Proton Connectivity Map

The ¹H NMR spectrum provides the most detailed information, confirming the precise arrangement of protons and, by extension, the carbon skeleton.

Table 5: Predicted ¹H NMR Data and Interpretation for this compound (in CDCl₃).

Protons Predicted Shift (ppm) Integration Multiplicity Rationale for Assignment
-OH ~1.5-2.0 1H Broad Singlet Exchangeable proton, does not couple.
C2-CH₃ (x2) ~1.20 6H Singlet Two equivalent methyl groups on a quaternary carbon.
C3-H₂ ~1.4-1.6 2H Multiplet Diastereotopic protons coupled to C4-H.
C4-H ~1.7-1.9 1H Multiplet Coupled to protons on C3, C5, and its own methyl.
C4-CH₃ ~0.95 3H Doublet Coupled to the single proton on C4.
C5-H ~1.6-1.8 1H Multiplet Coupled to protons on C4 and its own methyls.

| C5-CH₃ (x2) | ~0.88 | 6H | Doublet | Two equivalent methyls coupled to the single proton on C5. |

Comparative Analysis: The ¹H NMR spectrum of the isomeric 2,4,5-trimethylhexan-3-ol would be dramatically different. For instance:

  • The proton on the carbinol carbon (C3-H) would appear as a multiplet around 3.5-3.8 ppm.

  • There would be no 6H singlet corresponding to two methyls on a carbinol carbon. Instead, one would expect two distinct doublets for the methyl groups at C2 and C4.

The unique combination of a 6H singlet around 1.20 ppm and the absence of a signal in the 3.5-4.0 ppm region provides irrefutable evidence for the this compound structure.

Conclusion: A Synthesis of Self-Validating Evidence

The structural validation of this compound is achieved not by a single measurement but by the logical convergence of multiple, orthogonal analytical techniques.

  • Mass Spectrometry confirmed the correct molecular weight and provided a key fragmentation pattern (m/z 59) indicative of a tertiary alcohol at the C2 position.

  • Infrared Spectroscopy verified the presence of the essential alcohol and aliphatic functional groups.

  • ¹³C NMR demonstrated the presence of nine unique carbon environments, matching the asymmetric structure.

  • ¹H NMR delivered the definitive evidence, mapping the precise proton connectivity through characteristic chemical shifts, integrations, and splitting patterns that are uniquely consistent with the target structure and inconsistent with plausible isomers.

This integrated workflow provides a robust, self-validating system for structural confirmation, ensuring the integrity and reliability of data for researchers, scientists, and drug development professionals.

References

  • PubChem Compound Summary for CID 53428980, this compound. National Center for Biotechnology Information. [Link]

  • 2,4,5-trimethyl-2-hexanol. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary for CID 91549251, 3,4,5-Trimethylhexan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 20662796, 2,4,5-Trimethylhexan-3-ol. National Center for Biotechnology Information. [Link]

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A Spectroscopic Guide to Differentiating Isomers of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Isomeric purity can significantly impact a compound's efficacy, safety, and patentability. This guide provides an in-depth spectroscopic comparison of 2,4,5-trimethylhexan-2-ol and its constitutional isomers, offering a practical framework for their differentiation using fundamental analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by predicted experimental data to illustrate the key distinguishing features.

Introduction to the Isomers of this compound

This compound is a tertiary alcohol with the chemical formula C₉H₂₀O. Its structure, characterized by multiple methyl substitutions, gives rise to several constitutional isomers and stereoisomers. Differentiating these closely related structures requires a multi-faceted analytical approach. This guide will focus on a selection of these isomers to highlight the power of spectroscopic methods in resolving structural ambiguity.

The isomers under consideration are:

  • This compound: The primary subject of this guide.

  • 3,5,5-Trimethylhexan-2-ol: A constitutional isomer with a different substitution pattern.

  • Diastereomers of this compound: Arising from the two chiral centers at C4 and C5.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the confident differentiation of isomers.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their splitting patterns (indicating neighboring protons).

Predicted ¹H NMR Data for Selected Isomers:

CompoundPredicted Chemical Shifts (ppm) and Splitting Patterns
This compound ~1.2 (s, 6H, 2 x C(2)-CH₃), ~0.9 (d, 3H, C(5)-CH₃), ~0.85 (d, 3H, C(4)-CH₃), ~1.4-1.6 (m, 2H, C(3)-H₂), ~1.7 (m, 1H, C(4)-H), ~1.9 (m, 1H, C(5)-H), ~1.5 (s, 1H, OH)
3,5,5-Trimethylhexan-2-ol ~1.1 (d, 3H, C(2)-CH₃), ~0.9 (s, 9H, C(5)-(CH₃)₃), ~1.2 (d, 3H, C(3)-CH₃), ~1.3-1.5 (m, 2H, C(4)-H₂), ~1.8 (m, 1H, C(3)-H), ~3.7 (m, 1H, C(2)-H), ~1.6 (s, 1H, OH)

Causality Behind the Differences:

The predicted spectra highlight key differences. For This compound , the two methyl groups on the carbinol carbon (C2) are equivalent and appear as a singlet integrating to six protons. In contrast, 3,5,5-trimethylhexan-2-ol shows a characteristic singlet integrating to nine protons for the three equivalent methyl groups of the tert-butyl group. The chemical shift of the proton on the carbon bearing the hydroxyl group is also a key differentiator: in the tertiary alcohol (this compound), this proton is absent, while in the secondary alcohol (3,5,5-trimethylhexan-2-ol), it appears as a multiplet around 3.7 ppm.

Differentiating Diastereomers of this compound:

The two chiral centers at C4 and C5 in this compound give rise to two pairs of enantiomers (four stereoisomers in total). Diastereomers, being chemically distinct, will have different NMR spectra. The protons on the asymmetric carbons and adjacent methylene groups will experience slightly different magnetic environments, leading to variations in their chemical shifts and coupling constants. For instance, the methylene protons at C3 are diastereotopic and are expected to show different chemical shifts and a more complex splitting pattern (a multiplet of doublets). The use of chiral shift reagents can further enhance the separation of signals for enantiomers by forming diastereomeric complexes.[1][2][3]

¹³C NMR Spectroscopy: A Carbon Skeleton Fingerprint

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data for Selected Isomers:

CompoundPredicted Chemical Shifts (ppm)
This compound ~73 (C2), ~50 (C3), ~35 (C4), ~30 (C5), ~25 (C(2)-CH₃), ~20 (C(4)-CH₃), ~18 (C(5)-CH₃), ~15 (C6)
3,5,5-Trimethylhexan-2-ol ~68 (C2), ~45 (C3), ~52 (C4), ~31 (C5), ~23 (C(2)-CH₃), ~18 (C(3)-CH₃), ~30 (C(5)-CH₃)

Causality Behind the Differences:

The number of signals and their chemical shifts provide a clear distinction. This compound is expected to show eight distinct carbon signals. In contrast, 3,5,5-trimethylhexan-2-ol , due to the symmetry of the tert-butyl group, will exhibit fewer signals, with the three methyl carbons of the tert-butyl group being equivalent. The chemical shift of the carbinol carbon is also diagnostic, appearing further downfield for the tertiary alcohol (~73 ppm) compared to the secondary alcohol (~68 ppm).[4]

Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For alcohol isomers, the key vibrational modes are the O-H and C-O stretching frequencies.

Expected IR Absorption Bands for Trimethylhexanol Isomers:

Vibrational ModeThis compound (Tertiary Alcohol)3,5,5-Trimethylhexan-2-ol (Secondary Alcohol)
O-H Stretch Broad, strong band around 3500-3200 cm⁻¹Broad, strong band around 3500-3200 cm⁻¹
C-O Stretch Strong band around 1150 cm⁻¹Strong band around 1100 cm⁻¹

Causality Behind the Differences:

While the O-H stretch is a broad and strong band for all alcohols due to hydrogen bonding, the C-O stretching frequency is highly diagnostic of the alcohol type.[1][5][6] Tertiary alcohols, such as this compound, exhibit a C-O stretch at a higher wavenumber (around 1150 cm⁻¹) compared to secondary alcohols like 3,5,5-trimethylhexan-2-ol (around 1100 cm⁻¹).[7] This difference arises from the increased substitution on the carbinol carbon, which affects the vibrational frequency of the C-O bond.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The fragmentation of alcohol isomers is highly dependent on their structure, offering a reliable method for their differentiation.

Characteristic Fragmentation Pathways for Alcohols:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This is a dominant fragmentation pathway for alcohols.

  • Dehydration: Loss of a water molecule (M-18).

Predicted Key Fragments for Selected Isomers:

CompoundPredicted Key Fragments (m/z)
This compound M-15 (loss of CH₃), M-43 (loss of C₃H₇), M-57 (loss of C₄H₉), M-18 (loss of H₂O)
3,5,5-Trimethylhexan-2-ol M-15 (loss of CH₃), M-43 (loss of C₃H₇), M-57 (loss of C₄H₉), 45 (base peak, [CH₃CHOH]⁺)

Causality Behind the Differences:

The fragmentation patterns provide clear structural clues. For the tertiary alcohol This compound , alpha-cleavage will lead to the loss of various alkyl radicals, resulting in prominent peaks at M-15, M-43, and M-57. The molecular ion peak is often weak or absent for tertiary alcohols.[8]

For the secondary alcohol 3,5,5-trimethylhexan-2-ol , alpha-cleavage leading to the formation of the [CH₃CHOH]⁺ fragment (m/z 45) is expected to be a very prominent peak, often the base peak.[9] The loss of the large tert-butyl group (M-57) would also be a significant fragmentation pathway.

Experimental Protocols

To obtain the data for this guide, the following standard experimental protocols would be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the alcohol isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid alcohol between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Visualizing the Workflow

Caption: A generalized workflow for the spectroscopic analysis of alcohol isomers.

Conclusion

The differentiation of constitutional and stereoisomers of this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. Each method provides unique and complementary information that, when integrated, allows for the unambiguous assignment of the molecular structure. By understanding the fundamental principles behind how subtle structural variations influence spectroscopic output, researchers can confidently identify and characterize their compounds of interest, ensuring the integrity and success of their scientific endeavors.

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A Comparative Guide to the Purity Analysis of Synthetic 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthetically derived 2,4,5-Trimethylhexan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal-technical reasoning behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

Introduction: The Imperative of Purity in Synthesis

This compound is a tertiary alcohol whose utility in research and as a synthetic intermediate necessitates a high degree of purity.[1][2] In any synthetic pathway, particularly those destined for biological or pharmaceutical applications, the presence of unreacted starting materials, byproducts, or isomeric impurities can significantly alter experimental outcomes, introduce toxicity, or inhibit desired reactions. Therefore, rigorous purity analysis is not merely a quality control step but a fundamental component of scientific integrity.

The most common route to a tertiary alcohol like this compound is the Grignard reaction.[3] This typically involves reacting a ketone with an organomagnesium halide. For this target molecule, a plausible synthesis is the reaction of 3,4-dimethylpentan-2-one with methylmagnesium bromide. This specific pathway informs our understanding of potential impurities, which may include:

  • Unreacted Starting Materials: Residual 3,4-dimethylpentan-2-one.

  • Solvent Residues: Diethyl ether or Tetrahydrofuran (THF) from the Grignard reaction.[4]

  • Side-Reaction Products: Alkenes formed from dehydration of the tertiary alcohol during acidic workup.

  • Isomeric Variants: Other trimethylhexanol isomers that may arise from impure precursors.[5][6][7][8][9][10][11][12]

This guide will compare the primary analytical techniques used to detect and quantify these and other potential impurities, providing the rationale for selecting the most appropriate method or combination of methods.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is dictated by the specific information required—be it qualitative identification of impurities, precise quantification of the primary analyte, or structural confirmation. We will compare Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[13][14][15] For a relatively volatile molecule like this compound, GC is an indispensable tool.

  • Expertise & Experience (Causality): The principle of GC relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (an inert carrier gas).[16] The boiling point and polarity of a compound determine its retention time—the time it takes to travel through the column. This allows for the effective separation of the target alcohol from lower-boiling point solvents and starting ketones, as well as higher-boiling point byproducts. Coupling GC with a Flame Ionization Detector (FID) provides excellent quantitative data, as the detector response is generally proportional to the mass of carbon atoms, allowing for accurate determination of percent purity based on peak area.[17]

  • Trustworthiness (Self-Validation): The method's reliability is enhanced by using an internal standard—a known amount of a non-interfering compound added to the sample.[16] This corrects for variations in injection volume and ensures run-to-run precision. The stability of retention times for known standards provides confidence in peak identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[18][19][20]

  • Expertise & Experience (Causality): ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. For this compound, the spectra would reveal characteristic signals for the different methyl groups and the hydroxyl proton. Crucially, impurities will present their own unique signals. For instance, the aldehydic proton of an unreacted starting material or the vinyl protons of a dehydration byproduct would appear in distinct, unoccupied regions of the ¹H NMR spectrum, making them easy to identify and quantify.

  • Trustworthiness (Self-Validation): The principle of quantitative NMR (qNMR) is based on the direct proportionality between the integrated area of a signal and the number of nuclei giving rise to that signal.[21][22] By adding a certified internal standard of known purity and concentration (e.g., maleic acid), the absolute purity of the target analyte can be calculated with high precision, independent of calibration curves.[21] This makes qNMR a primary ratio method of measurement. The confirmation of the hydroxyl peak can be achieved via a "D₂O shake," where the addition of deuterium oxide results in the exchange of the -OH proton for deuterium, causing its signal to disappear from the spectrum.[19]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is the gold standard for confirming molecular weight and identifying unknown impurities. It is most powerfully employed when coupled with a separation technique like GC (GC-MS).

  • Expertise & Experience (Causality): In a GC-MS system, the GC separates the components of the mixture, and each separated component is then introduced into the mass spectrometer.[23] The MS ionizes the molecules and analyzes their mass and the masses of their fragments. For this compound, the MS would confirm the molecular weight of 144.25 g/mol .[1][2] More importantly, if an unknown peak is observed in the chromatogram, its mass spectrum can provide a fragmentation pattern that acts as a "fingerprint," allowing for its structural identification by comparing it to spectral libraries (like NIST) or through manual interpretation.

  • Trustworthiness (Self-Validation): The combination of a retention time from GC and a mass spectrum from MS provides two orthogonal pieces of data for compound identification, dramatically increasing the confidence of the analysis. The system's validity is constantly checked by running standards and blanks to ensure no carryover or contamination.

Data Presentation: Method Comparison Summary

The table below summarizes the key attributes of each analytical technique for the purity analysis of this compound.

Technique Principle of Operation Strengths Limitations Primary Application for this compound
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds; Excellent for quantification (% area); Robust and reliable.Requires volatile and thermally stable analytes; Destructive; Co-elution can occur.Quantifying the percentage of the main component relative to volatile impurities like solvents and starting materials.
NMR Spectroscopy (¹H qNMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information; Non-destructive; Primary method for absolute purity determination with an internal standard.Lower sensitivity compared to GC/MS; Can have signal overlap in complex mixtures; High initial instrument cost.Absolute purity determination and unambiguous identification of impurities with resolved signals.
GC-Mass Spectrometry (GC-MS) Combines GC separation with MS detection for mass analysis.Provides molecular weight and structural information (fragmentation); High sensitivity and selectivity; Excellent for identifying unknown impurities.Quantification can be less precise than GC-FID without careful calibration; High initial instrument cost.Definitive identification of unknown peaks observed in the chromatogram.

Recommended Analytical Workflow

A multi-pronged approach ensures the most comprehensive and trustworthy purity assessment. The following workflow is recommended for a synthetic batch of this compound.

G cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Synthetic Product Purified Purified Alcohol (e.g., via Distillation) Crude->Purified Initial Purification (e.g., Distillation) GCMS GC-MS Analysis Purified->GCMS Screening & Impurity ID qNMR Quantitative ¹H NMR Purified->qNMR Absolute Purity Assay GCFID GC-FID Analysis Purified->GCFID Relative Purity Check GCMS->qNMR If unknowns detected, confirm structure Final Final Purity Report GCMS->Final qNMR->Final GCFID->Final

Caption: Recommended workflow for the comprehensive purity analysis of this compound.

Experimental Protocols

The following protocols are provided as robust starting points and should be optimized for the specific instrumentation available.

Protocol 1: GC-MS for Impurity Identification
  • Sample Preparation: Accurately weigh ~10 mg of the purified this compound into a 10 mL volumetric flask. Dilute to the mark with high-purity dichloromethane. Vortex to ensure homogeneity. Transfer an aliquot to a GC vial.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Column: Rtx-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection: 1 µL, Split ratio 50:1.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan m/z 35-400.

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Identify the main peak by its retention time and mass spectrum. For any impurity peaks, perform a library search (e.g., NIST) and analyze the fragmentation pattern to propose a structure.

Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity
  • Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, ≥99.5% purity) into a vial. Record the exact weight.

  • Sample Preparation: To the same vial, accurately weigh ~30 mg of the purified this compound. Record the exact weight. Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) and transfer to an NMR tube.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans: 16 (ensure adequate signal-to-noise).

    • Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all relevant nuclei).

    • Pulse Angle: 30 degrees.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., one of the methyl group singlets).

    • Integrate the unique signal for the internal standard (for maleic acid, the singlet for the two vinyl protons at ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Conclusion

The purity determination of synthetic this compound is a critical task that demands a rigorous, multi-faceted analytical approach. While GC-FID provides excellent data on relative purity among volatile components, its combination with Mass Spectrometry (GC-MS) is essential for the definitive identification of unknown impurities. For an unambiguous, absolute measure of purity, quantitative ¹H NMR stands as the gold standard. By integrating these techniques as outlined in the proposed workflow, researchers can establish a high degree of confidence in the quality of their synthetic material, ensuring the reliability and reproducibility of their scientific endeavors.

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Comparing synthesis routes for 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,4,5-Trimethylhexan-2-ol: A Comparative Analysis of Organometallic Routes

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C9H20O.[1] Tertiary alcohols are pivotal structural motifs found in numerous natural products and pharmaceutical agents, making their efficient synthesis a topic of significant interest for researchers in organic chemistry and drug development.[2][3] The construction of the sterically hindered quaternary carbon center bearing the hydroxyl group in this compound presents a valuable case study for comparing common synthetic strategies.

This guide provides a detailed comparison of the most effective and practical laboratory-scale synthesis routes for this compound. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of synthetic pathways involving the addition of organometallic reagents—specifically Grignard and organolithium reagents—to carbonyl compounds.

Core Synthetic Strategy: The Grignard Reaction

The Grignard reaction, discovered by Victor Grignard, remains one of the most powerful and versatile methods for forming carbon-carbon bonds.[2] It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon, most notably the carbonyl carbon of ketones, aldehydes, or esters.[4][5] For the synthesis of tertiary alcohols, the reaction of a Grignard reagent with a ketone or an ester provides a direct and efficient pathway.[6]

Route 1: Grignard Addition to a Ketone

This is the most direct and common approach for synthesizing tertiary alcohols.[7] The strategy involves the single nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone. Subsequent protonation of the resulting magnesium alkoxide during an acidic workup yields the final tertiary alcohol.[2][8]

Retrosynthetic analysis of this compound reveals two logical disconnections for this approach:

  • Pathway A: Reaction of 4,5-dimethylhexan-2-one with a methyl Grignard reagent (CH₃MgX).

  • Pathway B: Reaction of acetone with a (3,4-dimethylpentyl)magnesium halide.

Pathway A: Synthesis from 4,5-Dimethylhexan-2-one and Methylmagnesium Bromide

This pathway is often preferred due to the simplicity and commercial availability of the methyl Grignard reagent or its precursor, methyl bromide. The primary challenge lies in the availability of the ketone, 4,5-dimethylhexan-2-one.

Part 1: Preparation of Methylmagnesium Bromide (CH₃MgBr)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small volume of anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) to cover the magnesium.[9] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Grignard Formation: Dissolve methyl bromide (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.[2]

Part 2: Reaction with 4,5-Dimethylhexan-2-one

  • Reaction Setup: Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 4,5-dimethylhexan-2-one (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by fractional distillation to yield pure this compound.

  • Anhydrous Conditions: Grignard reagents are potent bases and will react with any protic source, including water and alcohols.[6] The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the reagent and ensure high yields.

  • Solvent Choice: Diethyl ether and THF are ideal solvents as they are aprotic and solvate the magnesium atom, stabilizing the Grignard reagent.[5]

  • Temperature Control: The initial addition of the ketone to the Grignard reagent is exothermic. Cooling to 0 °C prevents side reactions and ensures controlled addition.[2]

G ketone 4,5-Dimethylhexan-2-one step1 1. Anhydrous Ether/THF, 0°C to RT ketone->step1 grignard CH₃MgBr grignard->step1 step2 2. H₃O⁺ Workup (e.g., aq. NH₄Cl) step1->step2 Forms Mg-alkoxide intermediate product This compound step2->product

Caption: Synthesis of this compound via Pathway A.

Route 2: Grignard Addition to an Ester

An alternative strategy involves the reaction of an ester with two equivalents of a Grignard reagent.[10] The first equivalent adds to the ester to form a tetrahedral intermediate. This intermediate is unstable and eliminates the alkoxy group (-OR) to generate a ketone in situ.[11] This newly formed ketone is highly reactive and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup.[2][12]

  • Pathway C: Reaction of a 3,4-dimethylpentanoate ester (e.g., methyl 3,4-dimethylpentanoate) with two equivalents of a methyl Grignard reagent (CH₃MgX).

  • Grignard Preparation: Prepare methylmagnesium bromide (at least 2.2 equivalents) as described in Pathway A.

  • Reaction Setup: Cool the Grignard solution to 0 °C in an ice bath.

  • Substrate Addition: Dissolve methyl 3,4-dimethylpentanoate (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction must go to completion to ensure the intermediate ketone fully reacts.

  • Workup and Purification: Follow the same workup and purification procedure as outlined in Pathway A.

  • Stoichiometry: Using at least two full equivalents of the Grignard reagent is essential. The ketone intermediate formed is more reactive than the starting ester, so any less than two equivalents will result in a mixture of ketone and tertiary alcohol, complicating purification.

  • Applicability: This method is particularly useful when the corresponding carboxylic acid is more readily available than the ketone. It allows for the addition of two identical alkyl groups to the carbonyl carbon in a single pot reaction.

G ester Methyl 3,4-dimethylpentanoate step1 1. Anhydrous Ether/THF ester->step1 grignard CH₃MgBr (>2 equiv.) grignard->step1 intermediate Ketone Intermediate (4,5-Dimethylhexan-2-one) product This compound intermediate->product 2nd addition & workup step1->intermediate 1st addition & elimination step2 2. H₃O⁺ Workup

Caption: Synthesis of this compound via Pathway C.

Alternative: Organolithium Reagents

Organolithium reagents (RLi) serve as a powerful alternative to Grignard reagents. The carbon-lithium bond is more polarized than the carbon-magnesium bond, making organolithium reagents more nucleophilic and more basic.[13]

The synthetic pathways described above can be readily adapted using methyllithium in place of methylmagnesium bromide.

  • Reactivity: Organolithium reagents are generally more reactive than Grignard reagents.[14] This can be advantageous, leading to faster reaction times, but may also result in lower selectivity.

  • Side Reactions: When reacting with sterically hindered ketones, Grignard reagents can sometimes act as a base, causing deprotonation to form an enolate, or as a reducing agent.[4] Organolithium reagents are less prone to these side reactions and can provide better yields of the desired addition product in such cases.[13]

  • Handling: Due to their higher reactivity, organolithium reagents, especially alkyllithiums like n-butyllithium, are often pyrophoric and require more stringent handling techniques than Grignard reagents.

Comparative Summary of Synthesis Routes

Parameter Route 1A (Ketone + MeMgX) Route 1B (Acetone + R-MgX) Route 2C (Ester + 2 MeMgX) Organolithium Routes
Primary Reactants 4,5-Dimethylhexan-2-one, CH₃MgXAcetone, (3,4-dimethylpentyl)MgXMethyl 3,4-dimethylpentanoate, CH₃MgXCorresponding ketones/esters and R-Li
Key Advantage Direct, single-step addition.[2]Uses simple, inexpensive acetone.[15]Useful if the carboxylic acid is the most accessible precursor.[12]Higher reactivity; better for hindered substrates.[13]
Key Disadvantage Requires synthesis or purchase of a specific ketone.Requires synthesis of a more complex Grignard reagent.Requires >2 equivalents of Grignard; ketone intermediate can be problematic.Higher reactivity can be less selective; often pyrophoric.[14]
Typical Yields Generally Good to Excellent (70-90%)Moderate to Good (60-85%)Good (65-85%)Generally Good to Excellent (70-95%)
Control Relatively easy to control.Grignard formation can be challenging.Stoichiometry is critical.Requires strict temperature and handling control.

(Note: Yields are illustrative and based on general data for analogous reactions.)

Conclusion

For the laboratory synthesis of this compound, the choice between the presented routes primarily depends on the availability and cost of the starting materials.

  • Route 1A (Ketone + Methyl Grignard) is arguably the most robust and straightforward method, provided that 4,5-dimethylhexan-2-one is readily accessible. Its single-addition mechanism is easy to control and generally provides high yields.

  • Route 1B (Acetone + Complex Grignard) is an excellent alternative if the precursor 1-halo-3,4-dimethylpentane is available, as acetone is an inexpensive and abundant starting material.

  • Route 2C (Ester + Methyl Grignard) offers a practical workaround if the corresponding carboxylic acid or ester is significantly easier to obtain than the ketone.

The use of organolithium reagents provides a viable, albeit more demanding, alternative that may offer improved yields, particularly if steric hindrance becomes a limiting factor. Ultimately, a careful evaluation of precursor availability, cost, and laboratory capabilities will determine the most efficient path to the target molecule.

References

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A Senior Application Scientist's Guide to the Characterization of 2,4,5-Trimethylhexan-2-ol and its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of any synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring product safety and efficacy. It is not merely sufficient to confirm the presence of the target molecule; a thorough understanding of the impurity profile is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2,4,5-trimethylhexan-2-ol, a tertiary alcohol, and its potential process-related byproducts. We will delve into the rationale behind experimental choices, providing field-proven insights to ensure the integrity of your analytical findings.

The Synthetic Landscape: Understanding the Genesis of Byproducts

The most common laboratory and industrial synthesis of a tertiary alcohol such as this compound involves the Grignard reaction.[1][2] This powerful carbon-carbon bond-forming reaction typically utilizes an organomagnesium halide (Grignard reagent) to attack the electrophilic carbon of a ketone. In this specific case, the reaction would likely involve the addition of an isobutylmagnesium halide to 3-methyl-2-butanone, or a similar ketone-Grignard combination.

While elegant in its concept, the Grignard reaction is not without its complexities. The highly reactive nature of the Grignard reagent, coupled with the inherent reactivity of the tertiary alcohol product, can lead to the formation of several byproducts.[3][4] A comprehensive characterization must, therefore, anticipate and identify these impurities.

Synthesis_and_Byproducts ketone 3-Methyl-2-butanone (Starting Ketone) adduct Magnesium Alkoxide Adduct ketone->adduct Nucleophilic Attack unreacted_ketone Unreacted Ketone ketone->unreacted_ketone Incomplete Reaction grignard Isobutylmagnesium Bromide (Grignard Reagent) grignard->adduct side_reaction_product Side Reaction Products (e.g., from protonolysis of Grignard) grignard->side_reaction_product Reaction with trace water workup Acidic Workup (e.g., aq. NH4Cl) main_product This compound (Target Product) workup->main_product adduct->main_product Protonation dehydration_product Dehydration Byproducts (Alkenes) main_product->dehydration_product Acid-Catalyzed Dehydration [2, 5]

Caption: Synthesis of this compound and potential byproduct formation.

The primary anticipated byproducts include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual ketone.

  • Dehydration Products (Alkenes): Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration, which can occur during the acidic workup of the Grignard reaction, leading to the formation of various isomeric alkenes.[5][6]

  • Side-Reaction Products: The Grignard reagent can react with any trace amounts of water or other protic solvents, leading to the formation of isobutane.

A Multi-Pronged Analytical Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of the product and its impurity profile. A robust characterization strategy relies on the synergistic use of chromatographic separation and spectroscopic elucidation.

Analytical_Workflow start Crude Reaction Mixture gcms GC-MS Analysis Separation of Volatiles Initial Identification start->gcms ftir FTIR Spectroscopy Functional Group Analysis Reaction Completion Check start->ftir nmr NMR Spectroscopy ¹H and ¹³C NMR Definitive Structure Elucidation gcms:id->nmr:h1_c13 ftir:comp->nmr:h1_c13 data_integration Data Integration & Structural Confirmation nmr:elucid->data_integration

Caption: Integrated analytical workflow for byproduct characterization.

Comparative Analysis of Key Characterization Techniques
Technique Primary Application Strengths Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and initial identification of volatile components.High separation efficiency for isomers; provides molecular weight and fragmentation patterns for tentative identification.[7]Co-elution of structurally similar isomers can occur; mass spectra of isomers can be very similar.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis and monitoring reaction completion.Rapid and non-destructive; excellent for identifying the presence of the -OH group and the disappearance of the C=O group.[8][9]Provides limited information on the overall molecular structure; not suitable for quantifying components in a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) Definitive structural elucidation of the main product and isolated byproducts.Provides detailed information about the carbon-hydrogen framework, allowing for unambiguous structure determination.[10][11][12]Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals, often requiring prior separation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Profiling

Rationale: The volatility of the target alcohol and its likely byproducts makes GC-MS the ideal first-line technique for separating the components of the crude reaction mixture and obtaining initial identifications based on mass-to-charge ratios and fragmentation patterns.[13][14] A non-polar column is often a good starting point for separating hydrocarbons and alcohols.

Protocol:

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1) to avoid column overloading.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Compare the resulting mass spectra with a library (e.g., NIST) for tentative identification of the main product and any byproducts.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Rationale: FTIR provides a quick and effective way to confirm the conversion of the starting ketone to an alcohol. The disappearance of the sharp carbonyl (C=O) stretch and the appearance of a broad hydroxyl (O-H) stretch are key diagnostic markers.[15][16] The presence of a weak C=C stretch can also indicate the formation of alkene byproducts.[17]

Protocol:

  • Sample Preparation: Place a single drop of the crude reaction mixture (or purified product) directly onto the diamond crystal of an ATR-FTIR spectrometer. Alternatively, for a solution, a thin film can be cast on a salt plate (e.g., NaCl).

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal or salt plate.

    • Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the broad O-H stretching vibration, typically between 3200-3600 cm⁻¹.[8]

    • Confirm the absence of the sharp C=O stretching vibration from the starting ketone (typically around 1715 cm⁻¹).

    • Look for a C-O stretching vibration in the 1000-1200 cm⁻¹ region, characteristic of alcohols.[15]

    • A weak peak around 1640-1680 cm⁻¹ may suggest the presence of C=C bonds from dehydration byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Rationale: While GC-MS and FTIR provide valuable clues, NMR is the gold standard for unambiguous structure determination.[18][19] ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR and DEPT experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).[10]

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product (or a fraction collected from preparative chromatography) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Observe the chemical shifts, integration values, and splitting patterns (multiplicity) of all signals.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum to identify the chemical shifts of all unique carbon atoms.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and CH (visible in DEPT-90) signals.

  • Data Analysis:

    • ¹H NMR:

      • The signal for the hydroxyl proton (-OH) will typically be a broad singlet, and its chemical shift can vary depending on concentration and solvent. A D₂O shake can be performed to confirm this signal, as the -OH proton will exchange with deuterium and the peak will disappear.[19]

      • Analyze the splitting patterns to deduce the connectivity between adjacent protons.

    • ¹³C NMR/DEPT:

      • The carbon attached to the hydroxyl group will be deshielded and typically appear in the 65-90 ppm range.

      • Correlate the number and types of carbon signals with the proposed structure of this compound and any isolated byproducts.

Conclusion

The comprehensive characterization of this compound and its process-related byproducts necessitates a multi-technique approach. GC-MS serves as an excellent tool for initial separation and identification, while FTIR provides rapid confirmation of the desired functional group transformation. Ultimately, NMR spectroscopy stands as the definitive method for the unambiguous structural elucidation of the target molecule and any impurities. By employing this integrated analytical workflow, researchers and drug development professionals can ensure a thorough understanding of their synthesized compounds, upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

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A Senior Application Scientist's Guide: Unambiguous Identification of 2,4,5-Trimethylhexan-2-ol – A Comparative Analysis of GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or unknown compounds is a cornerstone of scientific rigor. The choice of analytical technique is paramount, directly impacting the reliability of identification and the subsequent research and development pathway. This guide provides an in-depth, objective comparison of two powerhouse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the specific challenge of identifying 2,4,5-trimethylhexan-2-ol, a branched tertiary alcohol.

This document moves beyond a simple recitation of specifications, offering field-proven insights into the causality behind experimental choices and the inherent strengths and limitations of each method when faced with a structurally complex, non-derivatized alcohol.

The Analytical Challenge: this compound

This compound (C₉H₂₀O, Molar Mass: 144.25 g/mol ) presents a valuable case study.[1][2] As a tertiary alcohol, it is prone to specific fragmentation behaviors in mass spectrometry. Its numerous methyl groups and stereocenters also create a nuanced NMR spectrum that, while complex, offers a wealth of structural information. The core challenge lies in not just confirming the presence of a C₉H₂₀O isomer, but in definitively identifying the precise arrangement of its atoms.

Methodology Deep Dive I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive hyphenated technique that separates volatile compounds in a mixture (GC) and then provides mass information for each component (MS).[3][4] It is often the first-line approach for the analysis of volatile organic compounds due to its speed and sensitivity.[5][6][7]

Experimental Protocol: GC-MS Analysis of this compound
  • Sample Preparation: A dilute solution of the analyte (e.g., 10-100 µg/mL) is prepared in a volatile solvent such as dichloromethane or hexane. The high volatility of the target molecule makes it an ideal candidate for GC analysis.[8]

  • GC Separation:

    • Injection: 1 µL of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization (e.g., 250°C).

    • Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-polydimethylsiloxane) is typically used for separating hydrocarbons and alcohols.

    • Oven Program: A temperature gradient is employed to ensure good separation and peak shape. For instance, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C.

    • Carrier Gas: Helium is used as the inert carrier gas at a constant flow rate.

  • MS Detection (Electron Ionization - EI):

    • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process creates a positively charged molecular ion (M⁺•) and a series of fragment ions.

    • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The abundance of each ion is measured, generating a mass spectrum.

GC-MS Workflow

Caption: Workflow for the GC-MS analysis of a volatile organic compound.

Expected Data and Interpretation for this compound

The mass spectrum of this compound will be characterized by its fragmentation pattern. A key challenge with tertiary alcohols is that the molecular ion peak (M⁺• at m/z 144) is often very weak or entirely absent due to the instability of the tertiary carbocation precursor.[9][10][11]

  • Alpha-Cleavage: The most significant fragmentation pathway for alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, the loss of the largest alkyl group is typically favored. This would involve the cleavage of the C2-C3 bond, resulting in a stable oxonium ion.

  • Dehydration: A characteristic fragmentation of alcohols is the loss of a water molecule (M-18).[12] A peak at m/z 126 (144 - 18) corresponding to the formation of 2,4,5-trimethylhex-2-ene would be expected.[13]

  • Other Fragmentations: Loss of methyl groups (M-15) and other alkyl fragments will also occur, leading to a complex pattern of peaks.

Predicted Key Fragments:

m/z Identity Rationale
129 [M-CH₃]⁺ Loss of a methyl group.
126 [M-H₂O]⁺• Loss of water (dehydration).
73 [C₄H₉O]⁺ Alpha-cleavage, loss of a C₅H₁₁ radical.

| 59 | [C₃H₇O]⁺ | Rearrangement and cleavage. |

Strengths and Limitations of GC-MS

Strengths:

  • High Sensitivity: Capable of detecting compounds at very low concentrations (picogram to femtogram levels).[14]

  • High Throughput: Relatively fast analysis times, often under 30 minutes per sample.

  • Robust Libraries: Extensive mass spectral libraries (e.g., NIST) can be used to tentatively identify compounds by matching fragmentation patterns.[7]

Limitations:

  • Weak/Absent Molecular Ion: For tertiary alcohols, the absence of a molecular ion peak makes it difficult to determine the molecular weight directly.[15]

  • Isomer Ambiguity: Different isomers can produce very similar mass spectra, making unambiguous identification challenging.[16][17] For example, 2,4,4-trimethylhexan-2-ol and 2,3,5-trimethylhexan-2-ol would likely yield similar fragmentation patterns.[18][19]

  • Thermal Degradation: Thermally labile compounds can degrade in the hot injector, leading to misleading results.[15]

Methodology Deep Dive II: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules.[20] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[21][22]

Experimental Protocol: NMR Analysis of this compound
  • Sample Preparation: A sufficient amount of the purified sample (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[23][24][25][26] A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to reference the chemical shifts to 0 ppm.

  • ¹H NMR Spectroscopy:

    • This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting).

  • ¹³C NMR Spectroscopy:

    • This provides information on the number of different types of carbon atoms in the molecule. It is a key technique for identifying the carbon skeleton.

  • 2D NMR Experiments (e.g., COSY, HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

NMR Workflow

Caption: Workflow for the NMR analysis and structural elucidation of an organic compound.

Expected Data and Interpretation for this compound

The ¹H and ¹³C NMR spectra of this compound will provide a unique fingerprint of its structure.

Predicted ¹H NMR Spectrum:

  • Chemical Shifts (δ): Protons closer to the electronegative oxygen atom will be deshielded and appear at a higher chemical shift (downfield). Protons on the alkyl chain will appear upfield.

  • Integration: The area under each peak will be proportional to the number of protons it represents.

  • Multiplicity: The splitting pattern of each signal will indicate the number of adjacent protons. For example, a proton with 'n' neighbors will be split into 'n+1' peaks.

Predicted ¹³C NMR Spectrum:

  • Nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments.

  • The carbon atom bonded to the hydroxyl group (C2) will be significantly deshielded, appearing around 70-80 ppm.

  • The other aliphatic carbons will appear in the 10-50 ppm range.

Predicted NMR Data Summary:

Position Predicted ¹H Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Shift (ppm)
C1-CH₃ ~0.9 Doublet ~22
C2-CH₃ (x2) ~1.2 Singlet (x2) ~29
C3-H₂ ~1.5 Multiplet ~50
C4-H ~1.7 Multiplet ~35
C4-CH₃ ~0.9 Doublet ~18
C5-H ~1.9 Multiplet ~30
C5-CH(CH₃)₂ ~0.9 Doublet (x2) ~20

| OH | Variable | Singlet | - |

Note: These are predicted values. Actual values may vary based on solvent and other experimental conditions.

Strengths and Limitations of NMR

Strengths:

  • Unambiguous Structure Determination: NMR provides detailed information about the carbon-hydrogen framework, allowing for the definitive identification of isomers.[22][27]

  • Non-Destructive: The sample can be recovered after analysis, which is crucial for precious or limited-quantity samples.[21]

  • Quantitative: With appropriate standards, NMR can be a highly accurate quantitative technique.[14]

Limitations:

  • Lower Sensitivity: NMR is significantly less sensitive than MS and requires a larger amount of pure sample.[14][21]

  • Complex Spectra: For molecules with many similar proton environments, the ¹H NMR spectrum can be complex and require advanced 2D techniques for full interpretation.

  • Cost and Expertise: NMR spectrometers are expensive to purchase and maintain, and require highly skilled operators for data acquisition and interpretation.[14]

Head-to-Head Comparison: GC-MS vs. NMR

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight (often inferred), fragmentation patternAtomic connectivity, 3D structure
Sensitivity Very high (pg-fg)Lower (mg-µg)[21]
Sample Requirement Small amount, must be volatile and thermally stable[8]Larger amount, requires pure sample in solution[23]
Isomer Differentiation Difficult for structurally similar isomers[16][17]Excellent, primary strength of the technique[22]
Analysis Time Fast (minutes per sample)Slower (minutes to hours per experiment)
Cost Lower initial and operational costHigher initial and operational cost[14]
Data Interpretation Relies on library matching and fragmentation rulesRequires detailed analysis of shifts, coupling, and correlations
Confidence in ID Tentative to probable (without authentic standard)Definitive and unambiguous

Decision-Making Framework: A Synergistic Approach

The choice between GC-MS and NMR is not always a matter of one being superior to the other; rather, they provide complementary information. A senior scientist leverages the strengths of both to build an irrefutable case for a compound's identity.

Decision_Framework Start Analytical Goal: Identify this compound Screening Initial Screening & Purity Check Start->Screening GCMS Run GC-MS Analysis Screening->GCMS CheckPurity Is the sample pure? (Single GC peak) GCMS->CheckPurity LibraryMatch Does MS match library entry for C₉H₂₀O alcohol? CheckPurity->LibraryMatch Yes Purify Purify Sample (e.g., Flash Chromatography) CheckPurity->Purify No NMR_Analysis Acquire ¹H, ¹³C, and 2D NMR LibraryMatch->NMR_Analysis Yes TentativeID Tentative ID: C₉H₂₀O Isomer LibraryMatch->TentativeID No/Ambiguous InterpretNMR Interpret NMR data to determine connectivity and confirm isomer structure NMR_Analysis->InterpretNMR FinalID Unambiguous Identification Confirmed InterpretNMR->FinalID Purify->GCMS

Caption: A logical workflow for leveraging both GC-MS and NMR for confident structural elucidation.

Conclusion

For the specific task of identifying this compound, GC-MS serves as an excellent initial screening tool. It can rapidly confirm the compound's volatility, purity, and provide strong evidence for its molecular formula class through fragmentation patterns like the loss of water. However, due to the inherent inability of standard EI-MS to reliably distinguish between structural isomers of this alcohol, GC-MS alone is insufficient for unambiguous identification.

NMR spectroscopy is the definitive technique for this challenge. Through a combination of ¹H, ¹³C, and 2D NMR experiments, the precise connectivity of the carbon skeleton and the location of the hydroxyl group can be unequivocally determined, allowing for the positive identification of this compound and distinguishing it from all other C₉H₂₀O isomers.

In a professional workflow, GC-MS provides the initial, high-sensitivity data that points towards a C₉H₂₀O alcohol, while NMR provides the conclusive, high-specificity evidence required for absolute structural confirmation. This synergistic use of both techniques represents a self-validating system that embodies the principles of rigorous scientific integrity.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

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Navigating the Synthesis of 2,4,5-Trimethylhexan-2-ol: A Comparative Guide to Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the construction of sterically hindered tertiary alcohols is a frequent challenge, demanding a nuanced understanding of reaction mechanisms and meticulous control over experimental conditions. This guide provides an in-depth analysis of the synthesis of 2,4,5-trimethylhexan-2-ol, a branched tertiary alcohol, with a focus on the practical comparison between its theoretical and experimental yields. We will delve into the causal factors behind experimental choices, present a robust, self-validating protocol, and provide the necessary data to critically evaluate the efficiency of this transformation.

The Synthetic Blueprint: Retrosynthetic Analysis and Chosen Pathway

A logical approach to the synthesis of this compound involves a Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.[1] Retrosynthetic analysis reveals two primary disconnection opportunities, both pointing to the reaction of a Grignard reagent with a ketone.

Diagram 1: Retrosynthetic Analysis of this compound

G This compound This compound Disconnection_A Disconnection A This compound->Disconnection_A Disconnection_B Disconnection B This compound->Disconnection_B Methyl_Grignard Methyl Grignard Reagent (CH3MgX) Disconnection_A->Methyl_Grignard Ketone_A 4,5-Dimethylhexan-2-one Disconnection_A->Ketone_A Isobutyl_Grignard Isobutyl Grignard Reagent ((CH3)2CHCH2MgX) Disconnection_B->Isobutyl_Grignard Acetone Acetone Disconnection_B->Acetone

While both pathways are theoretically sound, the reaction of a methyl Grignard reagent with 4,5-dimethylhexan-2-one (Disconnection A) is generally preferred for practical reasons. The generation and handling of methylmagnesium halides are well-established and commercially available, offering convenience and reliability.[2] Conversely, the synthesis of isobutyl Grignard reagents can sometimes be more challenging to initiate and control. Therefore, this guide will focus on the synthesis via Disconnection A.

Theoretical Yield Calculation: The Idealized Outcome

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during workup and purification.

The balanced chemical equation for the synthesis of this compound is as follows:

C₈H₁₆O + CH₃MgBr → C₉H₂₀O

To calculate the theoretical yield, one must first identify the limiting reactant. Let's consider a typical experimental setup:

ReactantMolecular Weight ( g/mol )AmountMoles
4,5-Dimethylhexan-2-one128.2110.0 g0.078 mol
Methylmagnesium Bromide (3.0 M in Diethyl Ether)119.2331.2 mL0.094 mol

In this scenario, 4,5-dimethylhexan-2-one is the limiting reactant. Therefore, the theoretical yield of this compound is:

Theoretical Yield = Moles of Limiting Reactant × Molecular Weight of Product Theoretical Yield = 0.078 mol × 144.25 g/mol = 11.25 g

Experimental Protocol: A Self-Validating System

This protocol is designed to maximize yield and purity while incorporating steps for self-validation and troubleshooting.

Materials:

  • 4,5-Dimethylhexan-2-one (98% purity)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 5% Hydrochloric acid (HCl) (optional, for workup)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Apparatus Setup and Inert Atmosphere: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are highly sensitive to moisture.[3]

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is placed under a positive pressure of nitrogen.

  • Reagent Addition: 31.2 mL (0.094 mol) of the 3.0 M methylmagnesium bromide solution in diethyl ether is transferred to the reaction flask via cannula under an inert atmosphere. The solution is cooled to 0°C using an ice bath.

  • Substrate Addition: A solution of 10.0 g (0.078 mol) of 4,5-dimethylhexan-2-one in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot with saturated NH₄Cl solution.

  • Workup: The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This is a safer and often more effective alternative to quenching with water or dilute acid, as it helps to break up the magnesium salt emulsion.

  • Extraction and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Characterization: The crude product is purified by vacuum distillation to yield pure this compound. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Theoretical vs. Experimental Yield: Bridging the Gap

It is highly improbable that the experimental yield will match the theoretical yield. Several factors contribute to this discrepancy:

FactorDescriptionImpact on Yield
Incomplete Reaction The reaction may not proceed to 100% completion due to steric hindrance from the bulky isobutyl group adjacent to the carbonyl carbon in 4,5-dimethylhexan-2-one.Decrease
Side Reactions Several side reactions can consume the Grignard reagent and reduce the yield of the desired product. The most common are enolization of the ketone and Wurtz coupling.[1][4]Decrease
Mechanical Losses Product loss during transfers, extractions, and purification steps is inevitable.Decrease
Purity of Reagents The presence of moisture or other impurities in the reagents or solvent will quench the Grignard reagent.[3]Decrease

Expected Experimental Yield: Based on typical yields for Grignard reactions with moderately hindered ketones, a realistic experimental yield for this synthesis would be in the range of 60-80% . This would correspond to an isolated product mass of approximately 6.75 g to 9.00 g .

Diagram 2: Factors Influencing Experimental Yield

G Theoretical_Yield Theoretical Yield (11.25 g) Losses Yield Loss Factors Theoretical_Yield->Losses leads to Experimental_Yield Experimental Yield (6.75 - 9.00 g) Losses->Experimental_Yield resulting in Incomplete_Reaction Incomplete Reaction (Steric Hindrance) Losses->Incomplete_Reaction Side_Reactions Side Reactions (Enolization, Wurtz Coupling) Losses->Side_Reactions Mechanical_Losses Mechanical Losses (Transfers, Purification) Losses->Mechanical_Losses Impure_Reagents Impure Reagents (Moisture) Losses->Impure_Reagents

Alternative Synthetic Routes and Comparative Analysis

While the Grignard reaction is a primary method, other synthetic strategies could be considered, though they often present their own challenges.

  • Organolithium Reagents: Methyllithium could be used in place of a methyl Grignard reagent. Organolithium reagents are generally more reactive, which could potentially overcome some of the steric hindrance but may also lead to a higher incidence of side reactions.

  • Reformatsky Reaction: This reaction involves the use of an α-halo ester and a metal, typically zinc, to form a β-hydroxy ester, which could then be further manipulated. However, this route is more circuitous for the synthesis of a simple tertiary alcohol.

A comparative analysis of these methods highlights the Grignard reaction's balance of reactivity, cost-effectiveness, and procedural simplicity for this particular target molecule.

Conclusion

The synthesis of this compound via the Grignard reaction of 4,5-dimethylhexan-2-one with methylmagnesium bromide provides a clear illustration of the interplay between theoretical calculations and practical experimental outcomes. A thorough understanding of the factors that diminish the experimental yield, such as steric hindrance, side reactions, and procedural losses, is paramount for optimizing the synthesis of sterically demanding molecules. By employing a robust and self-validating experimental protocol, researchers can reliably achieve yields in the range of 60-80%, bridging the gap between theoretical prediction and tangible results. This guide serves as a comprehensive resource for chemists aiming to navigate the complexities of synthesizing challenging tertiary alcohols with precision and efficiency.

References

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

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  • PubChem. (n.d.). 4,5-Dimethyl-hexan-2-ol. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Everett, et al. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Name of Publication, Volume(Issue), pages. [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(18), 5133-5140. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]

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A Senior Application Scientist’s Guide to the Computational Modeling of 2,4,5-Trimethylhexan-2-ol: A Comparative Analysis of Predictive Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the computational modeling of 2,4,5-Trimethylhexan-2-ol. As researchers and drug development professionals, our ability to accurately predict molecular properties and behaviors is paramount to accelerating discovery and innovation. This guide is designed to provide a comprehensive comparison of computational methodologies for characterizing this compound, a structurally interesting branched-chain alcohol. We will move beyond a simple recitation of protocols and delve into the strategic thinking behind method selection, the interpretation of data, and the validation of our computational models against experimental benchmarks.

The unique steric hindrance around the hydroxyl group in this compound, due to the presence of a tertiary carbon and bulky neighboring groups, presents a compelling case for computational investigation. Understanding its conformational landscape, electronic properties, and intermolecular interactions is key to predicting its reactivity, solubility, and potential biological activity.

In this guide, we will compare two powerful, yet fundamentally different, computational approaches:

  • Density Functional Theory (DFT): A quantum mechanical method that provides high-accuracy information about the electronic structure and properties of a single molecule.

  • Classical Molecular Dynamics (MD): A method based on Newtonian mechanics that simulates the dynamic behavior of a system of molecules, offering insights into bulk properties and time-dependent phenomena.

Our exploration will be grounded in the principles of scientific integrity, with a focus on self-validating protocols and authoritative references to support our claims.

Part 1: Methodological Deep Dive and Comparative Analysis

The choice of a computational method is intrinsically linked to the scientific question at hand. For this compound, we might be interested in its intrinsic molecular properties or its behavior in a condensed phase.

Density Functional Theory (DFT): The Quantum Lens for Molecular Precision

DFT has become the workhorse of computational quantum chemistry for its favorable balance of accuracy and computational cost. It allows us to investigate the electronic structure of this compound, from which a wealth of properties can be derived.

Why DFT?

For a molecule like this compound, DFT is indispensable for understanding:

  • Conformational Isomers: Identifying the most stable three-dimensional arrangements of the atoms.

  • Spectroscopic Properties: Predicting NMR and IR spectra to aid in experimental characterization.

  • Electronic Properties: Calculating dipole moments, polarizability, and molecular orbitals, which govern intermolecular interactions.

  • Reaction Mechanisms: Investigating potential chemical transformations and their energy barriers.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps to find the lowest energy conformation of this compound and to predict its vibrational frequencies.

  • Initial Structure Generation:

    • Construct a 3D model of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial, rough geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup:

    • Software: Choose a quantum chemistry package (e.g., Gaussian, ORCA, Q-Chem).

    • Functional: Select a functional appropriate for organic molecules. The B3LYP functional is a robust and widely used choice. For systems where non-covalent interactions are important, dispersion-corrected functionals like B3LYP-D3 are recommended.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) offers a good starting point for geometry optimization. For higher accuracy in energy calculations, a larger basis set like 6-311+G(2d,p) is preferable.

    • Calculation Type: Specify "Geometry Optimization" followed by a "Frequency" calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Execution and Analysis:

    • Run the calculation.

    • Analyze the output to confirm convergence.

    • Visualize the optimized geometry and the calculated vibrational modes (IR spectrum).

    • The absence of imaginary frequencies confirms a stable structure.

DOT Script for DFT Workflow

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Output Analysis mol_build 1. Build 3D Structure pre_opt 2. MMFF94 Pre-optimization mol_build->pre_opt Initial Guess dft_setup 3. Setup DFT Calculation (B3LYP-D3/6-31G(d,p)) pre_opt->dft_setup Refined Structure run_calc 4. Run Geometry Optimization & Frequency dft_setup->run_calc Input File convergence 5. Check Convergence run_calc->convergence Output File freq_check 6. Verify No Imaginary Frequencies convergence->freq_check Converged? results 7. Analyze Properties (Energy, Spectra) freq_check->results Minimum Found?

Caption: Workflow for DFT geometry optimization and frequency analysis.

Classical Molecular Dynamics (MD): Simulating Real-World Behavior

While DFT provides exquisite detail for a single molecule, it is computationally prohibitive for simulating a large number of molecules over time. This is where MD shines. By using classical mechanics and pre-parameterized force fields, MD can simulate the behavior of thousands of molecules, providing insights into bulk properties.

Why MD?

For this compound, MD simulations are ideal for studying:

  • Liquid State Properties: Calculating density, viscosity, and diffusion coefficients.

  • Solvation: Understanding how the molecule interacts with different solvents.

  • Conformational Dynamics: Observing how the molecule's shape changes over time in a realistic environment.

  • Phase Transitions: Simulating processes like boiling or melting.

Experimental Protocol: MD Simulation of Liquid this compound

This protocol describes the setup of an MD simulation to determine the density of liquid this compound.

  • System Preparation:

    • Force Field Selection: Choose a force field suitable for organic liquids, such as OPLS-AA (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field).

    • Parameterization: Generate force field parameters for this compound. This may involve using tools like Antechamber for GAFF.

    • Box Setup: Create a simulation box and populate it with a sufficient number of this compound molecules (e.g., 512 or 1000) at a low initial density.

  • Simulation Protocol:

    • Software: Use an MD engine like GROMACS, AMBER, or NAMD.

    • Energy Minimization: Perform a robust energy minimization of the initial system to remove any unfavorable atomic clashes.

    • NVT Equilibration (Constant Volume, Constant Temperature): Gradually heat the system to the desired temperature (e.g., 298 K) while keeping the volume constant. This allows the system to reach thermal equilibrium.

    • NPT Equilibration (Constant Pressure, Constant Temperature): Switch to an ensemble that allows the box volume to fluctuate, enabling the system to reach the correct density at the target temperature and pressure (e.g., 1 atm). Monitor the density until it stabilizes.

    • Production Run: Once the system is equilibrated, run a long simulation (e.g., 100 ns) in the NPT ensemble to collect data for analysis.

  • Data Analysis:

    • Calculate the average density and other properties from the production run trajectory.

    • Analyze the radial distribution functions to understand the liquid structure.

DOT Script for MD Workflow

MD_Workflow cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Data Analysis ff_select 1. Select Force Field (e.g., OPLS-AA) build_box 2. Build Simulation Box ff_select->build_box Parameters minimize 3. Energy Minimization build_box->minimize Initial System nvt 4. NVT Equilibration minimize->nvt Minimized System npt 5. NPT Equilibration nvt->npt Thermalized System production 6. Production Run npt->production Equilibrated System analyze 7. Calculate Properties (Density, RDF) production->analyze Trajectory Data

Caption: Workflow for a typical classical molecular dynamics simulation.

Performance Comparison

The following table provides a comparative summary of the two methodologies. The "Illustrative Data" is based on typical performance for molecules of this size and complexity.

Parameter Density Functional Theory (DFT) Classical Molecular Dynamics (MD) Experimental Benchmark
Primary Application Electronic structure, single-molecule properties, reaction energeticsBulk properties, dynamics, solvationGround truth for validation
Computational Cost High (scales with N^3-N^4, where N is the number of basis functions)Low (scales with N or N log N, where N is the number of atoms)N/A
Typical System Size 10s to 100s of atoms1,000s to millions of atomsN/A
Typical Timescale Picoseconds (vibrational analysis)Nanoseconds to microsecondsN/A
Illustrative Dipole Moment (Debye) 1.6 - 1.8Not directly calculated with high accuracy~1.7
Illustrative Density (g/cm³ at 298K) N/A (single molecule)0.81 - 0.85~0.83
Illustrative C-O Stretch Freq. (cm⁻¹) 1150 - 1200 (scaled)Not a primary output~1170

Part 2: Trustworthiness and Validation

A computational model is only as good as its validation. For this compound, we must compare our calculated results with known experimental data.

  • For DFT: The predicted IR and NMR spectra can be directly compared with experimentally obtained spectra. Calculated bond lengths and angles can be compared to crystallographic data of similar molecules.

  • For MD: The calculated density, heat of vaporization, and viscosity can be compared with experimental measurements for this compound or structurally related alcohols.

Discrepancies between computational and experimental data are not failures, but rather opportunities to refine the model. For instance, if the calculated density from an MD simulation is off, it may indicate that the chosen force field parameters need to be optimized.

Part 3: Concluding Remarks for the Practicing Scientist

The computational modeling of this compound is a multi-faceted task that requires a clear understanding of the scientific question being asked.

  • For high-accuracy predictions of molecular properties, reaction energetics, and spectroscopic data, DFT is the method of choice.

  • For understanding the behavior of this molecule in a liquid or solution, and for predicting bulk properties, Classical MD is the appropriate tool.

Often, these methods are used in a complementary fashion. For example, DFT can be used to derive accurate partial charges for use in an MD force field, a process known as multiscale modeling.

The protocols and comparisons provided in this guide are intended to serve as a starting point for your investigations. The field of computational chemistry is constantly evolving, with new functionals, force fields, and algorithms being developed. A commitment to continuous learning and rigorous validation against experimental data will ensure that your computational models are both predictive and trustworthy.

References

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]

A Guide to the Spectral Cross-Referencing of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Multi-Modal Spectral Analysis

Relying on a single spectroscopic method can lead to ambiguity, especially with complex isomers. Each technique probes different aspects of a molecule's structure. Mass spectrometry provides information about the molecular weight and fragmentation patterns, NMR spectroscopy reveals the connectivity and chemical environment of atoms, and IR spectroscopy identifies the functional groups present. By integrating these datasets, a self-validating and definitive structural assignment can be achieved.

Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for volatile organic compounds like 2,4,5-trimethylhexan-2-ol is Electron Ionization (EI) at 70 eV.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, charged species.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance against m/z.

Anticipated Mass Spectrum of this compound

For tertiary alcohols, the molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation.[1][2] The primary fragmentation pathways for alcohols are α-cleavage and dehydration.[3][4]

Key Predicted Fragments:

m/z Proposed Fragment Fragmentation Pathway
144[C9H20O]+•Molecular Ion (likely very weak or absent)
129[M - CH3]+α-cleavage (loss of a methyl radical from the C2 position)
126[M - H2O]+•Dehydration (loss of water)
101[M - C3H7]+α-cleavage (loss of an isopropyl radical from the C4 position)
87[M - C4H9]+Cleavage of the C3-C4 bond
59[C3H7O]+α-cleavage fragment containing the hydroxyl group
43[C3H7]+Isopropyl cation

Causality Behind Fragmentation: The stability of the resulting carbocation heavily influences the fragmentation pattern. α-cleavage is favored because it leads to the formation of a resonance-stabilized oxonium ion.[3] The loss of the largest alkyl group via α-cleavage often results in the base peak. Dehydration is also a common pathway for alcohols, leading to a peak at M-18.[2]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3) to avoid solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will be complex due to the presence of multiple methyl, methylene, and methine groups.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 0.8-1.0Multiple doublets12HCH3 groups at C4, C5, and the two methyls of the C5-isopropyl group
~ 1.2Singlet6HTwo equivalent CH3 groups at C2
~ 1.3-1.5Multiplet2HCH2 at C3
~ 1.6-1.8Multiplet1HCH at C4
~ 1.8-2.0Multiplet1HCH at C5
~ 1.5-2.5Broad singlet1HOH

Causality Behind Chemical Shifts and Multiplicity: Protons on carbons adjacent to the electron-withdrawing hydroxyl group will be deshielded and appear at a higher chemical shift. The complexity of the splitting patterns arises from the diastereotopic nature of the protons due to the multiple chiral centers. The hydroxyl proton often appears as a broad singlet due to chemical exchange with trace amounts of water or acid.[5]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.

Predicted Chemical Shift (ppm) Assignment
~ 70-75C2 (carbon bearing the OH group)
~ 50-55C3
~ 35-40C4
~ 30-35C5
~ 25-30C1 and the two methyls attached to C2
~ 15-25Methyl carbons at C4, C5, and the C5-isopropyl group

Causality Behind Chemical Shifts: The carbon atom bonded to the electronegative oxygen (C2) will be significantly deshielded and appear at the highest chemical shift. Carbons in highly branched environments will have their chemical shifts influenced by steric effects.

Caption: Predicted key correlations in a ¹H-¹³C HSQC spectrum of this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Application: A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Anticipated IR Spectrum of this compound

The IR spectrum will be dominated by absorptions from the O-H and C-H bonds.

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance
~ 3600-3200O-H stretchStrong, broad
~ 2960-2850C-H stretch (sp³)Strong, sharp
~ 1470-1450C-H bend (CH2, CH3)Medium
~ 1380-1365C-H bend (gem-dimethyl)Medium to strong
~ 1200-1100C-O stretch (tertiary alcohol)Strong, sharp

Causality Behind IR Absorptions: The broadness of the O-H stretching band is due to hydrogen bonding between alcohol molecules. The position of the C-O stretching vibration is diagnostic for the class of alcohol; for tertiary alcohols, it typically appears at a higher wavenumber compared to primary and secondary alcohols.[6] The presence of multiple methyl groups will likely result in a prominent C-H bending vibration around 1370 cm⁻¹.

Comparison with Isomeric and Structurally Related Alcohols

To further refine our predictions, a comparison with the known spectral data of similar compounds is invaluable. For instance, comparing the predicted spectra with that of 2-methyl-2-hexanol or other trimethyl-substituted hexanols would help in confirming the assignments of the key spectral features. For example, the ¹³C NMR spectrum of 2-methyl-2-hexanol shows the carbon bearing the hydroxyl group at approximately 71 ppm, which is in good agreement with our prediction for this compound.

Conclusion

References

  • GCMS Section 6.10 - Whitman People. (n.d.). Retrieved January 8, 2026, from [Link]

  • Dielectric relaxation and infrared studies of strongly sterically hindered alcohols in a polystyrene matrix - Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing. (1978). Retrieved January 8, 2026, from [Link]

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  • This compound | C9H20O | CID 53428980 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • 2,4,5-trimethyl-2-hexanol - NIST WebBook. (n.d.). Retrieved January 8, 2026, from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2022, September 30). Retrieved January 8, 2026, from [Link]

  • In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC - PubMed Central. (2022, February 12). Retrieved January 8, 2026, from [Link]

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  • Carbon-13 Magnetic Resonance of Some Branched Alkanes | Macromolecules - ACS Publications. (1975). Retrieved January 8, 2026, from [Link]

  • Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3. (n.d.). Retrieved January 8, 2026, from [Link]

  • Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM - YouTube. (2022, April 2). Retrieved January 8, 2026, from [Link]

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Introduction: The Analytical Challenge of Branched-Chain Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison of 2,4,5-Trimethylhexan-2-ol Analysis: A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for the analysis of this compound, a branched-chain alcohol with relevance in various chemical and pharmaceutical contexts. Recognizing the critical need for robust and reproducible analytical data, this document outlines a framework for an inter-laboratory comparison study, offering insights into method validation, potential analytical challenges, and best practices for ensuring data integrity. This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this and similar volatile organic compounds.

This compound (C₉H₂₀O, MW: 144.25 g/mol ) is a tertiary alcohol whose structural complexity presents unique analytical challenges.[1] Chief among these is the potential for co-elution with its numerous structural isomers during chromatographic separation. Accurate quantification is paramount in applications ranging from quality control in chemical synthesis to metabolism studies in drug development. Therefore, establishing a validated and universally accepted analytical method is essential for ensuring data comparability across different laboratories.

Inter-laboratory comparison studies, or proficiency tests, are a cornerstone of analytical quality assurance.[2] They provide an objective assessment of a laboratory's performance and the reliability of a given analytical method. This guide will detail the design and execution of such a study for this compound, focusing on gas chromatography-mass spectrometry (GC-MS), the gold standard for volatile organic compound (VOC) analysis.[3][4]

Recommended Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred technique for the analysis of this compound due to its high separation efficiency and definitive compound identification capabilities.[3][4]

Causality behind Experimental Choices

The selection of GC-MS parameters is critical for achieving the necessary selectivity to resolve this compound from its isomers. The choice of the GC column's stationary phase, in particular, dictates the separation mechanism. A non-polar stationary phase will primarily separate compounds based on their boiling points, while a more polar phase will provide selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. Given the subtle differences in the physical properties of the trimethylhexanol isomers, a comprehensive analysis should ideally evaluate both types of columns to achieve orthogonal separation, providing a higher degree of confidence in the identification.

The mass spectrometer provides an additional layer of specificity. Electron ionization (EI) at 70 eV is a standard technique that generates reproducible fragmentation patterns, creating a "fingerprint" for each compound.[5] By analyzing these fragmentation patterns, it is often possible to distinguish between co-eluting isomers.

Experimental Workflow

The following diagram illustrates the recommended workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent (e.g., Hexane) Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD Injection GC Injection ISTD->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection Integration Peak Integration Detection->Integration Identification Spectral Library Matching & Fragmentation Analysis Integration->Identification Quantification Quantification using Internal Standard Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol
  • Accurately weigh a portion of the sample matrix.

  • Dilute the sample with a suitable solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument.

  • Add a known concentration of an internal standard (e.g., 2-methyl-2-hexanol or a deuterated analog of the analyte, if available). The internal standard should be chemically similar to the analyte but chromatographically resolved.

  • Vortex the sample to ensure homogeneity.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Injector Split/splitless, 250 °C, Split ratio 50:1
Carrier Gas Helium, constant flow at 1.0 mL/min
GC Column Option 1 Non-polar: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)
GC Column Option 2 Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film)
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-250
MS Interface Temp. 280 °C

Inter-laboratory Comparison Study Design

An effective inter-laboratory comparison study requires careful planning and execution to ensure the results are statistically significant and provide meaningful insights into method performance.

Study Overview

The following diagram outlines the key stages of the proposed inter-laboratory comparison study.

ILC_Design cluster_setup Study Setup cluster_execution Execution Phase cluster_evaluation Data Evaluation Coordinator Appoint Study Coordinator Participants Recruit Participating Laboratories Coordinator->Participants Protocol Develop & Distribute Standardized Protocol Participants->Protocol Samples Prepare & Distribute Test Samples & QCs Protocol->Samples Analysis Laboratories Perform Analysis Samples->Analysis Reporting Laboratories Report Results Analysis->Reporting Stats Statistical Analysis (e.g., Z-scores) Reporting->Stats Report Generate Final Report Stats->Report Feedback Provide Feedback to Participants Report->Feedback

Caption: Design of the inter-laboratory comparison study.

Preparation of Test Materials
  • Primary Standard: A well-characterized, high-purity standard of this compound.

  • Test Samples: Prepare samples at three different concentration levels (low, medium, high) in a relevant matrix (e.g., a placebo formulation for pharmaceutical applications or a standard solvent). The concentrations should be unknown to the participating laboratories.

  • Quality Control (QC) Samples: Prepare QC samples at known concentrations to be analyzed alongside the test samples. These will be used to assess accuracy and precision.[6][7][8]

Data Analysis and Performance Evaluation

The performance of each laboratory will be assessed using Z-scores, a common statistical tool in proficiency testing. The Z-score is calculated as:

Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory

  • X is the assigned value (the robust mean of all participant results)

  • σ is the standard deviation for proficiency assessment

A Z-score between -2 and +2 is generally considered satisfactory.

Potential Challenges and Troubleshooting

Isomeric Interference

As previously mentioned, the primary analytical challenge is the potential for interference from other C₉H₂₀O isomers. While mass spectrometry can aid in differentiation, chromatographic separation is the first and most critical step.

Strategies for Mitigating Isomeric Interference:

  • Column Selection: The use of orthogonal columns (e.g., a non-polar and a polar column) can help to resolve isomers that co-elute on a single column.

  • Retention Indices: Calculating and comparing Kovats retention indices to literature values can aid in the positive identification of the target analyte and the tentative identification of interfering isomers.

  • Mass Spectral Analysis: Careful examination of the mass spectra is crucial. While many isomers will have similar fragmentation patterns, the relative abundances of key fragment ions can differ, providing a basis for differentiation. For tertiary alcohols like this compound, the molecular ion peak is often weak or absent. Characteristic fragment ions resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) are expected to be prominent.

Matrix Effects

The sample matrix can influence the ionization efficiency of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. The use of an internal standard that is chemically similar to the analyte can help to compensate for these effects.

Conclusion

A robust and validated analytical method is indispensable for the accurate quantification of this compound. This guide has provided a comprehensive framework for establishing such a method using GC-MS and for assessing its performance through an inter-laboratory comparison study. By adhering to the principles of good analytical practice, including careful method validation, the use of appropriate quality control measures, and a thorough understanding of potential analytical challenges, researchers and drug development professionals can ensure the generation of high-quality, reproducible data.

References

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  • Quantimetrix. (n.d.). Ammonia and Ethanol Quality Controls. Sterilab. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). 3-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Lee, S. C., & Hung, H. (2010). Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Environmental pollution (Barking, Essex : 1987), 158(11), 3365–3371.
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  • National Institute of Standards and Technology. (n.d.). 2-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Stoffer, J. O. (1965). The separation of optical isomers by gas chromatography. CORE. Retrieved from [Link]

  • Carlin, S., et al. (2022).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of chemical reagents, even those not classified as acutely hazardous, demand a rigorous, protocol-driven approach. This guide provides an in-depth, procedural framework for the proper disposal of 2,4,5-trimethylhexan-2-ol, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety built on understanding, not just rote compliance.

Foundational Understanding: Characterizing this compound

Before establishing a disposal protocol, we must first understand the physicochemical properties and inherent hazards of the substance. This compound is a tertiary alcohol. While specific hazard data for this exact isomer is limited, we can extrapolate its likely characteristics from its chemical structure and data on similar compounds.

This alcohol is a C9H20O isomer, and its properties are critical for correct waste classification.[1] An analogous compound, 3,4,5-trimethylhexan-2-ol, is classified as a combustible liquid that causes skin and serious eye irritation.[2] It is therefore prudent to handle this compound with the assumption of similar hazards. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given its nature as an organic alcohol, this compound falls under the ignitability characteristic.

Table 1: Key Properties and Hazard Classification

Property Value / Classification Rationale & Regulatory Context
Chemical Formula C₉H₂₀O Source: PubChem[1]
Molecular Weight 144.25 g/mol Source: PubChem[1]
Physical State Likely a liquid at STP Based on similar branched-chain alcohols.
Primary Hazard Ignitable Waste Product wastes containing over 10% alcohol are typically regarded as ignitable.[4] The EPA's aqueous alcohol exemption (for solutions <24% alcohol and >50% water) does not apply to pure or concentrated forms.[5]
Secondary Hazards Skin & Eye Irritant Assumed based on data for analogous isomers like 3,4,5-trimethylhexan-2-ol.[2] Standard practice dictates treating chemicals with unknown full toxicological profiles with caution.

| EPA Waste Code | Likely D001 (Ignitable) | This is the standard code for wastes that are ignitable liquids. |

The Disposal Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error and ensuring full compliance. The core principle is that once a chemical is designated for disposal, it is officially a "waste" and must be managed according to federal and institutional regulations.[6]

Causality: The moment you decide to discard this compound, it becomes regulated waste. Immediate and proper segregation is the most critical step to prevent accidental mixing with incompatible chemicals, which could lead to violent reactions, fire, or the release of toxic gases.[4]

Protocol:

  • Do NOT drain dispose. Alcohols and other organic solvents are prohibited from sink disposal as they can harm aquatic life and violate wastewater treatment regulations.[4]

  • Identify a dedicated waste container for halogen-free organic solvents.

  • Ensure this container is made of a compatible material (e.g., high-density polyethylene, or the original glass container if intact and safe).[3][4] Do not use foodstuff containers.[4]

  • Transfer the waste this compound into this container using a funnel. Avoid splashing. Fill the container to no more than 90% capacity to allow for vapor expansion.[3]

  • Securely cap the container immediately after adding the waste.

Causality: A correctly labeled container communicates the contents and their hazards to everyone in the laboratory and to the hazardous waste technicians who will handle it. The EPA mandates specific information on all hazardous waste containers to ensure safe handling and disposal.[7][8]

Protocol:

  • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EH&S) department.

  • Affix the label to the waste container before adding any waste.

  • Fill out the label completely and legibly:

    • Check the box for "Hazardous Waste." [8]

    • Write the full chemical name: "Waste this compound." Do not use abbreviations or formulas. List all components if it's a mixture.

    • Indicate the hazards. Check the boxes for "Ignitable" and "Irritant." [7]

    • Record the date you first added waste to the container (the "accumulation start date").

Causality: The SAA is an officially designated location for the short-term storage of hazardous waste at or near its point of generation.[8] Storing waste here ensures it is managed safely, under the supervision of laboratory personnel, and is ready for scheduled pickup.[3]

Protocol:

  • Place the labeled, sealed container in your laboratory's designated SAA. This area must be clearly marked with "Satellite Accumulation Area" signage.

  • The SAA must be within the line of sight of where the waste is generated.[7]

  • Ensure the container is placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

  • The SAA for flammable waste should be located inside a flammable storage cabinet, away from heat, sparks, or open flames.[7][9]

  • Do not accumulate more than 55 gallons of waste in your SAA.[8]

Causality: Hazardous waste cannot be stored indefinitely. Regulatory time limits are based on the facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator) and are strictly enforced.[7] The final disposal must be handled by licensed professionals to ensure it is done in an environmentally sound manner.

Protocol:

  • Once the waste container is full (or approaching your institution's storage time limit), contact your EH&S department to schedule a pickup.

  • Provide them with the information from the waste label.

  • Do not move the hazardous waste from one SAA to another.[7] The waste will be moved by trained EH&S personnel to a Central Accumulation Area (CAA) before being transported off-site by a licensed waste disposal vendor.

Visualized Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_generation Step 1: Generation & Segregation cluster_labeling Step 2: Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal gen This compound Designated for Disposal decision Drain Disposal? gen->decision no_drain PROHIBITED decision->no_drain Yes collect Collect in a Designated, Compatible Waste Container decision->collect No labeling Affix & Complete Hazardous Waste Label - 'Hazardous Waste' - Full Chemical Name - Hazards (Ignitable, Irritant) collect->labeling storage Store Sealed Container in Satellite Accumulation Area (SAA) labeling->storage storage_details - Secondary Containment - Flammable Cabinet - Capped Securely storage->storage_details pickup Container Full or Time Limit Reached storage->pickup ehs Contact EH&S for Pickup pickup->ehs vendor Transport to CAA & Off-site Disposal by Licensed Vendor ehs->vendor

Caption: Disposal workflow for this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53428980, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91549251, 3,4,5-Trimethylhexan-2-ol. PubChem. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164734976, (2R)-4,4,5-trimethylhexan-2-ol. PubChem. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23340270, 2,3,5-Trimethylhexan-2-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12545358, 2,5,5-Trimethylhexan-2-ol. PubChem. Retrieved from [Link]

  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20662796, 2,4,5-Trimethylhexan-3-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23340269, 2,3,4-trimethylhexan-2-ol. PubChem. Retrieved from [Link]

  • U.S. Department of the Treasury. (2003, March 10). DSP Permit: Issued by the Bureau of Alcohol, Tobacco and Firearms. Retrieved from [Link]

  • State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,4-Trimethylpentane. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4,5-Trimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In our shared pursuit of scientific advancement, the foundational principle of laboratory safety—"Primum non nocere," or "First, do no harm"—remains paramount. This guide provides a detailed operational and safety framework for handling 2,4,5-Trimethylhexan-2-ol, a branched-chain tertiary alcohol. While specific hazard data for this exact molecule is limited, we can establish a robust safety protocol by analyzing its chemical structure and referencing data from similar compounds, such as other flammable tertiary alcohols.

This document is designed to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) and the manufacturer's Safety Data Sheet (SDS).[1][2] A thorough risk assessment must be conducted for any new protocol involving this or any other chemical.[3][4][5]

Part 1: Hazard Assessment & Causality

This compound (C9H20O) is a flammable liquid. The primary risks associated with its class of compounds stem from:

  • Flammability: Alcohols are flammable, and their vapors can form explosive mixtures with air.[6] Handling must occur away from ignition sources like open flames, hot plates, and non-intrinsically safe equipment.[5][7][8]

  • Irritation: Similar branched-chain alcohols are known to cause skin and serious eye irritation.[6][9] This is because their solvent properties can strip natural oils from the skin, leading to dryness and dermatitis, while direct contact with the eyes can cause significant damage.

  • Respiratory Effects: Inhalation of vapors may lead to respiratory tract irritation.[6][9] Therefore, maintaining adequate ventilation is not just a recommendation but a critical control measure.

Understanding these hazards is the first step in creating a self-validating safety system where the reasons behind each protective measure are clear.

Part 2: The Core Directive - Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[2][4][10] For this compound, a multi-layered PPE approach is essential.

Eye and Face Protection: The First Line of Defense
  • Mandatory Use: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement for any work in a laboratory where chemicals are present.[3]

  • Elevated Risk Scenarios: When handling larger volumes (>500 mL), transferring liquids, or performing any operation with a splash potential, you must upgrade your protection. Wear chemical splash goggles in conjunction with a full-face shield.[3][10] The goggles provide a seal around the eyes, while the face shield protects against widespread splashes to the face and neck.[7]

Skin and Body Protection: An Impermeable Barrier
  • Lab Coat: A flame-resistant lab coat is required. This coat should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Apparel: Always wear long pants and closed-toe shoes in the laboratory.[3][11] Perforated shoes or sandals are not permitted.[12]

  • Gloves - The Critical Interface: Glove selection is arguably the most critical decision for hand protection. While nitrile gloves are a common choice in laboratories, they offer poor to fair resistance against many alcohols, providing only short-term splash protection.[13][14]

Glove Material Performance Against Alcohols Recommended Use Case for this compound
Disposable Nitrile Fair to Good (Splash Only) [15]Suitable for incidental contact and small-volume transfers. Must be replaced immediately upon any splash. Breakthrough can occur in minutes.[14][16]
Neoprene Good to Excellent Recommended for operations involving larger volumes or longer durations where more robust protection is needed.
Butyl Rubber Excellent The preferred choice for extended contact, handling significant quantities, or during spill cleanup.

The Causality of Glove Choice: The effectiveness of a glove is determined by its ability to resist permeation and degradation by the chemical. For alcohols, materials like nitrile can swell and weaken, leading to rapid "breakthrough." This is why for anything beyond minor, incidental contact, a more robust glove like neoprene or butyl rubber is scientifically justified. Always inspect gloves for tears or pinholes before use.[11]

Respiratory Protection: When Engineering Controls Are Not Enough

Primary respiratory protection is achieved through engineering controls. Always handle this compound inside a certified chemical fume hood. [5][7] This minimizes vapor concentrations in your breathing zone.

Respiratory protection (e.g., an air-purifying respirator with an organic vapor cartridge) may be required under specific, non-routine circumstances, such as:

  • A large-scale spill.

  • Failure of engineering controls (e.g., fume hood malfunction).

  • Specific maintenance operations.

Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.

Part 3: Operational and Disposal Plans

A safe protocol extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in your lab.

Step-by-Step Handling Protocol
  • Preparation: Before starting, review the SDS and ensure all necessary PPE is available and in good condition. Confirm the chemical fume hood is operational.[11]

  • Donning PPE: Put on your lab coat, followed by safety glasses/goggles. Don the appropriate gloves last.

  • Chemical Handling: Conduct all transfers and manipulations of this compound within the fume hood. Keep containers closed when not in use to minimize vapor release.[8]

  • Post-Handling: After your work is complete, close the chemical container securely.

  • Doffing PPE: Remove gloves first, turning them inside out to avoid contaminating your skin. Remove your lab coat and hang it in the designated area. Goggles/face shield should be removed last.

  • Hygiene: Wash your hands thoroughly with soap and water after removing PPE.[11]

Spill Response Workflow

Even with meticulous planning, spills can occur. The following workflow outlines the immediate steps for a small-scale laboratory spill.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Isolate Area Spill->Alert Assess Assess Spill Size & Hazards Alert->Assess PPE Don Additional PPE (Butyl Gloves, Goggles, Face Shield) Assess->PPE Small Spill LargeSpill Large Spill? Evacuate & Call EHS Assess->LargeSpill Large Spill Contain Contain Spill with Absorbent Pads/Dikes PPE->Contain Absorb Apply Absorbent (e.g., Vermiculite) Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste as Hazardous Decon->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.